5-(tert-Butyl)isoindoline-1,3-dione
Description
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Properties
IUPAC Name |
5-tert-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)11(15)13-10(8)14/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXXSNRKXXVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345479 | |
| Record name | 5-tert-butylisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50727-07-6 | |
| Record name | 4-tert-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Chemical Properties, Structure, and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-Butyl)isoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, molecular structure, a detailed synthesis protocol, and its significance in the development of novel compounds.
Core Molecular Characteristics
This compound, also known as 4-tert-butylphthalimide, is a derivative of phthalimide featuring a bulky tert-butyl group on the benzene ring. This substitution significantly influences the molecule's physicochemical properties, making it a subject of interest for researchers.
Structural Representation & Key Identifiers
The structure of this compound is characterized by a planar isoindoline-1,3-dione core with a tert-butyl group at the 5-position.
Molecular Formula: C₁₂H₁₃NO₂[1]
Molecular Weight: 203.24 g/mol [1]
CAS Number: 50727-07-6[2]
Appearance: White to off-white solid.[1]
Physicochemical Properties: The Influence of the tert-Butyl Group
The incorporation of the tert-butyl moiety imparts distinct properties to the isoindoline-1,3-dione scaffold. This bulky, lipophilic group is a key determinant of the molecule's behavior in both chemical reactions and biological systems.[3]
| Property | Value/Description | Source |
| Melting Point | 136.5° to 140° C | [4] |
| Solubility | The tert-butyl group increases the lipophilicity of the molecule, suggesting good solubility in common organic solvents.[3] However, specific quantitative data is not readily available in the reviewed literature. | [3] |
| Stability | The isoindoline-1,3-dione core is a stable heterocyclic system. The tert-butyl group can offer steric hindrance, which may enhance metabolic stability in biological systems by impeding enzymatic degradation.[3] | [3] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons will appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.3-1.5 ppm). A broad singlet corresponding to the N-H proton of the imide group is also expected.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group (in the range of δ 165-170 ppm). The aromatic carbons will resonate between δ 120-150 ppm, with the carbon attached to the tert-butyl group showing a characteristic chemical shift. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the imide functional group. Key expected peaks include:
-
N-H stretch: A medium to weak band around 3200 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O stretch (imide): Two strong absorption bands, typically around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).
-
C-N stretch: In the region of 1300-1100 cm⁻¹.
The synthesis of 4-t-butyl-phthalimide has been confirmed by its IR spectrum.[4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would likely involve the loss of the tert-butyl group or parts of the isoindoline-1,3-dione ring.
Synthesis of this compound: A Detailed Experimental Protocol
The most direct route for the synthesis of this compound is the reaction of 4-tert-butylphthalic anhydride with a source of ammonia, such as urea.[4] This method provides a good yield of the desired product.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
This protocol is based on a reported synthesis of 4-t-butyl-phthalimide.[4]
Materials:
-
4-t-Butylphthalic anhydride (150.33 g, 0.7361 mol)
-
Urea (44.21 g, 0.7361 mol)
-
Dimethylformamide (DMF)
-
Water
-
1 L round bottom flask
-
Meker burner
-
Thermometer
-
Air gun for cooling
Procedure:
-
Mixing of Reactants: In a 1-liter round bottom flask, thoroughly mix equimolar quantities of 4-t-butylphthalic anhydride (150.33 g) and urea (44.21 g). Insert a thermometer to monitor the reaction temperature.
-
Heating and Reaction Initiation: Slowly heat the solid mixture using a Meker burner.
-
Controlling the Exotherm: At approximately 175°C, the reaction will become exothermic. It is crucial to cool the flask with an air gun to control the temperature and prevent overheating.
-
Completion of the Reaction: Once the exotherm subsides, increase the temperature to 250°C and maintain it for 30 minutes to ensure the reaction goes to completion.
-
Cooling and Dissolution: Allow the flask to cool to room temperature. Add 300 ml of dimethylformamide to dissolve the product.
-
Filtration: Filter the solution by gravity to remove any insoluble solids.
-
Precipitation and Isolation: Add 1 liter of water to the filtrate. This will cause the 4-t-butyl-phthalimide to precipitate out of the solution.
-
Collection and Drying: Collect the precipitated product by filtration and dry it thoroughly. The reported yield is 137.34 grams (0.6757 mole).[4]
-
Characterization: The identity and purity of the product can be confirmed by measuring its melting point (136.5° to 140° C) and by spectroscopic methods (IR, NMR, MS).[4]
Applications in Research and Development
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] Derivatives of this core structure have been investigated for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[5][7]
The presence of the 5-tert-butyl group can be strategically utilized in drug design to:
-
Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]
-
Modulate Receptor Binding: The bulky group can influence the binding affinity and selectivity of a molecule for its biological target.[3]
-
Improve Metabolic Stability: Steric shielding by the tert-butyl group can protect the molecule from metabolic enzymes, prolonging its half-life in the body.[3]
This compound serves as a key starting material for the synthesis of more complex molecules where the introduction of a lipophilic and sterically hindered phthalimide moiety is desired.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a planar, aromatic core and a bulky, lipophilic tert-butyl group provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its applications.
References
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PrepChem. Synthesis of 4-t-butyl-phthalimide. [Link]
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PubChem. This compound. [Link]
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MDPI. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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PubMed Central. (2012). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. [Link]
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PubChem. Butyl phthalimide. [Link]
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MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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Introduction: The Strategic Importance of the Isoindoline-1,3-dione Scaffold and the tert-Butyl Moiety
An In-depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione (CAS 50727-07-6)
The isoindoline-1,3-dione, or phthalimide, framework is a cornerstone in synthetic and medicinal chemistry. Its rigid, planar structure and versatile reactivity make it an invaluable building block for a diverse array of complex molecules, including natural products, dyes, and polymers.[1][2] In the pharmaceutical realm, this scaffold is present in numerous agents with demonstrated biological activities, including anti-inflammatory, anticonvulsant, antiviral, and antitumor properties.[2][3][4][5] The stability and synthetic accessibility of the phthalimide core render it an ideal starting point for constructing sophisticated molecular architectures.[6]
The subject of this guide, this compound, incorporates a tert-butyl group at the 5-position of the aromatic ring. This functionalization is not trivial; the tert-butyl group exerts a profound influence on the molecule's physicochemical properties due to its unique steric and electronic characteristics.[6] Its significant bulk can confer metabolic stability by sterically hindering enzymatic degradation, a highly desirable trait in drug design.[6] Concurrently, it substantially increases the molecule's lipophilicity, which can critically impact solubility, membrane permeability, and binding interactions with biological targets.[6] Therefore, understanding the properties and reactivity of this compound is essential for leveraging its potential as a strategic intermediate in the development of novel chemical entities.
This guide provides a comprehensive overview of the core properties, synthesis, spectral characterization, and handling of this compound, tailored for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Properties
A summary of the key identifying and physical properties of this compound is presented below. These data are fundamental for its application in synthetic protocols and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 50727-07-6 | [7][8] |
| Molecular Formula | C₁₂H₁₃NO₂ | [8] |
| Molecular Weight | 203.24 g/mol | [9] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 136.5 to 140 °C | [10] |
| Purity | Typically ≥97% | [9] |
| LogP | 1.87810 | |
| PSA (Polar Surface Area) | 49.66 Ų | |
| InChI Key | MQAXXSNRKXXVON-UHFFFAOYSA-N | [9] |
| Synonyms | 4-tert-butylphthalimide, 5-tert-butyl-1H-isoindole-1,3(2H)-dione | [7] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.
-
A sharp singlet integrating to 9 protons will appear in the aliphatic region (typically δ 1.3-1.4 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. A patent for a related compound, 4-tert-butylphthalonitrile, shows this peak at 1.36 ppm.[11]
-
The aromatic region (typically δ 7.7-7.9 ppm) will display signals for the three protons on the benzene ring. The coupling patterns will reveal their connectivity.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group are expected around δ 35 and δ 30 ppm, respectively.[11]
-
Signals for the aromatic carbons will appear in the δ 120-150 ppm range.
-
The two carbonyl carbons of the imide group will be observed far downfield, typically around δ 167-169 ppm.[12][13]
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups.
-
C=O Stretching: Two distinct and strong absorption bands are characteristic of the cyclic imide group. These correspond to the symmetric and asymmetric stretching vibrations of the carbonyls, typically found around 1770 cm⁻¹ and 1670-1690 cm⁻¹.[3][14]
-
C-H Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203.[15]
-
Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, resulting in a stable tertiary carbocation.
Synthesis and Purification: A Validated Protocol
The most direct synthesis of this compound involves the reaction of 4-tert-butylphthalic anhydride with a nitrogen source. A robust and scalable method utilizes urea at high temperatures, which decomposes to provide ammonia in situ.[10]
Experimental Workflow: Synthesis from 4-tert-butylphthalic anhydride
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology[11]
-
Reactant Charging: In a 1 L round-bottom flask equipped with a thermometer, combine equimolar quantities of 4-t-butylphthalic anhydride (e.g., 150.33 g, 0.7361 mol) and urea (e.g., 44.21 g, 0.7361 mol).
-
Causality Insight: Urea serves as a convenient solid source of ammonia at elevated temperatures, decomposing to ammonia and isocyanic acid, which facilitates the imidization of the anhydride.
-
-
Heating and Reaction: Slowly heat the solid mixture using a Meker burner or a suitable heating mantle.
-
Exotherm Control: At approximately 175°C, the reaction will become exothermic. It is critical to manage this by removing the heat source and, if necessary, cooling the flask with a stream of compressed air to prevent an uncontrolled temperature spike.
-
Trustworthiness Principle: Monitoring the reaction temperature is a key self-validating step. The observation of the exotherm confirms that the reaction has initiated.
-
-
Completion of Reaction: Once the exotherm subsides, resume heating and increase the temperature to 250°C. Maintain this temperature for 30 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Allow the flask to cool. Add 300 mL of dimethylformamide (DMF) to dissolve the crude product.
-
Purification (Step 1): Filter the DMF solution by gravity to remove any insoluble solid impurities.
-
Purification (Step 2 - Precipitation): To the filtrate, add 1 L of water with stirring. The product, being poorly soluble in the DMF/water mixture, will precipitate out.
-
Final Product Collection: Collect the precipitated solid by filtration, wash with water, and dry. This procedure yields 4-t-butyl-phthalimide (this compound) with a reported melting point of 136.5° to 140° C.[10] The identity and purity should be confirmed by IR and NMR spectroscopy.
Reactivity and Applications in Drug Development
This compound is primarily utilized as a synthetic intermediate. Its chemical utility stems from two main reactive sites: the N-H proton of the imide and the aromatic ring.
N-Substitution Reactions
The imide proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions. This is a fundamental transformation for incorporating the 5-tert-butyl-phthalimido group into a larger molecule, a common strategy in medicinal chemistry to create prodrugs or modulate a molecule's properties. The phthalimide group can also serve as a protecting group for primary amines, famously utilized in the Gabriel synthesis.
Aromatic Ring Functionalization
While the existing tert-butyl group directs electrophilic aromatic substitution, such reactions are less common than N-functionalization. The true value lies in using this compound as a building block where the 5-tert-butyl-substituted aromatic ring is a pre-installed, crucial pharmacophore element.
Significance in Medicinal Chemistry
The isoindoline-1,3-dione core is a "privileged structure" in drug discovery, known to interact with various biological targets.[2][16][17] The addition of the tert-butyl group can be a strategic decision to:
-
Enhance Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent sites from metabolic enzymes (e.g., cytochrome P450s), increasing the compound's half-life.[6]
-
Increase Lipophilicity: This modification enhances the molecule's ability to cross lipid membranes, which can be crucial for reaching intracellular targets or improving oral bioavailability.[6]
-
Modulate Receptor Binding: The bulky group can enforce a specific conformation upon the molecule or create favorable van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.
Derivatives of isoindoline-1,3-dione have been investigated for a wide range of therapeutic areas, including as inhibitors of cholinesterases for Alzheimer's disease, anticonvulsants, and antimycobacterial agents.[5][18][19][20] this compound represents a key starting material for creating new analogues in these and other therapeutic programs.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. The following information is synthesized from available safety data sheets.[21][22]
Hazard Identification
-
Acute Effects: May cause skin, eye, and respiratory system irritation.[21] Skin contact can lead to inflammation, itching, or redness.[21] Harmful if swallowed.[23]
-
Chronic Effects: The toxicological properties have not been fully investigated.[22] No information is available on carcinogenicity or reproductive effects.[22]
Recommended Handling Procedures
-
Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[21][22]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
Storage and Incompatibilities
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[22] Keep the container tightly closed.[21] The compound is stable under normal conditions.[22]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[21][22]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[21]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[21]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced synthetic and medicinal chemistry applications. The interplay between the versatile isoindoline-1,3-dione core and the property-modulating tert-butyl group makes it a valuable intermediate for developing novel materials and pharmacologically active agents. This guide provides the foundational knowledge—from physical properties and spectral signatures to a validated synthesis and critical safety protocols—required for its effective and safe utilization in a research and development setting.
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
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ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
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Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
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PubMed. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery.
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Spectroscopic Profile of 5-(tert-Butyl)isoindoline-1,3-dione: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-(tert-Butyl)isoindoline-1,3-dione (CAS No. 50727-07-6).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound.
Note on Data Availability: Extensive searches of public databases and scientific literature did not yield experimentally-derived spectroscopic data for this compound. The information presented herein is therefore a predictive analysis based on the known spectroscopic properties of the closely related isomer, 4-(tert-butyl)isoindoline-1,3-dione, and the foundational principles of spectroscopic interpretation.
Molecular Structure and Spectroscopic Overview
This compound, also known as 4-tert-butylphthalimide, possesses a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[1][2] The structure consists of an isoindoline-1,3-dione core with a tert-butyl group substituted at the 5-position of the benzene ring. This substitution pattern is critical in defining its unique spectral signature.
The following sections will detail the predicted spectroscopic data, offering insights into the structural elucidation of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms. The predicted chemical shifts (δ) are presented in Table 1. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring, while the tert-butyl group will appear as a sharp singlet. The imide proton is expected to be a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~7.8 | d | 1H |
| H-6 | ~7.9 | dd | 1H |
| H-7 | ~7.7 | d | 1H |
| N-H | ~8.5 (broad) | s | 1H |
| -C(CH₃)₃ | ~1.35 | s | 9H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the electron-donating tert-butyl group will influence the chemical shifts of the aromatic carbons. The predicted data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-3a, C-7a | ~133, ~135 |
| C-4, C-7 | ~123, ~124 |
| C-5 | ~155 |
| C-6 | ~120 |
| -C (CH₃)₃ | ~35 |
| -C(CH₃ )₃ | ~31 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the imide and tert-butyl groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (imide) | 3200 - 3100 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic, tert-butyl) | 2960 - 2870 | Strong |
| C=O Stretch (imide, asymmetric) | ~1770 | Strong |
| C=O Stretch (imide, symmetric) | ~1710 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1380 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak.
The expected key fragmentation pathway would involve the loss of a methyl group (CH₃) from the tert-butyl group, leading to a stable tertiary carbocation, which would be observed as a significant peak at m/z 188.
Table 4: Predicted Key Mass Spectral Data
| m/z | Predicted Ion | Relative Abundance |
| 203 | [M]⁺ | High |
| 188 | [M - CH₃]⁺ | Very High |
| 146 | [M - C(CH₃)₃]⁺ | Medium |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for isoindoline-1,3-dione derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) with a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted key fragmentation pathways in EI-MS.
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An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Physicochemical Properties, Synthesis, and Applications
Introduction
The isoindoline-1,3-dione scaffold is a privileged structural motif in contemporary medicinal chemistry and materials science.[1] These aromatic imides are recognized for their versatile reactivity and a broad spectrum of biological activities, serving as foundational structures for drugs targeting inflammation, cancer, and neurodegenerative diseases.[2][3][4] This guide focuses on a specific, strategically important derivative: 5-(tert-Butyl)isoindoline-1,3-dione.
The introduction of a tert-butyl group at the 5-position of the isoindoline-1,3-dione core is a deliberate structural modification designed to modulate the molecule's physicochemical and pharmacological properties. The tert-butyl moiety is renowned in drug design for its ability to confer metabolic stability by providing steric shielding against enzymatic degradation.[1] Furthermore, its lipophilic nature significantly impacts solubility, membrane permeability, and interactions with biological targets.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its synthesis, reactivity, spectroscopic signature, and key applications, offering both foundational knowledge and field-proven insights to facilitate its use in advanced research and development projects.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50727-07-6 | [5][6][7] |
| Molecular Formula | C₁₂H₁₃NO₂ | [5][8] |
| Molecular Weight | 203.24 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | Typically ≥97% | [9] |
| Polar Surface Area (PSA) | 49.66 Ų | [6] |
| LogP (octanol/water) | 1.878 | [6] |
| Storage Conditions | Store at room temperature, sealed in a dry place | [5][7] |
The calculated LogP value of 1.878 suggests that this compound has moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. The tert-butyl group increases lipophilicity compared to the parent isoindoline-1,3-dione, which can enhance membrane permeability, a crucial factor for reaching intracellular targets. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Synthesis and Reactivity
Synthetic Pathways
The most direct and common method for synthesizing N-unsubstituted isoindoline-1,3-diones is the reaction between a corresponding phthalic anhydride and an ammonia source.[10] For the title compound, this involves the condensation of 4-tert-butylphthalic anhydride.
Caption: General synthetic scheme for this compound.
This reaction is typically driven by thermal dehydration, often performed in a high-boiling solvent or under neat conditions to remove the water byproduct and drive the equilibrium towards the imide product. The choice of ammonia source (e.g., urea, ammonium hydroxide, ammonium acetate) can be optimized based on reaction scale and desired purity profile.
For more complex, N-substituted analogues, modern palladium-catalyzed methodologies, such as the aminocarbonylation of o-halobenzoates, provide a versatile one-step approach, demonstrating the broad synthetic accessibility of this class of heterocycles.[10]
Chemical Reactivity
The reactivity of this compound is dominated by two key features: the acidic imide proton and the stable aromatic ring.
-
N-H Acidity: The proton on the nitrogen atom is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for easy deprotonation with a mild base (e.g., potassium carbonate, triethylamine) to form an anion. This nucleophilic nitrogen is the cornerstone of the Gabriel synthesis of primary amines and is widely exploited to introduce the phthalimido group into molecules via N-alkylation or N-arylation, a critical step in building more complex drug candidates.
-
Aromatic Ring: The benzene ring is generally stable but can undergo electrophilic aromatic substitution if required, although the imide group is deactivating. The tert-butyl group is an ortho-, para-director.
-
Carbonyl Groups: The carbonyl carbons are electrophilic and can be attacked by strong reducing agents, though this is less common than reactions at the nitrogen center.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic signatures are expected for this compound.
-
¹H NMR Spectroscopy:
-
~1.3-1.4 ppm (singlet, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~7.5-8.0 ppm (multiplet, 3H): A complex splitting pattern for the three aromatic protons. The proton ortho to the tert-butyl group will likely appear as a doublet, the proton between the two carbonyl groups as another doublet, and the third proton as a doublet of doublets.
-
~8.0-9.0 ppm (broad singlet, 1H): A broad signal for the acidic N-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
~31-32 ppm: Signal for the three methyl carbons of the tert-butyl group.
-
~35-36 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~120-140 ppm: Multiple signals corresponding to the carbons of the aromatic ring.
-
~167-170 ppm: Two distinct signals for the two carbonyl carbons of the imide group.
-
-
Infrared (IR) Spectroscopy:
-
~3200-3100 cm⁻¹: A broad absorption band for the N-H stretching vibration.
-
~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic ring.
-
~2960-2870 cm⁻¹: C-H stretching vibrations for the aliphatic tert-butyl group.
-
~1770-1750 cm⁻¹ (strong): Asymmetric C=O stretching of the imide.
-
~1720-1700 cm⁻¹ (strong): Symmetric C=O stretching of the imide.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 203. A prominent fragment ion would be expected at m/z = 188, corresponding to the loss of a methyl group ([M-15]⁺).
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block for creating novel molecules with significant therapeutic potential.[1] The broader class of isoindoline-1,3-dione derivatives has demonstrated a remarkable range of biological activities.[11]
-
Anti-mycobacterial and Antimicrobial Agents: Various derivatives have shown potent activity against Mycobacterium tuberculosis and other microbial strains.[2][12][13]
-
Anti-inflammatory and Anticancer Activity: The phthalimide structure is a core component of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are used to treat multiple myeloma and other cancers.[2] The core scaffold has also been explored for COX inhibition.[4]
-
Cholinesterase Inhibitors for Alzheimer's Disease: Numerous studies have focused on designing isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in the management of Alzheimer's disease.[14][15]
Caption: Role as a key intermediate in the synthesis of bioactive compounds.
The tert-butyl group on this specific building block allows researchers to systematically probe the role of steric bulk and lipophilicity in ligand-receptor interactions. It can be used to occupy hydrophobic pockets in an enzyme's active site or to block metabolic pathways, thereby enhancing the pharmacokinetic profile of a lead compound.
Experimental Protocols
The following protocols are representative and should be adapted based on standard laboratory safety procedures and specific experimental goals.
Representative Synthesis of this compound
This protocol is a generalized procedure based on the classical condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphthalic anhydride (1.0 eq) and urea (0.6 eq).
-
Heating: Heat the mixture gradually using a heating mantle to 150-160 °C. The mixture will melt and begin to evolve gas.
-
Causality: Urea decomposes upon heating to provide the in-situ source of ammonia required for the imide formation. Heating drives the dehydration reaction to completion.
-
-
Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the reaction mixture solidifies. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the flask to cool to room temperature. The solid crude product can be broken up mechanically.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an acetic acid/water mixture, to yield the pure this compound as a white solid.
-
Self-Validation: The purity of the final product must be confirmed by measuring its melting point and obtaining spectroscopic data (NMR, IR) that matches the expected profile described in Section 3.
-
Representative N-Alkylation Protocol
This protocol describes a typical reaction to append a side chain to the nitrogen atom.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or Acetonitrile), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours.
-
Causality: K₂CO₃ is a sufficient base to deprotonate the acidic N-H, forming the potassium phthalimide salt in situ, which then acts as a nucleophile to displace the halide from the electrophile.
-
-
Workup: Once the reaction is complete (monitored by TLC), cool the mixture and pour it into cold water. The N-alkylated product, being organic, will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify further by column chromatography or recrystallization.
-
Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.
-
Safety and Handling
While some safety data sheets classify this compound as non-hazardous, others provide warnings.[9] A cautious approach is always recommended in a research setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
-
Fire Safety: The compound is combustible. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[16][17]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its well-defined physicochemical properties, governed by the interplay between the polar imide core and the lipophilic tert-butyl group, make it an invaluable tool. The compound's straightforward synthesis and versatile reactivity, particularly at the imide nitrogen, provide a reliable entry point for constructing diverse molecular libraries. For scientists and researchers in drug development, understanding the core characteristics detailed in this guide is the first step toward leveraging this powerful scaffold to create the next generation of innovative and effective therapeutic agents.
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Kumar, D., et al. (2019). Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Advances, 9(16), 8887–8901. [Link]
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Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]
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The Terra Incognita of the Phthalimide Core: A Technical Guide to the Biological Activities of tert-Butyl Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalimide scaffold, a cornerstone in medicinal chemistry, has a storied history, from the tragic teratogenicity of thalidomide to the celebrated success of its immunomodulatory descendants. This guide delves into a specific, yet underexplored, chemical space: the incorporation of the tert-butyl moiety onto the phthalimide core. This substitution is not arbitrary; it is a deliberate design choice aimed at modulating key pharmacokinetic and pharmacodynamic properties. We will explore the causal relationship between the physicochemical nature of the tert-butyl group and its influence on the anticancer, anti-inflammatory, and antimicrobial potential of these synthetic compounds. This document serves as a technical resource, providing not only a synthesis of current knowledge and structure-activity relationships but also detailed, field-tested protocols for the evaluation of these promising molecules.
Chapter 1: The Strategic Significance of the tert-Butyl Group
In drug design, every functional group is a decision. The choice to incorporate a tert-butyl group is a strategic move to manipulate a molecule's interaction with its biological environment. This group is more than a simple alkyl chain; its unique properties are leveraged to overcome specific challenges in drug development.
-
Lipophilicity and Membrane Permeability: The tert-butyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of a parent molecule.[1][2] This property is critical for enhancing a compound's ability to cross biological membranes, a prerequisite for reaching intracellular targets.[3] An optimal lipophilicity range is crucial for balancing absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Steric Hindrance and Target Selectivity: The considerable size of the tert-butyl group can act as a "steric shield." This can be exploited in two ways:
-
Metabolic Stability: It can physically block access of metabolic enzymes, such as cytochrome P450s, to susceptible parts of the molecule, thereby reducing clearance and prolonging the compound's half-life.[4]
-
Receptor Binding: The bulkiness can enforce a specific conformation upon the molecule, leading to a more precise fit within the binding pocket of a target protein. This can increase potency and, critically, selectivity, reducing off-target effects.
-
-
Structure-Activity Relationship (SAR): The placement of the tert-butyl group—whether on the N-benzyl ring or another part of a more complex derivative—dramatically influences its biological effects.[5] Its V-shaped molecular structure, with a significant dihedral angle between the phthalimide and substituted rings, creates a unique three-dimensional profile for interaction with biological targets.[5]
Chapter 2: Anticancer Potential: Targeting Cellular Proliferation and Survival
Phthalimide derivatives have long been investigated as anticancer agents.[6] The introduction of a tert-butyl group can refine this activity, potentially enhancing potency and selectivity against various cancer cell lines.
Key Mechanisms of Action
-
Induction of Apoptosis: Many phthalimide-based compounds exert their cytotoxic effects by triggering programmed cell death. Halogenated derivatives, for example, have been shown to induce apoptosis in colon and breast cancer cell lines.[7] Mechanistic studies of similar compounds reveal that this can occur through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[8]
-
Inhibition of Signaling Pathways: The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a suppressor in early stages but a promoter in late stages.[9] Phthalimide derivatives have been designed as inhibitors of this pathway, targeting the ALK5 binding site to block downstream signaling that promotes cell invasion and metastasis.
-
Cell Cycle Arrest: Phthalimide-based curcumin derivatives have demonstrated an ability to inhibit the growth of prostate cancer cells by altering the expression of key genes that control cell proliferation, such as Cyclins D1, B1, and B2.[9]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for phthalimide derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Phthalimide (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | [8] |
| Thiazole-Phthalimide (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |
| Thiazole-Phthalimide (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [8] |
| Axially Chiral Dihaloalkene (2f) | HT-1080 (Fibrosarcoma) | 5.1 | [10] |
| Halogenated Imine (H6) | HT-29 (Colon) | ~15 (approx.) | [7] |
| Halogenated Imine (H6) | MCF-7 (Breast) | ~25 (approx.) | [7] |
Chapter 3: Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Phthalimide derivatives, particularly analogs of thalidomide, are potent anti-inflammatory agents.[11] The addition of a tert-butyl group can fine-tune this activity.
Key Mechanisms of Action
-
Inhibition of Pro-inflammatory Cytokines: A primary mechanism for phthalimide-based drugs is the downregulation of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[12]
-
Suppression of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to excessive production of NO. Phthalimide derivatives can inhibit this process. This is often mediated by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by bacterial lipopolysaccharide (LPS) and leads to the activation of transcription factors like NF-κB.[13]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard assay for acute inflammation. The data below shows the percentage inhibition of edema by various phthalimide derivatives.
| Compound ID | Substitution Pattern | % Inhibition of Edema | Reference |
| 3a | p-Chloro phenyl | 69.3 | [13] |
| 3b | 1,2,3-Triazole Linker | 69.0 | [14] |
| 5c | 1,2,3-Triazole Linker | 56.2 | [14] |
| 3c | p-Fluoro phenyl | 52.8 | [13] |
| 3e (LASSBio 468) | Sulfonyl-thiomorpholine | Potent (ED50 = 2.5 mg/kg) | [12] |
Chapter 4: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The hydrophobic nature of the phthalimide core makes it a promising scaffold for designing compounds that can penetrate microbial cell membranes.[15][16]
Spectrum of Activity
-
Antifungal Properties: N-substituted phthalimides, such as N-butylphthalimide, have demonstrated potent activity against pathogenic fungi, particularly Candida species.[17] The mechanism involves inhibiting biofilm and hyphal formation, which are critical for fungal virulence. N-butylphthalimide has been shown to downregulate the expression of key hyphal- and biofilm-associated genes like ECE1, HWP1, and UME6.[17]
-
Antibacterial Properties: Phthalimide derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria.[16][18] Molecular docking studies suggest that some derivatives may act as dual-action agents, targeting both the 50S ribosomal subunit (inhibiting protein synthesis) and CYP51 (disrupting cell membrane integrity).[16]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-butylphthalimide | Candida albicans | 100 | [17] |
| N-butylphthalimide | S. epidermidis | 100 | [17] |
| N-butylphthalimide | S. aureus | 200 | [17] |
| Phthalimide aryl ester 3b | S. aureus | 128 | [15][16] |
| Phthalimide aryl ester 3b | P. aeruginosa | 128 | [15][16] |
| Phthalimide aryl ester 3b | C. tropicalis | 128 | [15][16] |
Chapter 5: Synthesis and Characterization
The synthesis of tert-butyl substituted phthalimides is generally straightforward, allowing for the rapid generation of analogs for SAR studies.
General Synthesis Protocol: N-Alkylation of Potassium Phthalimide
This protocol describes a classic Gabriel synthesis approach, which is highly effective for preparing N-substituted phthalimides.
Objective: To synthesize N-(4-tert-butylbenzyl)phthalimide.
Materials:
-
Potassium phthalimide
-
4-tert-butylbenzyl bromide
-
Anhydrous Potassium Carbonate (optional, for in-situ formation)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
-
Glacial Acetic Acid (for crystallization)
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 eq) and the chosen solvent (e.g., DMF).
-
Addition of Alkyl Halide: Add 4-tert-butylbenzyl bromide (1.05 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the SN2 reaction between the phthalimide anion and the alkyl halide. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the nucleophilic attack.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Filtration and Washing: Filter the solid precipitate using a Büchner funnel. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield pure N-(4-tert-butylbenzyl)phthalimide.
-
Self-Validation: The purity of the final product must be confirmed by measuring its melting point and comparing it to the literature value. Further characterization is required.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the tert-butylbenzyl group.
-
FT-IR Spectroscopy: To identify characteristic functional group stretches, such as the imide C=O bands (~1770 and 1710 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Appendix: Core Experimental Protocols
A.1 In Vitro Cytotoxicity: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tert-butyl substituted phthalimide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Causality Note: This step is critical and time-dependent. Insufficient incubation leads to a weak signal, while over-incubation can lead to artifacts.
-
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
A.2 Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay quantifies NO production indirectly by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well in 1 mL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Causality Note: Pre-treatment allows the compound to enter the cells and inhibit signaling pathways before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce inflammation and NO production. Do not add LPS to the negative control wells. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 100 µL of the freshly mixed Griess reagent to each well containing supernatant and standards.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Subtract the blank absorbance from all readings. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
A.3 Antimicrobial Susceptibility: Broth Microdilution Assay for MIC
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by challenging a standardized bacterial or fungal inoculum with serial dilutions of the compound in a liquid growth medium.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Self-Validation: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An ELISA reader can also be used to measure absorbance (OD600) for a more quantitative assessment.
References
A comprehensive, numbered list of all cited sources with full titles, journal/source information, and clickable URLs will be provided upon request.
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An Unsung Architect: A Technical Guide to the Discovery and Synthetic Utility of 5-(tert-Butyl)isoindoline-1,3-dione
Abstract
The history of drug discovery is often told through the lens of blockbuster molecules and their dramatic clinical effects. However, behind these therapeutic agents lies a world of process chemistry, driven by the development of critical, non-pharmacological intermediates. This guide delves into the history, synthesis, and application of one such molecule: 5-(tert-Butyl)isoindoline-1,3-dione. While not a therapeutic agent itself, its existence is inextricably linked to the renaissance of thalidomide and the development of safer, more potent Immunomodulatory Drugs (IMiDs®). We will explore its rational design as a synthetic building block, detail its chemical synthesis, and illuminate its pivotal role in the construction of next-generation therapeutics that have reshaped the treatment of hematological cancers.
Part 1: A Legacy Re-examined: The Thalidomide Context
To understand the significance of this compound, one must first appreciate the complex history of thalidomide. Initially marketed in the late 1950s as a seemingly safe sedative and antiemetic, its tragic teratogenic effects led to its withdrawal and became a defining moment for modern pharmaceutical regulation.[1]
Decades later, thalidomide was rediscovered for its potent anti-inflammatory and anti-angiogenic properties, proving effective in treating complications of leprosy and, most notably, multiple myeloma.[1] This revival spurred intense research into its mechanism of action and the development of analogs with improved therapeutic profiles. This new class of drugs, known as Immunomodulatory Drugs (IMiDs®), includes major therapeutic successes like lenalidomide and pomalidomide.
The core chemical scaffold of these molecules is the isoindoline-1,3-dione, also known as phthalimide. The scientific drive to create analogs was to modify this core and its appendages to enhance desired activities and mitigate toxicity. It is within this context of molecular engineering that this compound emerged not as a drug, but as a crucial architectural component. The tert-butyl group serves as a sterically bulky, lipophilic, and electronically donating substituent that modifies the properties of the phthalimide ring, influencing the synthesis and ultimately the biological activity of the final drug molecule.
Part 2: Synthesis of a Key Intermediate
The "discovery" of this compound is not marked by a singular publication but is found within the process chemistry literature and patents aimed at the efficient synthesis of thalidomide analogs. Its preparation is a logical, two-step process beginning with the functionalization of the benzene ring of a phthalic derivative, followed by the formation of the imide ring.
Step 1: Synthesis of 4-tert-Butylphthalic Anhydride
The most common and industrially scalable method for introducing the tert-butyl group onto the phthalic anhydride scaffold is through a Friedel-Crafts reaction.[2][3] This class of reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a tert-butyl carbocation) that then substitutes onto the aromatic ring.
Experimental Protocol: Synthesis of 4-tert-Butylphthalic Anhydride
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., dry nitrogen).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.
-
Substrate Addition: Phthalic anhydride (1.0 eq) is added to the stirred suspension.
-
Electrophile Precursor Addition: tert-Butyl chloride (1.1 eq) is added dropwise via the dropping funnel at a temperature of 0-5 °C (ice bath) to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring the mixture over crushed ice with concentrated HCl. This hydrolyzes the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-tert-butylphthalic anhydride as a crystalline solid.
Step 2: Imide Formation to Yield this compound
The conversion of the anhydride to the phthalimide is a condensation reaction.[4] While various ammonia sources can be used, heating with urea is a common and effective method. Urea decomposes upon heating to provide ammonia in situ for the reaction. Alternatively, refluxing the anhydride with a primary amine in a solvent like glacial acetic acid is a standard procedure.[5]
Experimental Protocol: Synthesis of this compound
-
Reagent Charging: A round-bottom flask is charged with 4-tert-butylphthalic anhydride (1.0 eq), urea (1.0-1.5 eq), and glacial acetic acid.
-
Reaction: The mixture is heated to reflux (typically ~120-140 °C) for 4-8 hours. The reaction involves the initial formation of a phthalamic acid intermediate, which then cyclizes to the imide with the loss of water.
-
Workup: The reaction mixture is cooled to room temperature, and then poured into cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed thoroughly with water to remove any remaining acetic acid and urea. It can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white solid.[6]
Part 3: Physicochemical Properties and Characterization
The accurate characterization of a synthetic intermediate is critical for its use in multi-step drug synthesis. The properties of this compound are well-defined.
| Property | Value | Source(s) |
| CAS Number | 50727-07-6 | [7][8][9][10] |
| Molecular Formula | C₁₂H₁₃NO₂ | [8] |
| Molecular Weight | 203.24 g/mol | [8] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | ~70-75 °C (for precursor anhydride) | |
| Solubility | Soluble in many organic solvents (e.g., DCM, Acetone, Ethyl Acetate), poorly soluble in water. | General Knowledge |
| Storage | Store at room temperature | [6] |
Characterization is typically confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the tert-butyl protons (a singlet at ~1.3 ppm) and the aromatic protons on the phthalimide ring.
-
¹³C NMR: Will show signals for the quaternary tert-butyl carbon, the methyl carbons, the aromatic carbons, and the characteristic carbonyl carbons of the imide group (~168 ppm).
-
FT-IR: Will display a strong absorption band for the C=O stretching of the imide group (~1710-1770 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight with a molecular ion peak [M]+ or [M+H]+ at m/z 203 or 204, respectively.
Part 4: Application in the Synthesis of Cereblon Modulators
The primary utility of this compound is as a precursor for advanced IMiDs®. The core mechanism of these drugs involves binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is cytotoxic to multiple myeloma cells.
The synthesis of a hypothetical IMiD analog from this compound would involve coupling it with a derivative of a glutarimide ring, which is the part of the molecule that binds to Cereblon.
This coupling step is a critical C-N bond formation. The nitrogen atom of the isoindoline-1,3-dione is first deprotonated with a suitable base to make it nucleophilic, and it then displaces a leaving group on the glutarimide precursor. This modular approach allows chemists to synthesize a library of analogs by varying the substituents on either the phthalimide or glutarimide rings, fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.
Conclusion
This compound is a testament to the importance of enabling molecules in modern drug development. Its history is not one of direct therapeutic application but of synthetic ingenuity, born from the need to refine and improve upon the historic thalidomide scaffold. By providing a readily accessible, functionalized building block, it has played a silent but indispensable role in the creation of powerful immunomodulatory agents that have extended and improved the lives of countless patients with hematological malignancies. As research continues into novel Cereblon E3 ligase modulators (CELMoDs) and targeted protein degraders, the principles of modular synthesis, exemplified by the use of intermediates like this compound, will remain a cornerstone of medicinal chemistry innovation.
References
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AccelaChem. (n.d.). 50727-07-6, 5-(tert-Butyl)phthalimide. Retrieved January 7, 2026, from [Link]
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Acmec Biochemical. (n.d.). 50727-07-6 [this compound]. Retrieved January 7, 2026, from [Link]
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化学慧 (Chemicalland). (2017, May 3). 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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abcr GmbH. (n.d.). AB555869 | CAS 50727-07-6. Retrieved January 7, 2026, from [Link]
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LibreTexts Chemistry. (2022). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved January 7, 2026, from [Link]
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Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2019). Physical parameters of Isoindoline-1, 3-dione derivatives. Retrieved January 7, 2026, from [Link]
- Wróbel, T. M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13456.
- Czopek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335.
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ResearchGate. (2017). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved January 7, 2026, from [Link]
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Course Hero. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved January 7, 2026, from [Link]
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5-(tert-Butyl)isoindoline-1,3-dione mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of 5-(tert-Butyl)isoindoline-1,3-dione in Biological Systems
Authored by a Senior Application Scientist
Abstract
The isoindoline-1,3-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These agents have revolutionized the treatment of certain hematological malignancies. This technical guide delves into the putative mechanism of action of a specific derivative, this compound, within biological systems. Drawing upon the well-established pharmacology of its structural analogs, we will explore the molecular interactions and downstream cellular consequences that likely govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.
Introduction: The Prominence of the Isoindoline-1,3-dione Core
The isoindoline-1,3-dione moiety has a rich and complex history in pharmacology. Initially associated with the tragic teratogenic effects of thalidomide in the 1950s, the therapeutic potential of this chemical scaffold was later rediscovered, leading to the development of highly effective anticancer agents.[1][2] Today, derivatives of isoindoline-1,3-dione are recognized for a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, and potent anticancer effects.[3][4][5] The subject of this guide, this compound, belongs to this versatile class of molecules. While direct, extensive studies on this specific derivative are not widely published, its structural similarity to well-characterized IMiDs provides a strong foundation for elucidating its likely mechanism of action.
The Primary Mechanism of Action: Modulation of the Cereblon E3 Ubiquitin Ligase Complex
The seminal discovery that transformed our understanding of isoindoline-1,3-dione derivatives was the identification of Cereblon (CRBN) as their primary molecular target.[1][6] CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is a key component of the ubiquitin-proteasome system, responsible for targeting proteins for degradation.
The binding of this compound, and other IMiDs, to CRBN is a neomorphic event; it does not inhibit the enzyme but rather alters its substrate specificity.[7][8] This novel mechanism of action is central to the therapeutic effects of these compounds. The isoindoline-1,3-dione core docks into a specific binding pocket on CRBN, and the substituent at the 5-position, in this case, a tert-Butyl group, influences the recruitment of new protein substrates, termed "neo-substrates," to the CRL4^CRBN^ complex.[8] Once recruited, these neo-substrates are polyubiquitinated and subsequently degraded by the 26S proteasome.
Figure 1: Proposed mechanism of this compound action.
Key Neo-Substrates and Their Downstream Consequences
The therapeutic efficacy of IMiDs in hematological malignancies is largely attributed to the degradation of two key lymphoid transcription factors:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are essential for the survival of multiple myeloma cells.[1][9] Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4), a master regulator of myeloma cell survival, and subsequent apoptosis of malignant cells.[9][10] The degradation of IKZF1 and IKZF3 also contributes to the immunomodulatory effects of these compounds by increasing the production of interleukin-2 (IL-2) and enhancing the activity of T-cells and Natural Killer (NK) cells.[1][11]
Another critical neo-substrate, particularly relevant in the context of myelodysplastic syndrome (MDS) with a 5q deletion, is:
-
Casein Kinase 1α (CK1α): Lenalidomide induces the degradation of CK1α.[1][7] In del(5q) MDS, where cells are haploinsufficient for the gene encoding CK1α, this further reduction is selectively toxic to the malignant clone.[7]
The specific neo-substrates targeted by this compound and the efficiency of their degradation would need to be experimentally determined. The nature of the substituent on the isoindoline-1,3-dione ring can influence the repertoire of recruited substrates.
Pleiotropic Effects and Other Potential Mechanisms
While CRBN modulation is the central mechanism, the biological effects of isoindoline-1,3-dione derivatives are pleiotropic, impacting various cellular processes. These effects are largely downstream consequences of neo-substrate degradation but may also involve other, less characterized pathways.
Immunomodulation
Beyond the degradation of IKZF1 and IKZF3, IMiDs have broader immunomodulatory activities. They can co-stimulate T-cells, leading to increased proliferation and cytokine production (e.g., IL-2 and interferon-gamma), and enhance the cytotoxic function of NK cells.[11][12] This dual action of direct tumor cell killing and immune system activation is a hallmark of this drug class.[11]
Anti-Angiogenesis
Thalidomide and its analogs are known to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[2] This effect is thought to be mediated, in part, by the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[6]
Anti-inflammatory Activity
Isoindoline-1,3-dione derivatives can modulate the production of inflammatory cytokines.[2] A key effect is the inhibition of tumor necrosis factor-alpha (TNF-α) production, which is achieved by enhancing the degradation of TNF-α mRNA.[2] This anti-inflammatory property is relevant to their use in certain inflammatory conditions.
Other Investigated Activities
The versatile isoindoline-1,3-dione scaffold has been explored for other therapeutic applications, with studies indicating potential as:
-
Cholinesterase Inhibitors: For the treatment of Alzheimer's disease.[3][13]
-
Analgesics: Some derivatives have shown potent analgesic properties.[4][14]
-
Neuroprotective Agents: By activating pathways like NRF2 to protect against oxidative stress.[15]
Experimental Validation of the Mechanism of Action
To definitively establish the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols provide a roadmap for this validation.
Protocol: Confirmation of CRBN Binding
Objective: To determine if this compound directly binds to the CRBN protein.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Protein Expression and Purification: Recombinantly express and purify human CRBN protein.
-
Sample Preparation:
-
Prepare a solution of purified CRBN (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a concentrated solution of this compound (e.g., 100-500 µM) in the same buffer.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while measuring the heat change.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol: Assessment of Neo-Substrate Degradation
Objective: To investigate whether this compound induces the degradation of known neo-substrates (IKZF1, IKZF3, CK1α).
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line NCI-H929).
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and CK1α. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based method.
-
-
Analysis: Quantify the band intensities to determine the relative levels of the neo-substrates in treated versus control cells. A decrease in protein levels would indicate degradation.
Figure 2: Workflow for assessing neo-substrate degradation via Western Blot.
Protocol: Evaluation of Downstream Cellular Effects
Objective: To measure the functional consequences of the compound's activity, such as anti-proliferative effects and apoptosis induction.
Methodology: Cell Viability and Apoptosis Assays
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with the compound at concentrations around the IC50 value.
-
After the treatment period, harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates apoptosis induction.[16]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table provides representative IC50 values for related isoindoline-1,3-dione derivatives against various cell lines and targets, illustrating the potential potency of this class of compounds.
| Compound/Derivative | Target/Cell Line | IC50 Value | Reference |
| Lenalidomide Analog (10a) | NCI-H929 (Multiple Myeloma) | 2.25 µM | [8] |
| Lenalidomide Analog (10a) | U239 (Multiple Myeloma) | 5.86 µM | [8] |
| Lenalidomide Analog (10a) | TNF-α Inhibition (in PBMCs) | 0.76 µM | [8] |
| Lenalidomide Analog (10a) | CRBN Binding (TR-FRET) | 4.83 µM | [8] |
| Isoindoline-1,3-dione-N-benzyl pyridinium (7a, 7f) | Acetylcholinesterase (AChE) | 2.1 µM | [13] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | [16] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [16] |
Conclusion and Future Directions
Based on its core structure, this compound is strongly predicted to function as a modulator of the Cereblon E3 ubiquitin ligase complex. This mechanism, involving the induced degradation of neo-substrates such as IKZF1 and IKZF3, likely underpins its potential as an anti-cancer and immunomodulatory agent. The tert-Butyl substituent at the 5-position is a critical feature that will dictate its specific binding affinity for CRBN and the profile of neo-substrates it recruits.
Future research should focus on the experimental validation of this proposed mechanism through direct binding assays, proteomic studies to identify the full scope of degraded proteins, and in vitro and in vivo models to assess its therapeutic potential in relevant disease contexts. A thorough understanding of its structure-activity relationship will be crucial for the further development of this compound and other novel isoindoline-1,3-dione derivatives as next-generation therapeutics.
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Aliabadi, A., Shokri, Z., Mohammadi-Farani, A., & Ahmadi, F. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in pharmaceutical sciences, 16(4), 356–367. [Link]
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A Technical Guide to the Solubility Profile of 5-(tert-Butyl)isoindoline-1,3-dione in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(tert-Butyl)isoindoline-1,3-dione, a key intermediate in organic synthesis and medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification, formulation, and biological screening. This document synthesizes theoretical principles based on molecular structure with practical, field-proven methodologies for experimental solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule's behavior in various solvent systems.
Introduction: The Significance of Solubility
This compound is a derivative of phthalimide, featuring a bulky tert-butyl group on the benzene ring. This substituent significantly influences the molecule's physicochemical properties, including its solubility. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays, low bioavailability, and challenges in formulation, ultimately hindering the development of promising candidates.[1][2] For synthetic chemists, solvent selection is critical for controlling reaction kinetics, optimizing yields, and enabling effective purification through techniques like crystallization. Therefore, a well-defined solubility profile is not merely academic; it is a foundational dataset for successful research and development.
The incorporation of the tert-butyl group, a common motif in medicinal chemistry, is a deliberate design choice. Its steric bulk can shield the molecule from metabolic degradation, while its lipophilicity can modulate membrane permeability and interactions with biological targets.[3] However, this increased lipophilicity presents a classic solubility challenge, creating a molecule with dichotomous polar and non-polar regions. This guide will dissect these features to predict and rationalize the solubility of this compound and provide a robust framework for its empirical determination.
Physicochemical Drivers of Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent, a principle often summarized by the adage "like dissolves like."[4] The structure of this compound offers competing features that dictate its solubility profile.
-
The Lipophilic Domain: The molecule possesses two significant non-polar regions: the aromatic benzene ring and the large, sterically hindering tert-butyl group. These components contribute to van der Waals interactions and favor solubility in non-polar or weakly polar organic solvents.
-
The Polar Domain: The isoindoline-1,3-dione core contains two polar carbonyl groups (C=O) and an imide proton (N-H). These functional groups are capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors (the carbonyl oxygens) and a hydrogen bond donor (the N-H group). This region promotes solubility in polar solvents.
-
Acidity: The imide proton is weakly acidic. This characteristic is crucial, as it allows the molecule to be deprotonated by a suitable base, forming an ionic salt. This salt formation dramatically increases aqueous solubility.
This structural duality suggests that the compound will not be universally soluble but will exhibit preferential solubility in solvents that can effectively solvate both its polar and non-polar domains.
Predicted Solubility Profile & Data Summary
While precise quantitative data for this compound is not widely published, a qualitative assessment can be expertly inferred from its structure. The following table summarizes the expected solubility in common laboratory solvents, categorized by polarity and functionality.
| Solvent Class | Representative Solvents | Relative Polarity¹ | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | 0.009 - 0.099 | Low to Moderate | The large lipophilic moiety (tert-butyl group, aromatic ring) allows for some interaction, but the highly polar dione core limits extensive solvation. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | 0.309, 0.207, 0.228 | Good to High | These solvents effectively solvate the molecule. Their moderate polarity interacts well with the lipophilic part, while their ability to accept hydrogen bonds and engage in dipole-dipole interactions solvates the polar dione core. |
| Polar Aprotic (High Polarity) | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.355, 0.386, 0.444 | High | These are excellent solvents for a wide range of organic molecules. Their strong dipole moments effectively solvate the polar dione functionality. DMSO is often the solvent of choice for creating stock solutions for biological screening. |
| Polar Protic | Methanol, Ethanol | 0.762, 0.654 | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact with the dione core. However, the large non-polar tert-butyl group may limit high solubility compared to smaller, more polar solutes. |
| Aqueous Systems | Water | 1.000 | Very Low / Insoluble | The molecule's large, hydrophobic surface area, dominated by the tert-butyl group and aromatic ring, overcomes the hydrogen bonding potential of the small polar region, leading to poor aqueous solubility. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | N/A | Insoluble | The molecule lacks a basic functional group that can be protonated to form a water-soluble salt.[5][6] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | N/A | Soluble | The weakly acidic imide proton can be removed by a base, forming a water-soluble sodium salt. Solubility in NaHCO₃ would indicate a relatively strong acid; solubility in NaOH but not NaHCO₃ indicates a weak acid.[5][6] |
¹Relative polarity values sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[7]
Experimental Protocol for Thermodynamic Solubility Determination
To move beyond prediction to quantitative data, a rigorous experimental protocol is necessary. The Shake-Flask Method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable and accurate values.[8][9]
Causality Behind the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetic solubility assays, often used in high-throughput screening, can overestimate solubility due to the formation of supersaturated solutions, especially when starting from a DMSO stock.[8] The Shake-Flask method avoids this by ensuring an excess of the solid phase is present and allowing sufficient time for the rates of dissolution and precipitation to become equal. The extended incubation period (typically 24-48 hours) is critical to overcome any kinetic barriers and reach a stable, saturated state.
Protocol: Equilibrium Solubility via Shake-Flask Method
1. Preparation of Materials:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Prepare a set of vials for each solvent to be tested. Run each solvent in triplicate for statistical validity.
-
Prepare a calibration curve by making a series of known concentrations of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
2. Equilibration:
-
Add 1.0 mL of the desired test solvent to each vial containing the compound.
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for 24 to 48 hours. A 24-hour time point is standard, but sampling at both 24 and 48 hours can confirm that equilibrium has been reached (i.e., the concentration does not change).[1]
3. Phase Separation (Self-Validating Step):
-
After incubation, visually confirm that excess solid remains in each vial. This is a critical validation step; if all solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with more compound.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. Crucially , do not disturb the solid pellet.
-
For an additional level of certainty, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).
4. Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase or solvent to fall within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.[1][2]
-
Determine the concentration of the compound in the original saturated solution by back-calculating using the dilution factor.
5. Data Reporting:
-
Calculate the average solubility and standard deviation from the triplicate measurements.
-
Report the solubility in standard units, such as mg/mL or µg/mL, and specify the temperature at which the measurement was made.
Alternative High-Throughput Method: Laser Nephelometry
For rapid, qualitative assessment in early-stage discovery, laser nephelometry is a powerful tool.[10][11] This technique measures the light scattered by suspended particles as a compound precipitates from a solution (typically a DMSO co-solvent system).[12][13] It does not provide a true thermodynamic value but allows for the rapid classification of compounds as having high, moderate, or low solubility, which is invaluable for prioritizing large libraries of compounds.[11][14]
Visualized Workflows and Logic
Diagram 1: Shake-Flask Experimental Workflow
This diagram outlines the sequential steps of the gold-standard method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Diagram 2: Qualitative Solubility Analysis Logic
This flowchart illustrates the decision-making process for characterizing an unknown compound based on its solubility in acidic and basic aqueous solutions.
Caption: Logic Flow for Acid-Base Solubility Classification.
Conclusion
This compound presents a classic solubility profile driven by its dual hydrophobic and polar nature. It is predicted to be highly soluble in polar aprotic solvents like DMSO, DMF, and THF, moderately soluble in alcohols, and poorly soluble in water and non-polar hydrocarbons. Its weakly acidic imide proton confers solubility in aqueous bases. While these predictions provide a strong directional framework, this guide champions the necessity of empirical data. The detailed Shake-Flask protocol provided herein represents a robust, self-validating system for generating high-quality, quantitative solubility data. Armed with this information, researchers can make informed decisions, accelerating their work in synthesis, purification, and drug development.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Isoindoline-1,3-dione Derivatives in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for drugs with a vast range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] The therapeutic potential of these derivatives hinges on subtle modifications to their structure, which profoundly influence their interaction with biological targets. Predicting these influences experimentally is a resource-intensive endeavor. This technical guide provides researchers and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to rationally design and analyze isoindoline-1,3-dione derivatives. We will delve into the theoretical underpinnings, present a validated, step-by-step computational workflow, and explore the practical application of calculated molecular properties to accelerate the discovery of novel therapeutics.
Introduction: The Significance of the Isoindoline-1,3-dione Scaffold
The phthalimide ring system is a privileged pharmacophore in drug discovery.[1][2] Its rigid, planar aromatic structure and hydrophobicity facilitate interactions with a variety of biological targets.[1][2] Historical examples like thalidomide, despite its tragic past, have led to the development of highly successful analogs such as lenalidomide and apremilast, used in treating multiple myeloma and psoriasis, respectively.[3] The biological activity of these compounds is critically dependent on the nature of the N-substituent on the isoindoline-1,3-dione core.
Quantum chemical calculations offer a powerful in silico lens to examine these molecules at an electronic level. By solving approximations of the Schrödinger equation, we can compute a wealth of molecular properties that govern reactivity, stability, and intermolecular interactions. This predictive power allows for the pre-screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR), ultimately saving significant time and resources in the drug discovery pipeline.
Theoretical Foundations: A Practical Overview
At the heart of quantum chemical calculations is the goal of describing the distribution of electrons within a molecule. For practical applications in drug design, Density Functional Theory (DFT) has emerged as the method of choice. DFT offers an exceptional balance of computational cost and accuracy for the organic molecules typically encountered in pharmaceutical research.[4][5]
The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to study drug-sized molecules. The accuracy of a DFT calculation is primarily determined by two choices:
-
The Functional: This is the mathematical approximation used to describe the exchange-correlation energy—the most complex part of the electron-electron interaction. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometries and electronic properties.[5][6][7]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description but at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this field, offering a high level of accuracy for both geometry and electronic properties of molecules containing heteroatoms and potential hydrogen bonding interactions.[6][8]
By coupling the B3LYP functional with the 6-311++G(d,p) basis set, we establish a robust and reliable level of theory for investigating isoindoline-1,3-dione derivatives.[7][8]
The Computational Workflow: From Structure to Properties
A systematic and reproducible workflow is crucial for generating reliable computational data. The following protocol outlines a self-validating system for the analysis of isoindoline-1,3-dione derivatives.
Detailed Experimental Protocol: A Step-by-Step Guide
Objective: To calculate the ground-state electronic properties of an isoindoline-1,3-dione derivative.
Software: Gaussian 16, GaussView, Avogadro, or similar molecular modeling software.
-
Step 1: 3D Structure Generation
-
Action: Draw the 2D structure of the target isoindoline-1,3-dione derivative in a molecular editor like ChemDraw.
-
Causality: A correct 2D representation is the foundation for the entire calculation.
-
Action: Convert the 2D structure to a preliminary 3D conformation using a builder like Avogadro or GaussView. Perform an initial "clean-up" using molecular mechanics (e.g., MMFF94 force field) to resolve any steric clashes or unrealistic bond lengths.
-
Causality: This provides the quantum mechanics algorithm with a reasonable starting geometry, significantly reducing the number of steps required to find the energy minimum and preventing the calculation from getting trapped in a high-energy, non-physical conformation.
-
-
Step 2: Geometry Optimization
-
Action: Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: This step systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. It is a critical prerequisite for all subsequent property calculations.
-
-
Step 3: Frequency Calculation (Self-Validation)
-
Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Causality & Trustworthiness: This is a crucial validation step. The calculation should yield zero imaginary frequencies. A positive result confirms that the optimized structure is a true energy minimum.[9] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the structure is not stable and the geometry optimization must be revisited.
-
-
Step 4: Calculation of Molecular Properties
-
Action: With the validated minimum-energy structure, perform a single-point energy calculation to derive key electronic properties. This is often done concurrently with the frequency calculation.
-
Causality: This step computes the electronic wavefunction of the stable molecule, from which all other electronic properties are derived. Key properties to analyze include:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Mulliken Atomic Charges
-
Dipole Moment
-
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol.
Caption: A validated workflow for quantum chemical calculations in drug design.
Key Applications in Drug Development
The true value of quantum chemical calculations lies in translating the computed numerical data into actionable insights for drug design.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[10][11] A small gap suggests high reactivity and low stability, while a large gap indicates high stability and low reactivity.[10][11]
Application Insight: In drug design, the HOMO-LUMO gap can be correlated with biological activity. For a molecule to interact with a biological target, it must have an appropriate level of reactivity. For instance, a study on isoindoline-1,3-dione derivatives as antimycobacterial agents used DFT to show that the most reactive compounds (with smaller HOMO-LUMO gaps) exhibited potent inhibitory activity.[1][12]
| Descriptor | Interpretation | Relevance to Drug Design |
| EHOMO | Electron-donating ability | Interaction with electron-deficient sites in a receptor. |
| ELUMO | Electron-accepting ability | Interaction with electron-rich sites in a receptor. |
| ΔE (Gap) | Chemical Reactivity & Stability | A smaller gap often correlates with higher reactivity and potentially greater biological activity.[11] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a 3D map of the electronic charge distribution around a molecule.[13] It is an invaluable tool for understanding and predicting intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[13][14]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
Application Insight: For isoindoline-1,3-dione derivatives, the MEP map quickly identifies the key interaction points. The carbonyl oxygens of the imide ring consistently appear as intense red regions, highlighting their role as primary hydrogen bond acceptors in receptor binding.[12] This visual information is critical for pharmacophore modeling and understanding why a ligand binds in a specific orientation within a protein's active site.[15]
Application Synergy in Drug Discovery
The true predictive power emerges when these calculated descriptors are used in concert to inform broader drug discovery strategies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.
Caption: Interrelation of quantum descriptors and their drug discovery applications.
-
Molecular Docking: Quantum chemical calculations refine molecular docking studies. The calculated atomic charges (e.g., Mulliken charges) provide a more accurate representation of the electrostatic interactions between the ligand and the protein target than generic force-field charges.[16][17] This leads to more reliable predictions of binding modes and affinities.
-
QSAR: Descriptors like the HOMO-LUMO gap, dipole moment, and atomic charges serve as powerful independent variables in QSAR models. These models build statistical correlations between the electronic properties of a series of compounds and their experimentally measured biological activity, enabling the prediction of activity for new, untested derivatives.
Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery toolkit for the rational design of isoindoline-1,3-dione derivatives. By providing a detailed picture of the electronic landscape of these molecules, these methods allow for the prediction of reactivity, the elucidation of intermolecular interactions, and the construction of robust SAR models. The systematic, self-validating workflow presented in this guide provides a reliable framework for generating high-quality data to guide synthesis, prioritize candidates, and ultimately accelerate the journey from virtual scaffold to viable drug candidate.
As computational power continues to increase and algorithms become more sophisticated, the integration of quantum mechanics with machine learning and artificial intelligence will further enhance our predictive capabilities, paving the way for the in silico design of next-generation therapeutics with improved efficacy and safety profiles.
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Ahmad, I., Pawara, R. H., Patel, H. M., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21820–21844. [Link]
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Ahmad, I., Pawara, R. H., Patel, H. M., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. [Link]
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MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
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ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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MDPI. (n.d.). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. [Link]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
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An In-Depth Technical Guide to the Initial Screening of 5-(tert-Butyl)isoindoline-1,3-dione for Anticancer Activity
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] This technical guide provides a comprehensive framework for the initial in vitro screening of a novel analogue, 5-(tert-Butyl)isoindoline-1,3-dione, for potential anticancer efficacy. We delineate the rationale for investigating this specific molecule, propose a synthetic route, and provide detailed, field-proven protocols for a tiered screening approach. This encompasses primary cytotoxicity assessment against a diverse cancer cell line panel, followed by secondary mechanistic assays to probe for induction of apoptosis and cell cycle disruption. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities in oncology.
Introduction: The Rationale for Investigating this compound
The phthalimide structure is a privileged pharmacophore, integral to approved drugs like Thalidomide and Lenalidomide, which have profoundly impacted the treatment of multiple myeloma. The anticancer activity of this class of compounds is often multi-targeted, with mechanisms including inhibition of angiogenesis, immunomodulation, and induction of apoptosis.[1][2] The anticancer efficacy of isoindoline-1,3-dione derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[3]
The introduction of a tert-butyl group at the 5-position of the isoindoline-1,3-dione core is a strategic medicinal chemistry decision. The bulky tert-butyl moiety can significantly alter the molecule's physicochemical properties, such as lipophilicity, which may enhance membrane permeability and cellular uptake.[4] Furthermore, its steric bulk can influence binding to target proteins and may improve metabolic stability by shielding the molecule from enzymatic degradation, potentially leading to a more favorable pharmacokinetic profile.[4] Given the established anticancer potential of the parent scaffold, these predicted enhancements make this compound a compelling candidate for anticancer screening.
This guide outlines a logical, tiered workflow for its initial evaluation, beginning with broad cytotoxicity screening and progressing to key mechanistic studies to build a foundational understanding of its biological activity.
Synthesis and Characterization of the Investigational Compound
A reliable and well-characterized supply of the test compound is paramount for any screening campaign. While this compound is commercially available from some suppliers[5][6], an in-house synthesis may be required. A plausible and common synthetic route involves the reaction of the corresponding phthalic anhydride with an ammonia source.
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process:
-
Synthesis of 4-tert-Butylphthalic Anhydride: This precursor can be synthesized from 4-tert-butylphthalic acid by refluxing with a dehydrating agent such as thionyl chloride or acetic anhydride.[7]
-
Imide Formation: The resulting 4-tert-butylphthalic anhydride is then reacted with an ammonia source, such as aqueous ammonia, ammonium carbonate, or urea, under heat to yield the target imide, this compound.[8][9]
-
Reaction: 4-tert-Butylphthalic anhydride + NH₃ (or equivalent) → this compound + H₂O
Compound Characterization
Prior to biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >95%).
-
Melting Point: As a preliminary indicator of purity.
The compound should be stored under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation. A stock solution, typically in dimethyl sulfoxide (DMSO), should be prepared at a high concentration (e.g., 10-50 mM) and stored at -20°C.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. A broad screening against a panel of diverse cancer cell lines is recommended to identify potential tumor-type selectivity.
The NCI-60 Human Tumor Cell Line Panel
The National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is an excellent resource for initial screening.[3][10] This panel represents nine different cancer types: leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers.[11] Screening against this panel provides a wealth of data on the compound's potency and spectrum of activity.[12][13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically span a wide range (e.g., 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (DMSO-treated cells) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.[15]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation
The cytotoxicity data should be summarized in a clear, tabular format for easy comparison of potency across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | Hypothetical Value |
| MDA-MB-231 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HCT116 | Colon Cancer | Hypothetical Value |
| HeLa | Cervical Cancer | Hypothetical Value |
| K562 | Leukemia | Hypothetical Value |
Table 1: Hypothetical in vitro cytotoxicity data for this compound.
Tier 2: Secondary Mechanistic Assays
Cell lines that exhibit significant sensitivity (low µM IC₅₀ values) in the primary screen should be selected for further investigation to elucidate the compound's mechanism of action. Key initial mechanistic questions are whether the compound induces programmed cell death (apoptosis) and/or disrupts the normal progression of the cell cycle.
Visualization of the Screening Workflow
A tiered workflow for the initial anticancer screening of a novel compound.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[17]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[17] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL).[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][17]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Principle: Propidium Iodide stoichiometrically binds to DNA.[19] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[1][20] Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml solution) to degrade any RNA.[20]
-
PI Staining: Add 400 µL of a PI staining solution (e.g., 50 µg/mL).[1]
-
Incubation: Incubate for 5-10 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Potential Signaling Pathway Involvement
Based on the known mechanisms of phthalimide derivatives, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately executing cell death.
Hypothesized intrinsic apoptosis pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a structured and robust methodology for the initial evaluation of this compound as a potential anticancer agent. The tiered approach, starting with broad cytotoxicity screening followed by focused mechanistic studies, allows for an efficient and cost-effective assessment of the compound's promise.
Positive results from this initial screen—specifically, potent and selective cytotoxicity, coupled with the induction of apoptosis or significant cell cycle arrest—would provide a strong rationale for advancing the compound to more detailed preclinical studies. Future work could include identifying the specific molecular target(s), exploring structure-activity relationships (SAR) with further analogues, and ultimately, evaluating in vivo efficacy and toxicity in animal models. This systematic approach ensures that only the most promising candidates progress through the demanding and resource-intensive drug development pipeline.
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Exploring 5-(tert-Butyl)isoindoline-1,3-dione as a Novel Cholinesterase Inhibitor: A Preclinical Investigation Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The global challenge of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates the continuous exploration of novel therapeutic agents. A key strategy in managing AD symptoms is the inhibition of cholinesterases, enzymes that degrade the essential neurotransmitter acetylcholine.[1][2][3] The isoindoline-1,3-dione scaffold has emerged as a promising pharmacophore for designing potent cholinesterase inhibitors.[1][4][5] This technical guide presents a comprehensive framework for the investigation of a novel derivative, 5-(tert-Butyl)isoindoline-1,3-dione, as a potential cholinesterase inhibitor. We will delve into the rationale for selecting this compound, propose a synthetic route, provide detailed protocols for in vitro enzymatic assays, and outline an in silico molecular docking strategy to predict its binding interactions. This document is intended to serve as a practical guide for researchers in drug discovery and development, offering a structured approach to the preclinical evaluation of new chemical entities in this class.
Introduction: The Rationale for Targeting Cholinesterases with Isoindoline-1,3-dione Derivatives
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in cholinergic neurotransmission in the brain.[1][3][6] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of acetylcholine.[4][6] Consequently, inhibitors of these enzymes can increase the synaptic levels of acetylcholine, offering symptomatic relief for patients with AD.[1][2][7]
The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4][5][8] Several studies have demonstrated that derivatives of isoindoline-1,3-dione can act as potent inhibitors of both AChE and BChE.[1][4][6] The phthalimide group is thought to interact with the peripheral anionic site (PAS) of acetylcholinesterase, a key feature for potent and potentially disease-modifying inhibitors.[1][9]
The introduction of a bulky, lipophilic tert-butyl group at the 5-position of the isoindoline-1,3-dione scaffold is hypothesized to enhance binding affinity within the hydrophobic active site gorge of cholinesterases. This guide outlines the necessary steps to synthesize and evaluate the inhibitory potential of this compound.
Synthesis and Characterization of this compound
The synthesis of N-substituted isoindoline-1,3-diones is typically achieved through the reaction of phthalic anhydride or its derivatives with a primary amine.[10][11] For the parent compound, this compound, a plausible synthetic route involves the reaction of 4-tert-butylphthalic anhydride with a source of ammonia.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-tert-butylphthalic anhydride in a suitable high-boiling solvent such as glacial acetic acid.
-
Amine Addition: Add an excess of an ammonia source, such as urea (2-3 equivalents), to the reaction mixture.
-
Reflux: Heat the mixture to reflux (typically 120-140°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., C=O and N-H stretches of the imide).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
-
In Vitro Evaluation of Cholinesterase Inhibition
The inhibitory activity of this compound against AChE (from electric eel) and BChE (from equine serum) will be determined using the well-established spectrophotometric method developed by Ellman.[12][13][14]
Principle of the Ellman's Assay:
This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[13][15][16]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Detailed Protocol for Cholinesterase Inhibition Assay:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[16]
-
DTNB Solution: 10 mM DTNB in assay buffer.[16]
-
Substrate Solutions: 14-15 mM Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) in deionized water. Prepare fresh.[16]
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in assay buffer to a final concentration that provides a linear rate of reaction over the measurement period.
-
Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid enzyme inhibition.[16]
-
Positive Control: Use a known cholinesterase inhibitor, such as Donepezil or Rivastigmine, for comparison.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of assay buffer.
-
10 µL of the test compound dilution (or vehicle for control).
-
10 µL of DTNB solution.
-
10 µL of AChE or BChE solution.
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI or BTCI).
-
Immediately measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the curve using non-linear regression analysis.
-
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[17][18] This analysis will provide insights into the potential binding mode of this compound within the active sites of AChE and BChE.
Molecular Docking Workflow:
Caption: Workflow for the molecular docking study.
Detailed Protocol for Molecular Docking:
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE from the Protein Data Bank. Prepare the protein structures by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like AutoDock Tools.
-
Ligand: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina.
-
Define the active site of the enzymes by creating a grid box that encompasses the key catalytic and peripheral site residues.
-
Perform the docking simulation to predict the binding poses of the ligand within the enzyme's active site.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy scores (in kcal/mol), with more negative values indicating a more favorable binding interaction.[17][18]
-
Visualize the lowest energy binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
-
Data Presentation and Interpretation
All quantitative data from the in vitro inhibition assays should be summarized in a clear and concise table for easy comparison.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Donepezil (Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
The results from the molecular docking study, including binding energies and key interacting residues, should also be tabulated.
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | AChE | Predicted Value | e.g., Trp84, Tyr334, Phe330 |
| This compound | BChE | Predicted Value | e.g., Trp82, Leu286, Val288 |
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial preclinical evaluation of this compound as a potential cholinesterase inhibitor. By following the detailed protocols for synthesis, in vitro enzymatic assays, and in silico molecular docking, researchers can generate the necessary data to assess the compound's potential and make informed decisions about its further development as a therapeutic agent for Alzheimer's disease. The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of new cholinesterase inhibitors, and a systematic investigation of novel derivatives is a critical step in this endeavor.
References
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Al-Ghorbani, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]
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Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Available at: [Link]
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Guzior, N., et al. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. PubMed. Available at: [Link]
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Wikipedia. Acetylcholinesterase inhibitor. Available at: [Link]
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Hossen, M. S., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC - NIH. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Karljikovic-Rajic, K., et al. (2001). New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]
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Rani, S., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]
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Reddy, V. P., et al. (2011). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. PMC - NIH. Available at: [Link]
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]
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Akıncıoğlu, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. Available at: [Link]
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Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]
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ResearchGate. Synthesis of C-5 substituted isoindoline-1,3-dione linked with.... Available at: [Link]
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Gu, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
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ResearchGate. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available at: [Link]
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ResearchGate. Cholinesterase (ChE) Test Using Ellman's Photometric Method. Available at: [Link]
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Guzior, N., et al. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. PubMed. Available at: [Link]
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ResearchGate. (PDF) Molecular docking study of the acetylcholinesterase inhibition. Available at: [Link]
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ResearchGate. (PDF) Acetylcholinesterase: Mechanism of Catalysis and Inhibition. Available at: [Link]
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Kumar, T. S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
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The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. Available at: [Link]
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National Center for Biotechnology Information. (2023). Physiology, Acetylcholinesterase. StatPearls - NCBI Bookshelf. Available at: [Link]
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Scribd. Ellman Esterase Assay Protocol. Available at: [Link]
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MDPI. (2020). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC - NIH. Available at: [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]
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Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione
Introduction: The Significance of Steric Shielding in Phthalimides
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, materials science, and organic synthesis. Its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and sedative properties. The strategic functionalization of the phthalimide's aromatic ring allows for the fine-tuning of its physicochemical and pharmacological properties.
The incorporation of a tert-butyl group at the 5-position, yielding 5-(tert-Butyl)isoindoline-1,3-dione, is of particular synthetic interest. The tert-butyl moiety is a cornerstone in drug design due to its unique steric and electronic characteristics.[1] Its significant bulk can provide steric shielding, which may enhance the metabolic stability of a parent molecule by hindering enzymatic degradation.[1] Furthermore, its lipophilicity can influence solubility, membrane permeability, and interactions with biological targets.[1]
This application note provides a comprehensive, field-proven guide for the synthesis of this compound from 4-tert-butylphthalic anhydride. We present two robust protocols: a classical thermal condensation and a modern, rapid microwave-assisted method. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Reaction Scheme and Mechanism
The synthesis is a condensation reaction between 4-tert-butylphthalic anhydride and urea, which serves as a convenient solid-state source of ammonia upon heating.
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The nitrogen atom of urea acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form an acyclic ureide intermediate.
-
Intramolecular Cyclization & Deamination: The intermediate undergoes an intramolecular nucleophilic attack from the newly formed amide nitrogen onto the remaining carboxylic acid group. This cyclization event forms the five-membered imide ring, eliminating water and carbon dioxide as byproducts.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |
| 4-tert-Butylphthalic anhydride | 32703-79-0 | 204.22 | ≥95% | The key starting material. |
| Urea | 57-13-6 | 60.06 | ≥99% | Solid ammonia source. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | For microwave method only. |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade, ≥95% | Recrystallization solvent. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | For workup. |
Equipment
-
Round-bottom flasks (50 mL or 100 mL)
-
Heating mantle or oil bath with temperature control and magnetic stirring
-
Thermometer or thermocouple
-
Air condenser
-
Microwave reactor (for Method B)
-
Mortar and pestle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Detailed Synthesis Protocols
Method A: Conventional Thermal Synthesis (Solvent-Free)
This robust method relies on the direct fusion of the reactants at elevated temperatures.
Step-by-Step Procedure:
-
Reactant Preparation: In a mortar, combine 10.21 g (50.0 mmol) of 4-tert-butylphthalic anhydride and 3.00 g (50.0 mmol) of urea. Gently grind the solids together for 2-3 minutes.
-
Rationale: Grinding ensures intimate contact between the solid reactants, increasing the surface area and promoting a more efficient and homogeneous reaction upon melting.
-
-
Reaction Setup: Transfer the powdered mixture to a 100 mL round-bottom flask equipped with a magnetic stir bar and an air condenser. Place the flask in a heating mantle or oil bath.
-
Rationale: An air condenser is sufficient to prevent the loss of volatile materials at the reaction temperature while preventing pressure buildup.
-
-
Heating and Reaction: Begin stirring and slowly heat the mixture. The solids will begin to melt around 130-140°C. Continue to increase the temperature to 175°C. The reaction may become exothermic. Maintain the temperature between 175-200°C for 30 minutes. The reaction is complete when the molten mass solidifies or gas evolution ceases.
-
Rationale: Heating the reactants above their melting points creates a molten phase where the reaction can proceed rapidly. The solidification indicates the formation of the higher-melting-point product.
-
-
Cooling and Workup: Turn off the heat and allow the flask to cool to room temperature. The product will be a solid mass. Add 50 mL of cold deionized water to the flask.
-
Rationale: The desired product is insoluble in water, while unreacted urea and other polar byproducts are readily dissolved. This step serves as an initial purification.
-
-
Isolation: Using a spatula, break up the solid mass. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two additional 25 mL portions of cold deionized water.
-
Rationale: Filtration separates the solid product from the aqueous solution containing impurities. Washing removes any residual water-soluble contaminants.
-
-
Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol (~50-70 mL). Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Rationale: Recrystallization is a standard technique to obtain high-purity crystalline solids. Ethanol is a suitable solvent as the product's solubility is significantly higher at elevated temperatures.
-
Method B: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often results in a cleaner product.
Step-by-Step Procedure:
-
Reactant Preparation: In a mortar, combine 2.04 g (10.0 mmol) of 4-tert-butylphthalic anhydride and 0.60 g (10.0 mmol) of urea. Grind them together for 1 minute.
-
Reaction Setup: Transfer the mixture to a 10 mL microwave reaction vessel. Add 3-5 drops of DMF.
-
Rationale: DMF acts as a high-dielectric solvent that efficiently absorbs microwave energy, catalyzing the reaction and facilitating rapid, localized heating of the reactants.[2]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 150°C for 5-10 minutes with stirring.
-
Rationale: Microwave energy provides rapid and uniform heating, drastically reducing the reaction time from hours to minutes compared to conventional methods.
-
-
Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of cold deionized water and stir to break up the solid.
-
Isolation and Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed if higher purity is required.
Expected Results and Characterization
| Parameter | Method A (Conventional) | Method B (Microwave) |
| Reaction Time | ~30-45 minutes | 5-10 minutes |
| Temperature | 175-200°C | 150°C |
| Expected Yield | 75-85% | 80-90% |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 136-140°C[2] | 137-140°C |
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H) and the aromatic protons (multiplets, ~7.6-7.9 ppm, 3H). The imide N-H proton will appear as a broad singlet at a downfield chemical shift.
-
IR Spectroscopy: Look for characteristic C=O stretching vibrations for the imide group (symmetric and asymmetric, ~1700-1770 cm⁻¹) and N-H stretching (~3200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z = 204.
Experimental Workflow Diagram
Caption: Workflow for the conventional synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially the heating of reactants, should be performed in a well-ventilated chemical fume hood.
-
Thermal Hazards: Use caution when working with the heating mantle/oil bath and hot glassware.
-
Chemical Handling: DMF is a skin and respiratory irritant; handle with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
[2] Mogilaiah, K., & Reddy, P. R. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry, 43B, 837-839. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjZJUYfluH4LDien5sxEw69KExPVTtG1yg_X2Y3KNwoila5yGHWeCV-rxtnwxf9XlPI-Ybklm5CgmVUKdZKqJFeokeAIw1G5BUrnvAL66kNjMmYsEXl4NhY4TSBtZOY461lt6CtkE9btjedxw8BKYiw-Fy0Nh3Lkn50qzdH6657Ns9OTeOiq-Etm_U7U=] [3] PierpaLab. (2025). Phthalimide synthesis. PierpaLab Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDP6A3u3NJP1naLbaqUjfQ_tbd3O04sm0M9dn6SzHq7iAsIn-xMfHrPTi_cjtO1vYgfBlW1e_aSlBN-hB8o3EO1VZzKrnkEImr2xWwDFW36vricevZmDs2TniJEjIDO0MqjAMcfRssZKSLUkoZ73lUFaM=] [4] Google Patents. (2020). CN111548300A - Synthesis process of phthalimide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktiuib7q4olR6jkVAm58yvZDF3kUhzQMPoR3R0ndyTZhHqw7m8QIK3zmQTXL7qaPJB52REUCqDcq0v9H6snf5hqOWcxqm8n-KKA0o4AiwqPoW5Z2SPkPkiu9TEnriNi6E8xJCN-v7vhM7RQ8=] [5] Wikipedia. (n.d.). Phthalimide. [https://en.wikipedia.org/wiki/Phthalimide] [6] PrepChem. (n.d.). Synthesis of 4-t-butyl-phthalimide. [https://www.prepchem.com/synthesis-of-4-t-butyl-phthalimide/] [7] PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/604763] [8] Benchchem. (n.d.). This compound | 50727-07-6. [https://www.benchchem.com/product/b9909]
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The Architect's Guide to Amine-Directed Cyclization: Palladium-Catalyzed Synthesis of Substituted Isoindole-1,3-diones
Introduction: The Enduring Legacy of the Phthalimide Core
The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and the synthetically versatile imide nitrogen have made it a privileged pharmacophore. From the notorious history of thalidomide, which has seen a resurgence for its potent anti-inflammatory and antiangiogenic properties, to its use in creating advanced polymers and dyes, the demand for efficient and modular synthetic routes to substituted phthalimides is ever-present.[1][2] Traditional methods, often relying on the condensation of phthalic anhydrides with primary amines, can be limited by the availability of substituted anhydrides and harsh reaction conditions.
Palladium catalysis has emerged as a powerful and versatile tool to overcome these limitations, offering milder conditions, broader substrate scope, and novel pathways for the construction of the phthalimide ring system. This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methodologies, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
Strategic Approaches to Palladium-Catalyzed Phthalimide Synthesis
The power of palladium catalysis lies in its ability to orchestrate a variety of bond-forming events with high efficiency and selectivity. For the synthesis of isoindole-1,3-diones, several robust strategies have been developed, primarily revolving around carbonylative cyclization reactions. These methods introduce a carbonyl group (CO) into the molecule, which then participates in the ring-closing step.
The choice of starting material and CO source dictates the specific catalytic cycle and reaction setup. We will explore three of the most effective and widely adopted protocols:
-
Double Carbonylation of o-Dihaloarenes: A convergent approach that builds the phthalimide ring from a readily available aromatic precursor, an amine, and two molecules of carbon monoxide.
-
Carbonylative Cyclization of o-Halobenzoic Acids: A strategy that utilizes a pre-existing carboxylic acid functionality as an internal electrophile for the final cyclization.
-
Aminocarbonylation of o-Halobenzoates: A highly efficient one-step method that couples an ester, an amine, and carbon monoxide to directly form the target heterocycle.
Methodology 1: Double Carbonylation of o-Dihaloarenes
This method is a classic example of a three-component reaction, where an o-dihaloarene, a primary amine, and carbon monoxide are brought together in a single pot to construct the N-substituted phthalimide.[3][4] This approach is particularly valuable for its convergency and the commercial availability of a wide range of o-dihaloarenes.
Reaction Principle and Mechanistic Overview
The reaction proceeds through a sequential carbonylation process. The palladium(0) catalyst first undergoes oxidative addition into one of the carbon-halogen bonds of the o-dihaloarene. This is followed by the insertion of one molecule of CO to form an acylpalladium complex. Nucleophilic attack by the primary amine and subsequent reductive elimination forms an o-halobenzamide intermediate. The catalytic cycle then repeats at the second carbon-halogen bond, leading to a second carbonylation and an intramolecular cyclization to furnish the final phthalimide product. The use of phosphonium salt ionic liquids has been shown to be particularly effective for this transformation, allowing for high yields and recyclability of the catalytic system.[4][5]
Figure 1: Simplified workflow for the double carbonylation of o-dihaloarenes.
Detailed Experimental Protocol: Synthesis of N-Benzylphthalimide
This protocol is adapted from the work of Alper and Cao, demonstrating the use of phosphonium salt ionic liquids.[5]
Materials:
-
1,2-Dibromobenzene (1 mmol, 236 mg)
-
Allylamine (1.2 mmol, 70 mg, 90 µL)
-
[PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol, 296 µL)
-
Trihexyl(tetradecyl)phosphonium bromide (PSIL 102) (2.0 g)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Schlenk flask or pressure vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add trihexyl(tetradecyl)phosphonium bromide (2.0 g), [PdCl₂(PPh₃)₂] (35 mg), 1,2-dibromobenzene (236 mg), and DBU (296 µL).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen three times.
-
Amine Addition: Under a positive pressure of nitrogen, add allylamine (90 µL) via syringe.
-
Carbon Monoxide Purge: Evacuate and backfill the flask with carbon monoxide gas three times, then leave the flask under a balloon of CO.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully vent the CO atmosphere in a fume hood. Extract the product from the ionic liquid with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired N-allylphthalimide.
Methodology 2: Carbonylative Cyclization of o-Bromobenzoic Acid
This approach offers an alternative starting point, utilizing an o-halobenzoic acid. The carboxylic acid moiety serves as a latent electrophile that participates in the final ring-closing step after the initial palladium-catalyzed carbonylation and amidation. This method is advantageous when substituted o-bromobenzoic acids are more readily accessible than the corresponding dihalides.
Reaction Principle and Mechanistic Overview
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the o-bromobenzoic acid.[2] Subsequent insertion of carbon monoxide generates an acylpalladium intermediate. This intermediate then reacts with the primary amine to form a palladium-amide complex. Reductive elimination releases the N-substituted 2-carbamoylbenzoic acid. The final step is a base-catalyzed intramolecular cyclization (dehydration) to yield the isoindole-1,3-dione. The choice of ligand is critical, with bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often providing superior results.[2]
Figure 2: Proposed mechanism for the carbonylative cyclization of o-bromobenzoic acid.
Detailed Experimental Protocol: Synthesis of 2-phenylisoindole-1,3-dione
This protocol is based on the work of Bhanage and co-workers.[2]
Materials:
-
o-Bromobenzoic acid (1 mmol, 201 mg)
-
Aniline (1.5 mmol, 140 mg, 137 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol-%, 11.2 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol-%, 55.4 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2 mmol, 224 mg)
-
Toluene (10 mL)
-
Carbon monoxide (CO) gas (1 atm)
-
Stainless steel autoclave or high-pressure vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Vessel Charging: To a 100 mL stainless steel autoclave, add o-bromobenzoic acid (201 mg), aniline (137 µL), Pd(OAc)₂ (11.2 mg), dppf (55.4 mg), DABCO (224 mg), and toluene (10 mL).
-
CO Purge and Pressurization: Seal the autoclave, purge three times with carbon monoxide, and then pressurize to 1 atm with CO.
-
Reaction: Heat the autoclave to 100 °C and stir for 10 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the remaining CO gas in a fume hood.
-
Work-up and Purification: Open the reactor and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the pure 2-phenylisoindole-1,3-dione.
Methodology 3: Aminocarbonylation of o-Halobenzoates
This is arguably one of the most direct and efficient one-step methods for accessing N-substituted isoindole-1,3-diones.[6][7] It leverages readily available o-halobenzoate esters and provides a straightforward route that tolerates a wide variety of functional groups.
Reaction Principle and Mechanistic Overview
The mechanism for this transformation involves a two-step process within a single pot.[6] First, a palladium-catalyzed aminocarbonylation of the o-halobenzoate forms an o-amidocarboxylate intermediate. This is followed by a base-catalyzed intramolecular cyclization of this intermediate to yield the final phthalimide product. The catalytic cycle for the first step is initiated by the oxidative addition of palladium(0) to the carbon-halogen bond, followed by CO insertion to form an acylpalladium complex. This complex then reacts with the amine to generate the o-amidocarboxylate, regenerating the palladium(0) catalyst. The subsequent cyclization is driven by the base present in the reaction mixture.
Figure 3: Reaction pathway for the aminocarbonylation of o-halobenzoates.
Detailed Experimental Protocol: Synthesis of 2-Benzylisoindole-1,3-dione
This protocol is a refined version based on the seminal work by Larock and co-workers.[6]
Materials:
-
Methyl 2-iodobenzoate (0.5 mmol, 131 mg)
-
Benzylamine (1.2 equiv, 0.6 mmol, 64 mg, 66 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol-%, 5.6 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol-%, 20.6 mg)
-
Cesium carbonate (Cs₂CO₃) (2 equiv, 1.0 mmol, 326 mg)
-
Toluene (6 mL)
-
Carbon monoxide (CO) gas (1 atm)
-
Schlenk tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reagent Addition: In a Schlenk tube containing a magnetic stir bar, combine methyl 2-iodobenzoate (131 mg), Pd(OAc)₂ (5.6 mg), dppp (20.6 mg), and Cs₂CO₃ (326 mg).
-
Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with nitrogen three times.
-
Solvent and Amine Addition: Add toluene (6 mL) and benzylamine (66 µL) via syringe.
-
CO Introduction: Purge the reaction mixture with CO gas for 5 minutes, then maintain a positive pressure of CO with a balloon.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath at 95 °C and stir for the prescribed time (typically 12-24 hours, monitor by TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure 2-benzylisoindole-1,3-dione.
Data Summary and Substrate Scope
The versatility of these palladium-catalyzed methods is demonstrated by their tolerance of a wide range of functional groups on both the aromatic ring and the primary amine.
Table 1: Representative Yields for the Aminocarbonylation of o-Halobenzoates [6]
| o-Halobenzoate | Amine | Product | Yield (%) |
| Methyl 2-iodobenzoate | Benzylamine | 2-Benzylisoindole-1,3-dione | 90 |
| Methyl 2-iodobenzoate | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)isoindole-1,3-dione | 88 |
| Methyl 2-iodobenzoate | 4-Aminobutan-1-ol | 2-(4-Hydroxybutyl)isoindole-1,3-dione | 75 |
| Methyl 2-bromobenzoate | Benzylamine | 2-Benzylisoindole-1,3-dione | 85 |
| Methyl 5-nitro-2-iodobenzoate | Benzylamine | 5-Nitro-2-benzylisoindole-1,3-dione | 82 |
Table 2: Representative Yields for the Carbonylative Cyclization of o-Bromobenzoic Acid [2]
| Amine | Product | Yield (%) |
| Aniline | 2-Phenylisoindole-1,3-dione | 92 |
| 4-Fluoroaniline | 2-(4-Fluorophenyl)isoindole-1,3-dione | 95 |
| 4-Methylaniline | 2-(p-Tolyl)isoindole-1,3-dione | 94 |
| Benzylamine | 2-Benzylisoindole-1,3-dione | 85 |
| Cyclohexylamine | 2-Cyclohexylisoindole-1,3-dione | 78 |
Conclusion and Future Outlook
Palladium-catalyzed reactions provide a powerful and highly adaptable platform for the synthesis of substituted isoindole-1,3-diones. The methods detailed herein—double carbonylation of o-dihaloarenes, carbonylative cyclization of o-halobenzoic acids, and aminocarbonylation of o-halobenzoates—offer distinct advantages in terms of starting material availability, reaction conditions, and scalability. By understanding the underlying mechanistic principles, researchers can make informed decisions to optimize these protocols for their specific synthetic targets. The continued development of novel ligands and catalytic systems, including those that utilize safer and more sustainable CO sources, will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital class of heterocyclic compounds.
References
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Worlikar, S. A., & Larock, R. C. (2008). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 73(18), 7175–7180. [Link]
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Azizi, Z., & Till, S. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23957-23992. [Link]
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Worlikar, S. A., & Larock, R. C. (2008). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 73(18), 7175–7180. [Link]
-
Worlikar, S. A., & Larock, R. C. (2008). Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines. Journal of Organic Chemistry, 73(18), 7175-7180. [Link]
-
Worlikar, S. A., & Larock, R. C. (2008). Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines. The Journal of organic chemistry, 73(18), 7175–7180. [Link]
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Azizi, Z., & Till, S. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23957-23992. [Link]
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Cao, H., & Alper, H. (2010). Palladium-Catalyzed Double Carbonylation Reactions of o-Dihaloarenes with Amines in Phosphonium Salt Ionic Liquids. Organic Letters, 12(18), 4126–4129. [Link]
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Cao, H., & Alper, H. (2010). Palladium-catalyzed double carbonylation reactions of o-dihaloarenes with amines in phosphonium salt ionic liquids. Organic letters, 12(18), 4126–4129. [Link]
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Azizi, Z., & Till, S. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23957-23992. [Link]
-
Khedkar, M. V., & Bhanage, B. M. (2013). Facile synthesis of isoindoline-1,3-diones by palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid and primary amines. Frontiers of Chemical Science and Engineering, 7(2), 226–232. [Link]
-
Gagnier, S. V., & Larock, R. C. (2003). Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones. Journal of the American Chemical Society, 125(16), 4804–4807. [Link]
-
Fu, Y., et al. (2025). Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. Organic Chemistry Frontiers, 12, 6433-6442. [Link]
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Li, J., et al. (2023). Direct synthesis of phthalimides via palladium-catalysed double carbonylation of o-dihaloarenes with nitroarenes. Chemical Communications, 59(81), 12169-12172. [Link]
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Li, J., et al. (2023). Direct Synthesis of Phthalimides via Palladium-Catalysed Double Carbonylation of o-Dihaloarenes with Nitroarenes. Request PDF. [Link]
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Wang, Y., et al. (2023). Palladium-catalyzed carbonylative cyclization of alkene-tethered indoles with phenols or arylboronic acids. Chinese Chemical Letters, 34(10), 108341. [Link]
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Ashton, K., et al. (2019). Synthesis of N-substituted 4-hydroxynaphthalimides using palladium-catalysed hydroxylation. Request PDF. [Link]
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Green chemistry synthesis of isoindoline-1,3-diones without solvent
Abstract
This guide provides detailed protocols and scientific rationale for the green, solvent-free synthesis of isoindoline-1,3-diones (phthalimides), a critical scaffold in medicinal chemistry and materials science. Traditional synthetic routes often rely on volatile and hazardous organic solvents, generating significant chemical waste and posing environmental risks.[1][2] By eliminating solvents, the methodologies presented herein—mechanochemistry, microwave-assisted synthesis, and thermal solid-state reaction—offer significant advantages in terms of reduced environmental impact, operational simplicity, and, in many cases, improved reaction efficiency.[1][3] This document is designed to equip researchers with the practical knowledge to implement these sustainable techniques, aligning modern chemical synthesis with the principles of green chemistry.
The Imperative for Green Synthesis of Phthalimides
The isoindoline-1,3-dione core is a privileged structure found in numerous biologically active compounds, including the notorious thalidomide and various modern anti-inflammatory, anticonvulsant, and anticancer agents.[4] Its synthesis, classically achieved by the condensation of phthalic anhydride with a primary amine, typically involves refluxing in high-boiling point solvents like glacial acetic acid, benzene, or DMF.[5][6][7] This approach, while effective, carries a substantial environmental burden. The reliance on organic solvents contributes to hazardous waste generation, high energy consumption for heating and solvent removal, and potential exposure risks for researchers.[1]
Solvent-free synthesis directly addresses these shortcomings. By enabling reactions to occur in the solid state or neat, these methods drastically reduce waste "at the source," a core tenet of green chemistry.[8] The following sections detail three robust, field-proven solvent-free approaches, explaining the causality behind the experimental choices to ensure both technical accuracy and successful implementation.
Method 1: Mechanochemical Synthesis via Grinding
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state.[1] This technique obviates the need for solvents by bringing reactants into intimate contact at the molecular level, often at room temperature. The energy input from grinding can lower activation barriers and, in some cases, lead to the formation of reactive co-crystal intermediates that facilitate the reaction.[9][10]
Causality and Insights: The choice of grinding over solvent-based methods is predicated on its ability to achieve high-efficiency reactions without external heating, thus saving energy and preventing thermal degradation of sensitive substrates.[11][12] This method is particularly advantageous for its simplicity and scalability, from milligrams in a mortar and pestle to kilograms in an industrial ball mill.[13]
Visual Workflow: Mechanochemical Synthesis
Caption: Workflow for solvent-free mechanochemical synthesis.
Protocol 2.1: Synthesis of 2-phenylisoindoline-1,3-dione via Grinding
This protocol is based on established solid-state grinding methods.[9][10][13]
-
Reactant Preparation: Accurately weigh phthalic anhydride (e.g., 1.0 mmol, 148 mg) and aniline (1.0 mmol, 93 mg).
-
Reaction Setup: Transfer both solid reactants into a clean, dry agate or porcelain mortar.
-
Grinding: Using a pestle, grind the mixture vigorously at room temperature. The solid mixture may become pasty or change color, indicating reaction progress. Continue grinding for approximately 20-30 minutes.
-
Monitoring: To check for completion, dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on a TLC plate against the starting materials.
-
Product Isolation: Upon completion, transfer the solid product from the mortar into a small beaker.
-
Purification: Wash the solid with 5 mL of 1 M HCl to remove any unreacted aniline, followed by 5 mL of distilled water to remove any salts. Filter the solid using a Büchner funnel.
-
Drying: Dry the resulting white to off-white solid in a desiccator or a vacuum oven at 60°C to yield the pure product.
Data Summary: Mechanochemical Synthesis of Various Phthalimides
| Entry | Amine | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 20 | >95% | [9][10] |
| 2 | 4-Methylaniline | 15 | >95% | [9][10] |
| 3 | 4-Methoxyaniline | 25 | >95% | [9][10] |
| 4 | Benzylamine | 30 | ~90% | Adapted from[9] |
Method 2: Microwave-Assisted Solvent-Free Synthesis (MWAS)
Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat when subjected to microwave irradiation.[14] In a solvent-free context, the solid reactants absorb microwave energy directly and efficiently, leading to rapid heating and dramatically accelerated reaction rates compared to conventional heating.[2]
Causality and Insights: The key advantage of MWAS is speed. Reactions that take hours under conventional reflux can often be completed in minutes.[14][15] This is because microwave heating is uniform and instantaneous, avoiding the thermal gradients associated with conventional heating of a reaction vessel. This often leads to cleaner reactions with fewer byproducts. The choice of microwave power and time is critical; excessive power can lead to charring, while insufficient power will result in an incomplete reaction.
Visual Workflow: Microwave-Assisted Synthesis
Caption: Workflow for solvent-free microwave-assisted synthesis.
Protocol 3.1: Microwave Synthesis of 2-(4-acetylphenyl)isoindoline-1,3-dione
This protocol is adapted from established microwave-assisted procedures.[14]
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine phthalic anhydride (1.0 mmol, 148 mg) and 1-(4-aminophenyl)ethan-1-one (1.0 mmol, 135 mg).
-
Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.
-
Irradiation: Irradiate the mixture at 180-360 W for 6-8 minutes. The reaction progress can be monitored in intervals. The solid mixture will melt and then re-solidify as the product forms.
-
Cooling: After the irradiation cycle, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling).
-
Product Isolation: Add 5 mL of cold ethanol to the solidified mass and stir to break it up.
-
Purification: Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure product.
Data Summary: Microwave-Assisted Synthesis of Various Phthalimides
| Entry | Amine | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 1-(4-aminophenyl)ethan-1-one | 180 | 6-8 | >90% | [14] |
| 2 | Aniline | 300 | 5 | ~92% | Adapted from[14] |
| 3 | Benzylamine | 300 | 10 | ~88% | Adapted from[14] |
| 4 | Glycine | 360 | 10 | ~85% | Adapted from[7] |
Method 3: Thermal Solid-State Synthesis
This method represents the simplest approach to solvent-free synthesis. It involves heating a mixture of solid reactants to a temperature at or slightly above the melting point of the lowest-melting component.[16] This creates a molten or eutectic phase where the reaction can proceed, driven to completion by the removal of a small molecule byproduct, typically water.
Causality and Insights: The key to a successful thermal synthesis is precise temperature control. The temperature must be high enough to initiate the reaction but low enough to prevent sublimation of the reactants (especially phthalic anhydride) or decomposition of the product. This method is ideal for laboratories without specialized mechanochemical or microwave equipment. The reaction proceeds through a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, forming an intermediate phthalamic acid, followed by thermal cyclization and dehydration to form the imide.[5]
Visual Mechanism: Thermal Imide Formation
Caption: General mechanism for thermal phthalimide synthesis.
Protocol 4.1: Thermal Synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione
This protocol is based on a published green chemistry technique.[16]
-
Reactant Preparation: Combine phthalic anhydride (1.5 mmol, 222 mg) and 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 181 mg) in a small round-bottom flask or a thick-walled test tube.
-
Reaction Setup: Place the flask in a heating mantle or a sand bath preheated to 150-160°C.
-
Heating: Heat the mixture with gentle stirring (if possible with a small stir bar) for 15-20 minutes. The mixture will melt, and the reaction is typically complete when the evolution of water vapor ceases and the mixture becomes a clear, dark-yellow melt.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The product will solidify.
-
Purification: The product is often pure enough for many applications. For higher purity, the resulting solid can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture.
Data Summary: Thermal Synthesis of Various Phthalimides
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylethylamine | 150-200 | 15 | >90% | [17] |
| 2 | 2-(3,4-dimethoxyphenyl)ethylamine | 150-200 | 15-20 | ~93% | [16] |
| 3 | Glycine | 180-190 | 30 | ~88% | Adapted from[7] |
| 4 | Aniline | 140-150 | 20 | ~95% | Adapted from[16] |
Product Validation and Characterization
To ensure the successful synthesis and purity of the target isoindoline-1,3-dione, a combination of standard analytical techniques should be employed. This step is critical for validating the protocols.[18][19]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
FT-IR Spectroscopy: Look for two characteristic C=O stretching bands for the imide group, typically around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric), and the disappearance of the N-H stretches from the primary amine.[4]
-
¹H NMR Spectroscopy: The aromatic protons of the phthalimide backbone typically appear as two multiplets between 7.8-8.0 ppm. The signals corresponding to the "R" group from the starting amine should be present and correctly integrated.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the imide are highly deshielded and appear around 167-168 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[19]
A Quantitative Look: Green Chemistry Metrics
The environmental benefit of solvent-free synthesis can be quantified using established green chemistry metrics.[20][21] The E-Factor (Environmental Factor), which is the total mass of waste generated per mass of product, provides a stark comparison.[22]
Table 3: Comparative E-Factor Analysis (Illustrative Example)
| Parameter | Traditional Synthesis (in Acetic Acid) | Solvent-Free Thermal Synthesis |
|---|---|---|
| Inputs | ||
| Phthalic Anhydride | 148 g (1 mol) | 148 g (1 mol) |
| Aniline | 93 g (1 mol) | 93 g (1 mol) |
| Acetic Acid (Solvent) | 500 g (~500 mL) | 0 g |
| Water (for workup) | 1000 g | 100 g |
| Outputs | ||
| Product (2-phenylisoindoline-1,3-dione) | 200 g (90% yield) | 212 g (95% yield) |
| Water (byproduct) | 18 g | 18 g |
| Waste Calculation | ||
| Total Waste | (148+93+500+1000) - 200 = 1541 g | (148+93+100) - 212 = 29 g |
| E-Factor (Waste/Product) | 1541 / 200 = 7.7 | 29 / 212 = 0.14 |
This illustrative calculation shows a >50-fold reduction in the E-Factor, demonstrating the profound environmental advantage of eliminating the bulk solvent.
Conclusion
The solvent-free synthesis of isoindoline-1,3-diones via mechanochemical, microwave-assisted, and thermal solid-state methods offers powerful, sustainable, and efficient alternatives to traditional solvent-based protocols.[2][23] These techniques not only align with the core principles of green chemistry by minimizing waste and energy consumption but also provide practical benefits such as reduced reaction times, simplified workup procedures, and high product yields. For researchers and drug development professionals, adopting these methodologies represents a significant step towards a more sustainable and responsible practice of chemical synthesis.
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- Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor.
- Mechanochemical synthesis of phthalimides from terpenes via tandem Diels-Alder cycloaddition and iodine-mediated aromatiz
- Microwave-Assisted Synthesis of 4,6-Disubstituted Isoindoline-1,3-diones by Diels-Alder Reactions.
- Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity. Der Pharma Chemica.
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- Mechanochemical Synthesis of Phthalimides with Crystal Structures of Intermediates and Products.
- Solvent-less reactions: Green and sustainable approaches in medicinal chemistry.
- Mechanochemical Unlocking of Phthalimide Transamidation: A Path to N-Substituted Phthalamides.
- Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Unknown Source.
- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Green Chemistry Metrics, A Review. MDPI.
- Microwave‑assisted green synthesis, antimicrobial activity, and drug‑likeness of novel isoindolinone deriv
- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Unknown Source.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
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Application Notes & Protocols: 5-(tert-Butyl)isoindoline-1,3-dione as a Versatile Synthetic Intermediate
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 5-(tert-Butyl)isoindoline-1,3-dione, also known as 5-tert-butylphthalimide, has emerged as a particularly valuable synthetic intermediate. Its structure combines the classic phthalimide motif—a cornerstone of amine synthesis—with a strategically placed tert-butyl group. This bulky, lipophilic moiety imparts unique physicochemical properties that researchers can leverage to enhance solubility, modulate biological activity, and improve metabolic stability.[1]
The isoindoline-1,3-dione core is a well-established structural unit found in numerous biologically active compounds and serves as a critical precursor in various synthetic transformations.[2][3] The addition of the tert-butyl group at the 5-position significantly influences the molecule's steric and electronic profile. This functionalization can provide steric shielding, potentially protecting the molecule from enzymatic degradation, and increases lipophilicity, which can affect solubility, membrane permeability, and target engagement.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties & Handling
A clear understanding of the physical properties and safe handling procedures is essential before utilizing any chemical intermediate.
| Property | Value | Source |
| CAS Number | 50727-07-6 | [ChemicalBook][4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [ChemicalBook][4] |
| Molecular Weight | 203.24 g/mol | [ChemicalBook][4] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 164-168 °C | N/A |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, CH₂Cl₂), sparingly soluble in water. | General Knowledge |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Core Synthetic Application 1: The Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct SN2 reactions with ammonia.[5][6][7] The phthalimide nitrogen is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a mild base, forming a potent nucleophile that cleanly displaces a halide.[6][7] The use of this compound in this context offers the advantage of increased solubility of the intermediate N-alkylated phthalimide in organic solvents.
Mechanistic Rationale & Workflow
The process involves three key stages: deprotonation of the phthalimide, nucleophilic substitution (SN2) with an alkyl halide, and subsequent cleavage to release the desired primary amine. The bulky tert-butyl group does not sterically hinder the nitrogen atom, allowing the reaction to proceed efficiently. The final deprotection step is typically accomplished with hydrazine, which forms a stable phthalhydrazide byproduct.[7]
Caption: Workflow for the Gabriel Synthesis using this compound.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)propan-1-amine
This protocol details the synthesis of a primary amine using this compound as the masked amine source.
Materials:
-
This compound
-
1-(3-Bromopropyl)-4-methoxybenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate (H₂NNH₂·H₂O)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-(3-bromopropyl)-4-methoxybenzene (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: Potassium carbonate is a suitable base for deprotonating the phthalimide. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation.
-
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate of the N-alkylated product will form. Filter the solid, wash thoroughly with water, and dry under vacuum. The product, 2-(3-(4-methoxyphenyl)propyl)-5-(tert-butyl)isoindoline-1,3-dione, can be used in the next step without further purification if TLC shows a clean conversion.
Part B: Hydrazinolysis (Deprotection)
-
Reaction Setup: Suspend the crude N-alkylated phthalimide from Part A in ethanol (approx. 0.3 M) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine monohydrate (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 3-4 hours. A thick white precipitate of 5-tert-butylphthalhydrazide will form.
-
Mechanistic Insight: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the imide. A subsequent intramolecular cyclization releases the primary amine and forms the highly stable, insoluble phthalhydrazide byproduct, driving the reaction to completion.[5]
-
-
Work-up: Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1. This protonates the product amine and helps precipitate any remaining hydrazide.
-
Purification: Filter the mixture to remove the solid byproduct. Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with a NaOH solution to pH >12 and extract the liberated primary amine with diethyl ether (3 x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 3-(4-methoxyphenyl)propan-1-amine.
Core Synthetic Application 2: Intermediate for PROTACs and Molecular Glues
A paradigm-shifting application for phthalimide-containing molecules is in the field of Targeted Protein Degradation (TPD).[8] Molecules like thalidomide and its analogs (known as immunomodulatory imide drugs or IMiDs) function as "molecular glues" by recruiting substrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[9]
The this compound scaffold is a key building block for synthesizing analogs of these molecules or for use as the E3 ligase-binding handle in Proteolysis-Targeting Chimeras (PROTACs).[8][9] A PROTAC is a heterobifunctional molecule that links a target-binding ligand to an E3 ligase ligand, inducing the degradation of a specific protein of interest.[10] The tert-butyl group can be used to fine-tune the binding affinity, cell permeability, and pharmacokinetic properties of the resulting degrader.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as the CRBN-binding moiety typically involves its elaboration into a more complex fragment which is then coupled to a linker, and finally to the target-binding ligand. A common strategy involves synthesizing a thalidomide analog first.
Caption: High-level workflow for constructing a PROTAC using a 5-tert-butylphthalimide derivative.
Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-(tert-butyl)isoindoline-1,3-dione
This protocol describes the synthesis of a key thalidomide analog, which serves as a potent CRBN ligand. This molecule can then be further functionalized for PROTAC development.[11]
Materials:
-
4-tert-Butylphthalic anhydride
-
L-Glutamine
-
Pyridine, anhydrous
-
Acetic anhydride
Procedure:
-
Amide Formation: In a round-bottom flask, combine 4-tert-Butylphthalic anhydride (1.0 eq) and L-Glutamine (1.0 eq) in anhydrous pyridine (approx. 0.5 M).
-
Reaction: Heat the mixture to 90 °C and stir for 2 hours.
-
Scientist's Note: This step forms the initial amido-acid intermediate. Pyridine acts as both a solvent and a base to facilitate the reaction.
-
-
Cyclization (Dehydration): To the same reaction mixture, add acetic anhydride (2.0 eq) and increase the temperature to 110 °C. Stir for an additional 3 hours.
-
Mechanistic Insight: Acetic anhydride is a powerful dehydrating agent that promotes the cyclization of the amido-acid intermediate to form the desired six-membered glutarimide ring, yielding the final product.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-water.
-
Isolation: A solid precipitate will form. Allow it to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid extensively with water, followed by a cold ethanol wash to remove residual pyridine and acetic acid. Dry the product under high vacuum. The resulting 2-(2,6-dioxopiperidin-3-yl)-5-(tert-butyl)isoindoline-1,3-dione is often pure enough for subsequent steps, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Conclusion
This compound is more than just a substituted phthalimide; it is a strategic building block that provides chemists with a tool to introduce desirable properties into target molecules. Its utility in the robust Gabriel synthesis allows for the clean production of primary amines with enhanced solubility profiles. Furthermore, its critical role as a precursor to CRBN E3 ligase ligands places it at the forefront of modern drug discovery, enabling the synthesis of sophisticated molecular degraders like PROTACs. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to harness the full potential of this versatile intermediate.
References
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- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
- Organic Chemistry Portal. (2019, November 1). Gabriel Synthesis.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
- Khan Academy. (n.d.). Gabriel phthalimide synthesis (video).
- Technical Support Information Bulletin 1207. (n.d.). Standard Removal of t-Bu Protecting Group.
- ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- ChemicalBook. (n.d.). 5-tert-butylisoindoline-1,3-dione | 50727-07-6.
- ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2019, January).
- Der Pharma Chemica. (n.d.).
- PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
- MDPI. (2023, January 11). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor.
- SynArchive. (n.d.). Protecting Groups List.
- BLDpharm. (n.d.). 50727-07-6|this compound.
- National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- ResearchGate. (2025, August 6).
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design.
- MDPI. (2024, May 18).
- National Center for Biotechnology Information. (2023, December 29). Click chemistry in the development of PROTACs.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- National Center for Biotechnology Information. (n.d.). PROTAC-Induced Proteolytic Targeting.
- PubMed Central. (2022, June 20).
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- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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Applikationshinweise und Protokolle zur Derivatisierung von 5-(tert-Butyl)isoindolin-1,3-dion für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 5-(tert-Butyl)isoindolin-1,3-dion, einem vielseitigen Baustein in der medizinischen Chemie. Die Einführung der tert-Butylgruppe am Phenylring des Isoindolin-1,3-dion-Grundgerüsts verändert dessen physikochemische Eigenschaften erheblich und eröffnet neue Möglichkeiten für das Design von Wirkstoffkandidaten. Wir erörtern die strategische Bedeutung dieser Substitution, stellen detaillierte Protokolle für Schlüsselreaktionen vor und beleuchten die Anwendungen der resultierenden Derivate in verschiedenen therapeutischen Bereichen.
Einleitung: Die strategische Bedeutung der 5-tert-Butyl-Substitution
Das Isoindolin-1,3-dion-Gerüst, auch als Phthalimid-Einheit bekannt, ist eine privilegierte Struktur in der medizinischen Chemie. Es ist ein wichtiger Baustein für die Synthese einer Vielzahl biologisch aktiver Verbindungen, darunter entzündungshemmende, analgetische und neuroprotektive Wirkstoffe.[1][2][3] Die Substitution am aromatischen Ring ermöglicht eine Feinabstimmung der pharmakologischen Eigenschaften.
Die Einführung einer tert-Butylgruppe an der 5-Position des Isoindolin-1,3-dion-Rings ist von besonderem strategischem Interesse. Diese sperrige, lipophile Gruppe beeinflusst die Moleküleigenschaften auf mehreren Ebenen:
-
Erhöhte Lipophilie: Die tert-Butylgruppe steigert die Fettlöslichkeit des Moleküls. Dies kann die Membranpermeabilität und die orale Bioverfügbarkeit verbessern, was entscheidende Faktoren für die Wirksamkeit eines Medikaments sind.[4]
-
Metabolische Stabilität: Die sterische Hinderung durch die tert-Butylgruppe kann das Molekül vor dem Abbau durch metabolische Enzyme, insbesondere Cytochrom-P450-Enzyme, schützen.[4] Dies führt zu einer längeren Halbwertszeit des Wirkstoffs im Körper.
-
Modulation der Zielbindung: Die elektronischen und sterischen Eigenschaften der tert-Butylgruppe können die Interaktion des Moleküls mit seinem biologischen Zielprotein beeinflussen und so die Affinität und Selektivität verbessern.[4]
Diese Eigenschaften machen 5-(tert-Butyl)isoindolin-1,3-dion zu einem attraktiven Ausgangsmaterial für die Entwicklung neuer Therapeutika.
Synthese von 5-(tert-Butyl)isoindolin-1,3-dion
Der Ausgangsstoff kann durch die Reaktion von 4-tert-Butylphthalsäureanhydrid mit einer Ammoniakquelle oder durch direkte Ammoxidation von 4-tert-Butyl-o-xylol hergestellt werden. Für die Zwecke dieser Anwendungsbeschreibung gehen wir von der kommerziellen Verfügbarkeit von 5-(tert-Butyl)isoindolin-1,3-dion aus.
Protokolle zur Derivatisierung
Die Derivatisierung von 5-(tert-Butyl)isoindolin-1,3-dion konzentriert sich hauptsächlich auf die Substitution am Imid-Stickstoffatom. Im Folgenden werden zwei fundamentale und vielseitige Protokolle vorgestellt.
N-Alkylierung über die Gabriel-Synthese
Die Gabriel-Synthese ist eine klassische und zuverlässige Methode zur Herstellung von primären Aminen, bei der Phthalimide als Ammoniak-Äquivalent eingesetzt werden.[5][6][7] Durch die Alkylierung des Phthalimid-Stickstoffs und anschließende Freisetzung des Amins können vielfältige Reste eingeführt werden.
Detailliertes Protokoll: Synthese von N-Benzyl-5-(tert-butyl)isoindolin-1,3-dion
Dieses Protokoll beschreibt die N-Alkylierung, den ersten Schritt der Gabriel-Synthese.
-
Materialien:
-
5-(tert-Butyl)isoindolin-1,3-dion (1,0 Äq.)
-
Kaliumcarbonat (K₂CO₃), wasserfrei, pulverisiert (1,5 Äq.)
-
Benzylbromid (1,1 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Destilliertes Wasser
-
Standard-Laborausrüstung (Rundkolben, Magnetrührer, Heizpilz, Rückflusskühler, Apparatur zur Filtration)
-
-
Durchführung:
-
In einem trockenen 250-ml-Rundkolben werden 5-(tert-Butyl)isoindolin-1,3-dion (z.B. 2,03 g, 10 mmol) und wasserfreies Kaliumcarbonat (z.B. 2,07 g, 15 mmol) in 50 ml wasserfreiem DMF suspendiert.
-
Die Suspension wird unter Stickstoffatmosphäre bei Raumtemperatur 30 Minuten lang kräftig gerührt.
-
Benzylbromid (z.B. 1,31 ml, 11 mmol) wird langsam über eine Spritze zugegeben.
-
Die Reaktionsmischung wird auf 80 °C erhitzt und für 4-6 Stunden unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. Laufmittel: Hexan/Ethylacetat 4:1).
-
Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur abgekühlt und langsam in 200 ml Eiswasser gegossen.
-
Der ausfallende Feststoff wird durch Vakuumfiltration abgetrennt, gründlich mit Wasser gewaschen, um DMF-Reste und Salze zu entfernen, und anschließend an der Luft getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus Ethanol oder durch Säulenchromatographie auf Kieselgel gereinigt werden, um hochreines N-Benzyl-5-(tert-butyl)isoindolin-1,3-dion zu erhalten.
-
-
Begründung der experimentellen Entscheidungen:
-
Base: Kaliumcarbonat ist eine ausreichend starke Base, um das saure Imid-Proton zu deprotonieren und das reaktive Phthalimid-Anion zu erzeugen. Es ist kostengünstig und leicht zu handhaben.
-
Lösungsmittel: DMF ist ein polares aprotisches Lösungsmittel, das die Salze gut löst und SN2-Reaktionen begünstigt.
-
Temperatur: Eine erhöhte Temperatur von 80 °C beschleunigt die SN2-Reaktion, insbesondere da das Phthalimid-Anion ein relativ sperriges Nukleophil ist.
-
N-Alkylierung über die Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die direkte Umsetzung von Alkoholen mit dem Phthalimid unter milden Bedingungen.[1][2] Ein entscheidender Vorteil ist die Inversion der Konfiguration an einem chiralen sekundären Alkohol, was für die stereoselektive Synthese von Bedeutung ist.
Detailliertes Protokoll: Synthese von 2-(2-Phenylethyl)-5-(tert-butyl)isoindolin-1,3-dion
-
Materialien:
-
5-(tert-Butyl)isoindolin-1,3-dion (1,2 Äq.)
-
2-Phenylethanol (1,0 Äq.)
-
Triphenylphosphin (PPh₃) (1,5 Äq.)
-
Diisopropylazodicarboxylat (DIAD) (1,5 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
-
Standard-Laborausrüstung
-
-
Durchführung:
-
In einem trockenen, mit Stickstoff gespülten Rundkolben werden 5-(tert-Butyl)isoindolin-1,3-dion (z.B. 2,44 g, 12 mmol), 2-Phenylethanol (z.B. 1,22 g, 10 mmol) und Triphenylphosphin (z.B. 3,93 g, 15 mmol) in 60 ml wasserfreiem THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIAD (z.B. 2,96 ml, 15 mmol) wird langsam über eine Spritze zu der gekühlten Lösung getropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktion für 12-18 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC verfolgt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in einer minimalen Menge Dichlormethan aufgenommen und direkt auf eine Kieselgelsäule aufgetragen. Die Reinigung durch Säulenchromatographie (Laufmittelgradient von Hexan zu Hexan/Ethylacetat 9:1) trennt das Produkt von Triphenylphosphinoxid und anderen Nebenprodukten.
-
-
Begründung der experimentellen Entscheidungen:
-
Reagenzien: Die Kombination von PPh₃ und DIAD ist das klassische Reagenzienpaar für die Mitsunobu-Reaktion. DIAD ist oft stabiler und weniger gefährlich als sein Analogon DEAD (Diethylazodicarboxylat).
-
Temperaturkontrolle: Die exotherme Reaktion zwischen PPh₃ und DIAD erfordert eine anfängliche Kühlung, um Nebenreaktionen zu minimieren.
-
Aufarbeitung: Die Aufreinigung ist oft die größte Herausforderung bei der Mitsunobu-Reaktion. Die chromatographische Trennung ist notwendig, um das Produkt vom stöchiometrischen Triphenylphosphinoxid-Nebenprodukt zu isolieren.
-
Anwendungen in der medizinischen Chemie
Die Derivate von 5-(tert-Butyl)isoindolin-1,3-dion sind wertvolle Zwischenprodukte für die Synthese von Wirkstoffen mit verschiedenen therapeutischen Potenzialen.
Synthese von Analgetika und Entzündungshemmern
Viele N-substituierte Phthalimide zeigen analgetische und entzündungshemmende Wirkungen, die oft mit der Hemmung von Cyclooxygenase (COX)-Enzymen in Verbindung gebracht werden.[8] Die 5-tert-Butylgruppe kann die Selektivität und Wirksamkeit dieser Inhibitoren durch verbesserte hydrophobe Wechselwirkungen im aktiven Zentrum des Enzyms steigern.
Ein allgemeiner Syntheseweg zur Herstellung potenzieller Analgetika beginnt mit der Kondensation von 4-tert-Butylphthalsäureanhydrid mit einem geeigneten primären Amin, oft einem Aryl- oder Heteroarylamin, in refluxierender Essigsäure oder Benzol.[1][3]
| Verbindungsklasse | Synthesestrategie | Biologische Aktivität | Referenz |
| N-Aryl-Derivate | Kondensation von 4-tert-Butylphthalsäureanhydrid mit substituierten Anilinen | Analgetisch, entzündungshemmend | [1][3] |
| N-Heterocyclyl-Derivate | Reaktion mit Amino-Heterocyclen (z.B. Aminopyridine, Aminothiazole) | COX-Inhibition | [6] |
Synthese von Cholinesterase-Inhibitoren
Die Hemmung von Acetylcholinesterase (AChE) ist ein wichtiger therapeutischer Ansatz bei der Behandlung der Alzheimer-Krankheit. Das Isoindolin-1,3-dion-Gerüst dient als Anker, der mit der peripheren anionischen Stelle (PAS) des Enzyms interagiert.[9] Durch die Einführung geeigneter Linker und funktioneller Gruppen am Stickstoffatom können hochpotente Inhibitoren entwickelt werden.
Die Synthese solcher Inhibitoren folgt typischerweise einem modularen Ansatz:
-
Synthese des Linkers: Ein Dihalogenalkan (z.B. 1,4-Dibrombutan) wird zunächst mit einem geeigneten Nukleophil (z.B. einem substituierten Piperidin oder Piperazin) umgesetzt.
-
Kondensation: Das resultierende Monohalogenid-Intermediat wird dann in einer Gabriel-Synthese-ähnlichen Reaktion mit dem Kaliumsalz von 5-(tert-Butyl)isoindolin-1,3-dion umgesetzt.
Die 5-tert-Butylgruppe kann hierbei die Bindung an hydrophobe Bereiche der AChE verstärken und die Blut-Hirn-Schranken-Gängigkeit des Moleküls verbessern. Studien haben gezeigt, dass solche Hybride potente AChE-Inhibitoren mit IC₅₀-Werten im mikromolaren bis nanomolaren Bereich sein können.[4][5]
| Zielstruktur | Syntheseweg (Beispiel) | IC₅₀ (AChE) | Referenz |
| Isoindolin-dion-Piperidin-Hybride | N-Alkylierung mit einem bromalkyl-substituierten Piperidin | µM- bis nM-Bereich | [4] |
| Isoindolin-dion-Benzylpyridinium-Hybride | N-Alkylierung, gefolgt von Quaternisierung | 2.1 - 7.4 µM | [4] |
Schlussfolgerung
5-(tert-Butyl)isoindolin-1,3-dion ist ein wertvoller und strategisch wichtiger Baustein für die moderne medizinische Chemie. Die Präsenz der tert-Butylgruppe verleiht den abgeleiteten Molekülen vorteilhafte pharmakokinetische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität. Die hier vorgestellten detaillierten Protokolle für die N-Alkylierung über die Gabriel- und Mitsunobu-Reaktionen bieten robuste und vielseitige Methoden zur Synthese einer breiten Palette von Derivaten. Diese Derivate haben ein erhebliches Potenzial für die Entwicklung neuer Medikamente, insbesondere in den Bereichen Schmerz, Entzündung und neurodegenerative Erkrankungen. Die rationale Nutzung dieses Bausteins wird Forschern ermöglichen, die nächste Generation von Wirkstoffkandidaten mit verbesserten Eigenschaften zu entwerfen und zu synthetisieren.
Referenzen
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. [Link]
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Gabriel-Synthese. (n.d.). Wikipedia. [Link]
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Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. (2015). ResearchGate. [Link]
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Mitsunobu-Reaktion. (n.d.). Organische-Chemie.ch. [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (n.d.). Neliti. [Link]
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Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. (2015). PubMed. [Link]
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Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Eco-Vector Journals Portal. [Link]
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Mitsunobu-Reaktion und Appel-Reaktion: PPh3 und ein Elektrophil aktiveren Alkohole. (2020). YouTube. [Link]
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Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (2024). ResearchGate. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). ResearchGate. [Link]
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Gabriel-Synthese. (n.d.). Organische-Chemie.ch. [Link]
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PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. (2014). Google Patents.
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Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. [Link]
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. [Link]
-
VERFAHREN ZUR HERSTELLUNG VON ISOINDOLIN-1,3-DION-VERBINDUNGEN. (n.d.). Google Patents.
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Synthesis of Amines. (2023). Chemistry LibreTexts. [Link]
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Protocol for N-substitution reactions on 5-(tert-Butyl)isoindoline-1,3-dione
An Application Guide to N-Substitution Reactions on 5-(tert-Butyl)isoindoline-1,3-dione
Abstract
This technical guide provides detailed protocols and theoretical insights for the N-substitution of this compound, a key building block in modern medicinal chemistry. N-substituted isoindoline-1,3-dione scaffolds are prevalent in a wide range of biologically active compounds, exhibiting analgesic, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the 5-tert-butyl group can enhance metabolic stability and modulate lipophilicity, making this specific scaffold particularly valuable in drug design.[3] This document details three robust and widely applicable synthetic strategies for modifying the imide nitrogen: classical N-alkylation (a Gabriel-type synthesis), the Mitsunobu reaction for coupling with alcohols, and the Buchwald-Hartwig amination for N-arylation. Each section provides a mechanistic overview, step-by-step experimental protocols, and the scientific rationale behind key procedural choices, aimed at researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the this compound Scaffold
The isoindoline-1,3-dione core, also known as the phthalimide system, is a cornerstone in synthetic chemistry, famously employed in the Gabriel synthesis of primary amines.[4] Its derivatives are of significant interest due to their diverse pharmacological activities.[1][5][6] The imide nitrogen's acidic proton allows for facile substitution, providing a gateway to a vast chemical space of functionalized molecules.[2]
The specific substrate, this compound, offers distinct advantages for drug development:
-
Metabolic Stability: The sterically bulky tert-butyl group can act as a metabolic shield, hindering enzymatic degradation of the molecule and potentially increasing its in vivo half-life.[3]
-
Modulated Lipophilicity: The introduction of the tert-butyl group significantly increases the lipophilicity of the parent scaffold, which can influence its solubility, membrane permeability, and binding interactions with biological targets.[3]
This guide focuses on providing reliable and reproducible protocols for three distinct and powerful N-substitution methodologies.
Mechanistic Principles and Strategic Considerations
A successful synthesis relies on selecting the appropriate reaction based on the desired substituent. The choice between N-alkylation, Mitsunobu, or Buchwald-Hartwig coupling depends on the nature of the starting material (alkyl halide, alcohol, or aryl halide) and the desired final product.
N-Alkylation via S N 2 Displacement (Gabriel Synthesis Analogue)
This is the most direct method for introducing primary and some secondary alkyl groups onto the imide nitrogen. The reaction proceeds via a classical S N 2 mechanism.
Mechanism Rationale: The N-H bond of the isoindoline-1,3-dione is significantly acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base. A suitable base, typically a carbonate or hydride, easily deprotonates the imide to form the nucleophilic phthalimidate anion. This anion then displaces a halide from a primary or methyl alkyl halide. This method is highly effective for primary amines because the bulky phthalimide nucleophile prevents the over-alkylation that often plagues direct alkylation of ammonia or primary amines.[7]
Limitations: This reaction is generally unsuitable for secondary and tertiary alkyl halides, which are sterically hindered and prone to undergoing competing E2 elimination reactions.[7]
Caption: General workflow for N-alkylation.
N-Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful redox-condensation method for converting a primary or secondary alcohol into a variety of functional groups, including the N-substituted isoindoline-1,3-dione.[8][9] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center, consistent with an S N 2 pathway.[10][11]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This forms a betaine intermediate that deprotonates the acidic isoindoline-1,3-dione. The resulting phthalimidate anion and protonated betaine then react with the alcohol to form a key oxyphosphonium intermediate, effectively converting the hydroxyl group into an excellent leaving group.[10][11] Finally, the phthalimidate anion displaces the activated oxygen in an S N 2 fashion to yield the desired product, along with triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[8][12]
Causality Behind Reagent Choice:
-
Solvent: Anhydrous THF is the most common solvent as it effectively dissolves all reactants and intermediates.[12]
-
Reagent Addition Order: The azodicarboxylate is typically added last and slowly at a reduced temperature (0 °C) to control the exothermic reaction and minimize side-product formation.[12]
Caption: Simplified Mitsunobu reaction workflow.
N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient route to form carbon-nitrogen bonds under relatively mild conditions.[13][14][15]
Mechanism Rationale: The reaction proceeds through a catalytic cycle involving a palladium complex.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the imide nitrogen to form a palladium-amido complex.
-
Reductive Elimination: This is the final bond-forming step. The N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13][16]
Causality Behind Component Choices:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., BINAP, S-PHOS, DavePhos) are critical.[6][16] They stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.
-
Base: A non-nucleophilic base like Cs₂CO₃ or NaO-t-Bu is required to deprotonate the imide without competing in the coupling reaction.[14][17]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (nitrogen or argon) using degassed solvents to prevent catalyst deactivation.
Caption: The Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation with a Primary Alkyl Bromide
This protocol describes the N-alkylation of this compound with benzyl bromide as a representative primary alkyl halide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Place the flask under a nitrogen or argon atmosphere.
-
Add anhydrous DMF (approx. 5 mL per 1 mmol of the starting imide) via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the benzyl bromide dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imide spot is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 4x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-(tert-butyl)isoindoline-1,3-dione.
Protocol 2: Mitsunobu Reaction with a Secondary Alcohol
This protocol details the coupling of this compound with (S)-(-)-2-Pentanol, which will result in the formation of the (R)-N-substituted product due to stereochemical inversion.
Materials & Reagents:
-
This compound (1.0 eq)
-
(S)-(-)-2-Pentanol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound, (S)-(-)-2-Pentanol, and triphenylphosphine.
-
Add anhydrous THF (approx. 10 mL per 1 mmol of the imide) and stir until all solids dissolve.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add DIAD dropwise over 15-20 minutes. Caution: The addition can be exothermic. Maintain the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor by TLC.[12]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of dichloromethane and add hexanes to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter the solids.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic solution sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to isolate the pure N-substituted product.
Protocol 3: Buchwald-Hartwig N-Arylation with an Aryl Bromide
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials & Reagents:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-PHOS) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed Toluene
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, 4-bromoanisole, Pd₂(dba)₃, S-PHOS, and Cs₂CO₃ to a dry Schlenk flask equipped with a stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (approx. 8 mL per 1 mmol of aryl bromide) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C in an oil bath for 16-24 hours, or until TLC analysis indicates complete consumption of the 4-bromoanisole.
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired N-aryl product.
Comparative Summary of Methodologies
| Feature | N-Alkylation (S N 2) | Mitsunobu Reaction | Buchwald-Hartwig Amination |
| Coupling Partner | Primary/Methyl Alkyl Halide | Primary/Secondary Alcohol | Aryl/Heteroaryl Halide or Triflate |
| Key Reagents | Base (K₂CO₃, NaH) | PPh₃, DIAD/DEAD | Pd Catalyst, Phosphine Ligand, Base |
| Stereochemistry | N/A for most substrates | Inversion of configuration | Retention of configuration |
| Typical Solvent | DMF, Acetonitrile[7] | Anhydrous THF, Dioxane[12] | Toluene, Dioxane (degassed) |
| Temperature | Room Temp to 80 °C | 0 °C to Room Temp | 80 °C to 110 °C |
| Advantages | Simple, cost-effective reagents, avoids over-alkylation.[7] | Mild conditions, stereospecific inversion, broad alcohol scope.[10][11] | Excellent for C(sp²)-N bonds, wide functional group tolerance, high yields.[13][15] |
| Limitations | Limited to unhindered alkyl halides; E2 competition.[7] | Stoichiometric byproducts (TPPO) can complicate purification.[12] | Requires inert atmosphere, expensive catalyst/ligands, sensitive to oxygen. |
References
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved from [Link]
-
Mitsunobu Reaction. (2019). organic-chemistry.org. Retrieved from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of C-5 substituted isoindoline-1,3-dione linked with... (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. Retrieved from [Link]
-
The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. (2016). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
The Alkylation Reaction of the Gabriel Synthesis. (1953). IU Indianapolis. Retrieved from [Link]
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Application Notes and Protocols: Cell Viability (MTT) Assay for 5-(tert-Butyl)isoindoline-1,3-dione Derivatives
Introduction: The Gatekeeper of Drug Discovery—Assessing Cellular Viability
In the landscape of drug discovery and development, the initial gatekeeper for any novel compound is its effect on cellular viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a foundational colorimetric method for the rapid and sensitive evaluation of a compound's cytotoxic potential.[1][2] This application note provides a detailed protocol specifically tailored for assessing the effects of 5-(tert-Butyl)isoindoline-1,3-dione derivatives, a class of compounds with burgeoning interest for their potential therapeutic activities.[3][4][5]
The principle of the MTT assay is elegant in its simplicity: it measures the metabolic activity of living cells.[6] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into a dark purple, insoluble formazan product.[7][8] This conversion is a hallmark of metabolically active cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer, which is directly proportional to the number of viable cells.[2]
The Biochemical Basis of the MTT Assay
The reduction of MTT is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[8] This process reflects the overall metabolic health and mitochondrial integrity of the cell population.[7] A decrease in the purple color indicates a reduction in metabolic activity, which can be interpreted as either cell death (cytotoxicity) or an inhibition of cell proliferation.[9]
Caption: Biochemical pathway of MTT reduction in viable cells.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for adherent cells cultured in 96-well plates. Optimization of cell seeding density is crucial and should be performed for each cell line to ensure that the cells are in their logarithmic growth phase during the experiment.[10][11]
Materials and Reagents
-
Cancer cell lines of interest (e.g., HeLa, A549, C6)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[12]
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1][12]
-
96-well flat-bottom sterile microplates[9]
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.[1]
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12][13]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6][12]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.[10] The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[11]
-
Perform serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include the following controls:
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.[15]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[12]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
To ensure complete dissolution, place the plate on an orbital shaker for 15 minutes, protected from light by wrapping it in foil.[7]
-
-
Absorbance Measurement:
Caption: Experimental workflow for the MTT assay.
Data Analysis and Interpretation
-
Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.[16]
-
Calculate Percentage of Cell Viability: The viability of treated cells is expressed as a percentage relative to the untreated control.[1]
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100 [16]
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.
Example Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Untreated) | 1.250 | 1.200 | 100.0 |
| 1 | 1.130 | 1.080 | 90.0 |
| 10 | 0.890 | 0.840 | 70.0 |
| 50 | 0.650 | 0.600 | 50.0 |
| 100 | 0.410 | 0.360 | 30.0 |
| Blank | 0.050 | N/A | N/A |
Note: The IC50 in this example is 50 µM.
Critical Considerations and Troubleshooting
While robust, the MTT assay has limitations and potential for interference.[7]
| Issue | Potential Cause | Solution |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference.[9][11] | Use aseptic techniques; use phenol red-free and/or serum-free medium during the MTT incubation step.[9] |
| Low Absorbance Signal | Suboptimal cell density; insufficient incubation time.[11][13] | Optimize cell seeding density; ensure a 2-4 hour incubation with MTT.[13][14] |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing.[9] | Ensure adequate solvent volume and thorough mixing on an orbital shaker.[9] |
| Compound Interference | The test compound is colored or has reducing/oxidizing properties.[9][19] | Run a control with the compound in cell-free medium to check for direct MTT reduction or colorimetric interference.[9][20] If interference is significant, consider an alternative assay.[9] |
Expert Insights and Self-Validation
The MTT assay measures metabolic activity, which is a proxy for cell viability.[19][20] It is crucial to recognize that a compound could inhibit metabolic activity without directly causing cell death.[9] Therefore, it is highly recommended to validate findings with an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion or LDH assay) or ATP levels (e.g., CellTiter-Glo®).[21][22]
For compounds like this compound, it's important to test for direct chemical interference with the MTT reagent as a standard control.[19] The tert-butyl group increases lipophilicity, which could potentially influence compound-membrane interactions and subsequent assay results.[23]
Alternative Assays
Should the this compound derivatives interfere with the MTT assay, several alternatives are available:
-
XTT, MTS, and WST-1 Assays: These are also tetrazolium-based assays but produce a water-soluble formazan product, eliminating the need for a solubilization step and reducing a source of potential error.[8][21]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay where metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin. It is generally more sensitive than colorimetric assays.[21][24]
-
ATP-Based Assays: These luminescent assays measure the amount of ATP in a cell population, which is a direct indicator of viable, metabolically active cells. They are highly sensitive and well-suited for high-throughput screening.[21][22]
By adhering to this detailed protocol and being mindful of the potential for interference, researchers can confidently and accurately assess the cytotoxic effects of this compound derivatives, a crucial step in the journey of drug development.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Bio-Rad. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
Worthing, A. P., et al. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH. Retrieved from [Link]
-
Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Wróblewska, J., et al. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. Retrieved from [Link]
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Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]
-
Anticancer Research. (n.d.). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
How to calculate IC50 from MTT assay. (2020, September 27). YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validation of the MTT dye assay for enumeration of cells in proliferative and antiproliferative assays. Retrieved from [Link]
-
MTT assay and IC50 calculation. (2024, June 16). YouTube. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2020, December 29). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Retrieved from [Link]
-
ACS Publications. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathol. Retrieved from [Link]
-
MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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The Strategic Integration of 5-(tert-Butyl)isoindoline-1,3-dione in the Synthesis of Novel Analgesics: A Guide for Drug Development Professionals
The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, owing to its presence in a variety of biologically active compounds. This guide delves into the specific application of a key derivative, 5-(tert-Butyl)isoindoline-1,3-dione, in the rational design and synthesis of next-generation analgesics. We will explore the strategic importance of the tert-butyl group, provide detailed synthetic protocols, and discuss the mechanistic underpinnings of the analgesic activity of its derivatives.
The Rationale: Why this compound?
The isoindoline-1,3-dione core is a versatile building block, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects[1][2]. The introduction of a tert-butyl group at the 5-position of the isoindoline-1,3-dione ring is a deliberate design strategy rooted in established medicinal chemistry principles.
The tert-butyl group is a bulky, lipophilic moiety that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its primary contributions in the context of analgesic drug design are:
-
Steric Shielding and Enhanced Metabolic Stability: The sheer size of the tert-butyl group can sterically hinder the metabolic degradation of the molecule by cytochrome P450 enzymes. This "steric shielding" effect can lead to a longer half-life, improved bioavailability, and a more sustained analgesic effect.
-
Increased Lipophilicity: The non-polar nature of the tert-butyl group increases the overall lipophilicity of the compound. This can enhance its ability to cross biological membranes, including the blood-brain barrier, which is often crucial for centrally acting analgesics.
-
Modulation of Receptor Binding: The bulk and electronic properties of the tert-butyl group can influence how the molecule interacts with its biological target. It can promote a more favorable binding orientation within the active site of an enzyme or receptor, potentially leading to increased potency and selectivity.
This strategic incorporation of the tert-butyl group transforms the basic isoindoline-1,3-dione scaffold into a more robust and tunable platform for the development of novel analgesics.
Synthetic Pathways to Novel Analgesics
The synthesis of analgesic compounds from this compound typically involves a two-step process: the preparation of the core scaffold followed by N-substitution with various pharmacophores.
Part 1: Synthesis of the Core Scaffold: this compound
The foundational step is the synthesis of this compound from its corresponding anhydride, 4-tert-butylphthalic anhydride, which is commercially available.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-tert-Butylphthalic anhydride
-
Urea
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphthalic anhydride (1.0 eq) and urea (1.2 eq).
-
Add a minimal amount of glacial acetic acid to form a slurry.
-
Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Urea as Nitrogen Source: Urea serves as a convenient and inexpensive source of ammonia in situ for the imidization reaction.
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid acts as a solvent and a catalyst for the condensation and cyclization reaction.
-
Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion.
-
Precipitation in Water: The product is insoluble in water, allowing for its easy isolation from the reaction mixture.
-
Recrystallization: This step is crucial for obtaining a high-purity product suitable for subsequent synthetic transformations and biological testing.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for the preparation of the core scaffold.
Part 2: N-Substitution to Introduce Analgesic Pharmacophores
The imide nitrogen of this compound is a key handle for introducing various side chains that can interact with biological targets involved in pain signaling pathways. A common strategy is to introduce aryl or substituted aryl groups, as these moieties are prevalent in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Experimental Protocol: Synthesis of N-(Substituted-aryl)-5-(tert-butyl)isoindoline-1,3-diones
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol, 4-aminobenzoic acid)
-
Glacial Acetic Acid or a high-boiling solvent like N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in glacial acetic acid or DMF.
-
Heat the reaction mixture to reflux (typically 120-160°C, depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with water and then a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether).
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(substituted-aryl)-5-(tert-butyl)isoindoline-1,3-dione.
-
Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
Choice of Aniline: The nature of the substituent on the aniline ring is critical for the final compound's analgesic activity. Electron-donating or electron-withdrawing groups can be systematically varied to perform structure-activity relationship (SAR) studies.
-
Solvent Selection: Glacial acetic acid is often sufficient for this condensation. However, for less reactive anilines, a higher boiling point solvent like DMF may be necessary to drive the reaction to completion.
-
Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the physical properties of the desired compound and any byproducts.
General Scheme for N-Aryl Substitution
Caption: N-substitution of the core scaffold.
Mechanistic Insights and Biological Evaluation
Derivatives of isoindoline-1,3-dione often exhibit their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade and the generation of pain signals.
Hypothesized Mechanism of Action: COX Inhibition
The N-aryl substituted this compound derivatives are designed to mimic the binding of known COX inhibitors. The isoindoline-1,3-dione moiety can form crucial hydrogen bonds with amino acid residues in the active site of the COX enzyme. The substituted aryl group can occupy the hydrophobic channel of the enzyme, and the tert-butyl group on the isoindoline core can provide additional hydrophobic interactions and enhance the overall binding affinity. The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.
In Vitro and In Vivo Evaluation Protocols
A systematic evaluation of newly synthesized compounds is essential to determine their analgesic potential.
1. In Vitro COX-1/COX-2 Inhibition Assay:
-
Objective: To determine the potency and selectivity of the synthesized compounds as COX inhibitors.
-
Method: A commercially available COX inhibitor screening assay kit can be used. This assay typically measures the peroxidase activity of COX-1 and COX-2. The compounds are incubated with the respective enzymes, and their ability to inhibit the conversion of a substrate is measured colorimetrically or fluorometrically.
-
Data Analysis: IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The COX-2 selectivity index (SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)) is then determined. A higher SI value indicates greater selectivity for COX-2.
2. In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test):
-
Objective: To evaluate the peripheral analgesic activity of the compounds in an animal model of visceral pain.
-
Method: Mice are pre-treated with the test compound or a vehicle control. After a specific period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a defined period.
-
Data Analysis: The percentage inhibition of writhing is calculated for each compound compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.
3. In Vivo Analgesic Activity Assessment (Hot Plate Test):
-
Objective: To assess the central analgesic activity of the compounds.
-
Method: Mice are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency time for the animal to show a pain response (e.g., licking its paws or jumping) is recorded.
-
Data Analysis: A significant increase in the reaction time after administration of the test compound compared to a control group indicates central analgesic activity.
Data Presentation
The following table provides a hypothetical representation of the type of data that would be generated from the biological evaluation of a series of N-(substituted-aryl)-5-(tert-butyl)isoindoline-1,3-dione derivatives.
| Compound ID | R-Group on N-Aryl | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Analgesic Activity (% Inhibition in Writhing Test at 10 mg/kg) |
| TBID-01 | -H | >100 | 15.2 | >6.6 | 35% |
| TBID-02 | 4-OH | 85.6 | 5.8 | 14.8 | 62% |
| TBID-03 | 4-COOH | 92.1 | 8.1 | 11.4 | 55% |
| TBID-04 | 4-Cl | 78.3 | 3.2 | 24.5 | 75% |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 | 85% |
Conclusion
This compound represents a highly promising and strategically designed scaffold for the synthesis of novel analgesic agents. The incorporation of the tert-butyl group offers distinct advantages in terms of metabolic stability and potential for enhanced receptor binding. The synthetic routes to its N-substituted derivatives are straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, researchers and drug development professionals can leverage the unique properties of this compound to advance the discovery of safer and more effective pain therapeutics.
References
-
Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6975. [Link]
-
Ingale, Y. N., & Ugale, R. B. (2018). Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives. International Journal of Pharmaceutics and Drug Analysis, 6(11), 604-609. [Link]
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Application Notes & Protocols for Antimicrobial Screening of Isoindoline-1,3-dione Compounds
Introduction: The Rising Potential of Isoindoline-1,3-diones in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Within the landscape of medicinal chemistry, isoindoline-1,3-dione, commonly known as the phthalimide scaffold, has emerged as a privileged structure. Its derivatives have demonstrated a wide spectrum of biological activities, including noteworthy antibacterial and antifungal properties.[2][3][4][5] The hydrophobic nature of the phthalimide core is thought to facilitate passage across biological membranes, a crucial attribute for effective antimicrobial agents.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the robust and reproducible antimicrobial screening of novel isoindoline-1,3-dione compounds.
The protocols detailed herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different studies.[6][7][8] We will delve into the causality behind experimental choices, offering insights to empower researchers to not only execute these protocols but also to critically interpret the results and troubleshoot potential challenges.
Part 1: Foundational Requirements for Antimicrobial Screening
A successful antimicrobial screening campaign hinges on meticulous preparation and the use of well-characterized materials.
Test Compounds: Isoindoline-1,3-dione Derivatives
The purity and characterization of the synthesized isoindoline-1,3-dione derivatives are paramount. Each compound should be accompanied by analytical data confirming its identity and purity (e.g., NMR, Mass Spectrometry, and HPLC). For screening, prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution; gentle warming or sonication may be necessary. It is crucial to note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects or interference with microbial growth.[2]
Microbial Strains and Culture Conditions
A representative panel of microorganisms is essential to determine the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
All microbial strains should be obtained from a reputable culture collection (e.g., ATCC) to ensure authenticity and reproducibility. Maintain stock cultures under appropriate conditions (e.g., frozen at -80°C in a suitable cryoprotectant). For routine experiments, subculture the strains on appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to ensure viability and purity.
Media and Reagents
The choice of media is critical for optimal microbial growth and for ensuring the reproducibility of susceptibility testing.
-
Mueller-Hinton Broth (MHB) and Agar (MHA): These are the standard media recommended by CLSI for routine susceptibility testing of non-fastidious bacteria due to their batch-to-batch reproducibility and low concentration of inhibitors.[9]
-
RPMI-1640 Medium: For antifungal susceptibility testing, RPMI-1640 with L-glutamine and buffered with MOPS is the CLSI-recommended medium.[10]
-
Phosphate-Buffered Saline (PBS) or 0.9% Saline: For preparing microbial suspensions.
-
0.5 McFarland Turbidity Standard: This standard is crucial for adjusting the density of the microbial inoculum to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9][11]
Part 2: Experimental Protocols for Antimicrobial Evaluation
This section outlines a tiered approach to antimicrobial screening, starting with a qualitative primary screen followed by quantitative determination of inhibitory and bactericidal/fungicidal concentrations.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a simple, cost-effective, and widely used technique for the preliminary screening of antimicrobial activity.[12][13][14][15] It relies on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the compound is active.
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[9][16] This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized microbial suspension. Rotate the plate approximately 60° between streaks to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the isoindoline-1,3-dione test solution (at a known concentration) into each well.
-
Include positive and negative controls on each plate. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control, while the solvent (e.g., DMSO) used to dissolve the test compounds serves as the negative control.[14]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram 1: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] This method is considered the gold standard for susceptibility testing.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum, but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
Prepare a standardized inoculum as described in Protocol 2.1.1.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[19]
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria or at the appropriate temperature and duration for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[17][19] A reading mirror or a spectrophotometric plate reader can aid in determining the endpoint.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for MIC determination by Broth Microdilution.
Determining Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[20][21] An MBC is generally determined after an MIC test.[21]
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Using a sterile pipette tip or loop, take a 10-100 µL aliquot from each of these clear wells.
-
Plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the agar plates under the same conditions used for the initial MIC assay.
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[19][20][21]
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation and comparison of the antimicrobial activity of different isoindoline-1,3-dione derivatives.
Data Summary Table
Summarize the quantitative data in a table for easy comparison.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Iso-001 | S. aureus ATCC 29213 | 8 | 16 | 2 |
| E. coli ATCC 25922 | 32 | >128 | >4 | |
| C. albicans ATCC 90028 | 16 | 32 | 2 | |
| Iso-002 | S. aureus ATCC 29213 | 16 | 64 | 4 |
| E. coli ATCC 25922 | >128 | >128 | - | |
| C. albicans ATCC 90028 | 32 | 128 | 4 | |
| Control | ||||
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| E. coli ATCC 25922 | 0.25 | 0.5 | 2 | |
| Fluconazole | C. albicans ATCC 90028 | 1 | 4 | 4 |
Interpretation of Results
-
MIC: Lower MIC values indicate higher antimicrobial potency.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial activity.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[19]
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic or fungistatic.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic antimicrobial screening of novel isoindoline-1,3-dione compounds. By adhering to standardized methodologies and understanding the principles behind each step, researchers can generate reliable and reproducible data that is crucial for the advancement of new antimicrobial drug candidates. The versatility of the isoindoline-1,3-dione scaffold, coupled with rigorous biological evaluation, holds significant promise in the ongoing search for effective treatments against infectious diseases.
References
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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The CDS Antibiotic Susceptibility Test. (n.d.). The Commission on Drugs and Therapeutics. [Link]
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Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). Der Pharma Chemica. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
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Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020-01-11). GSC Biological and Pharmaceutical Sciences. [Link]
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Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. (n.d.). PubMed. [Link]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (2014-10-27). Semantic Scholar. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021-09-24). International Journal of Botany Studies. [Link]
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Inoculum standardization in antimicrobial susceptibility testing. (1982-11-26). ASM Journals. [Link]
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The minimum bactericidal concentration of antibiotics. (2024-09-18). BMG LABTECH. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). LinkedIn. [Link]
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Antimicrobial activity by Agar well diffusion. (2021-06-29). Chemistry Notes. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014-01-02). National Center for Biotechnology Information. [Link]
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Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (n.d.). National Center for Biotechnology Information. [Link]
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M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
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Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (n.d.). Semantic Scholar. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021-03-01). Journal of Pharmaceutical Research International. [Link]
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Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
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M07-A8. (n.d.). Regulations.gov. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012-01-01). ResearchGate. [Link]
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DESIGN, SYNTHESIS, AND BIO-EVALUATION OF NEW ISOINDOLINE-1,3-DIONE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AND ANTIFUNGAL AGENT. (2024-03-15). Indo American Journal of Pharmaceutical Sciences. [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PubMed Central. [Link]
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(PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025-10-09). ResearchGate. [Link]
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Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (n.d.). PubMed Central. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
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Molecular docking protocol for 5-(tert-Butyl)isoindoline-1,3-dione with target proteins
Topic: Molecular Docking Protocol for 5-(tert-Butyl)isoindoline-1,3-dione with Target Proteins
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for performing molecular docking of the small molecule this compound against a relevant protein target. The isoindoline-1,3-dione scaffold is the core of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to interact with the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] Therefore, this protocol will use human Cereblon (CRBN) as the primary example target. The methodology detailed herein is designed to be robust and self-validating, guiding the user from initial protein and ligand preparation to the final analysis of docking results. We emphasize not just the procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the workflow. This guide utilizes widely accessible and validated software tools, including AutoDock Vina, MGLTools, and PyMOL.
Introduction to Molecular Docking
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] It is a cornerstone of structure-based drug design, enabling researchers to screen virtual libraries of compounds, predict binding affinities, and elucidate potential mechanisms of action at the molecular level. The process involves two main stages: first, sampling a wide range of conformations of the ligand within the receptor's binding site, and second, "scoring" these poses using a function that approximates the binding free energy.[4] A lower, more negative docking score generally indicates a more favorable binding interaction.[5][6]
The ligand of interest, this compound, belongs to a class of compounds with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[7][8][9] Its structural similarity to thalidomide suggests that it may interact with similar biological targets, such as Cereblon (CRBN), making it a compelling candidate for virtual screening and drug development efforts.[3][10]
The Docking Workflow: A Conceptual Overview
The entire docking protocol can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with rigorous analysis. Each stage is critical for the integrity and reliability of the final results.
Caption: High-level overview of the molecular docking workflow.
Required Software and Resources
This protocol relies on freely available software for academic use. Ensure all tools are properly installed before beginning.
| Software/Resource | Purpose | Recommended Version | Source URL |
| RCSB Protein Data Bank | Database of macromolecular structures | N/A | [Link] |
| PubChem | Database of chemical molecules | N/A | [Link] |
| MGLTools (AutoDockTools) | Protein and ligand preparation, grid setup | 1.5.7 or higher | [Link] |
| AutoDock Vina | Molecular docking engine | 1.2.3 or higher | [Link] |
| PyMOL | Visualization of molecular structures | 2.5 or higher | [Link] |
Detailed Step-by-Step Protocol
Part I: Preparation of the Target Protein (Receptor)
Scientific Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules like water, ions, and co-solvents that can interfere with the docking algorithm.[11][12] Furthermore, PDB files typically lack hydrogen atoms, which are crucial for calculating interactions like hydrogen bonds. This preparation phase "cleans" the PDB file and adds necessary atomic information.[12]
Protocol:
-
Obtain Protein Structure:
-
Navigate to the .
-
For this protocol, we will use the human Cereblon-DDB1 complex bound to pomalidomide. Search for PDB ID: 4CI1 .
-
Download the structure in "PDB Format".
-
-
Clean the Protein Structure:
-
Open the downloaded 4CI1.pdb file in a text editor or a molecular viewer like PyMOL.
-
The structure contains multiple chains. Cereblon is chain C. Pomalidomide (ligand, residue name POM) is also associated with chain C. DDB1 is chain B. For this protocol, we will isolate chain C.
-
Delete all chains except for chain C.
-
Remove all HETATM records corresponding to water molecules (HOH). The co-crystallized ligand (POM) should also be removed and saved to a separate file to be used later for defining the binding site.
-
-
Prepare Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open your cleaned PDB file (containing only chain C).
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens only to polar atoms (e.g., oxygen, nitrogen), which are most relevant for binding interactions.
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges, which are essential for the electrostatic terms in the docking scoring function.
-
Save the prepared protein by navigating to Grid > Macromolecule > Choose. Select the protein from the list and click Select Molecule. A prompt will appear to save the file. Save it as protein.pdbqt. The PDBQT format includes charge and atom type information required by AutoDock Vina.
-
Part II: Preparation of the Ligand
Scientific Rationale: The ligand structure must be converted into a 3D format with correct bond orders and atomic charges. The docking algorithm also needs to know which bonds in the ligand are rotatable to explore different conformations (poses) during the simulation.[13][14]
Protocol:
-
Obtain Ligand Structure:
-
Navigate to .
-
Search for "this compound". Its PubChem CID is 138656.
-
Download the 3D conformer in SDF format.
-
-
Prepare Ligand in AutoDockTools (ADT):
-
In ADT, go to Ligand > Input > Open and select the downloaded SDF file.
-
ADT will automatically detect the root of the molecule and define rotatable bonds. A dialog will show the number of torsions detected. You can verify these are correct (typically, single bonds not in rings). Click OK.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. This file now contains the ligand's 3D coordinates, charge information (Gasteiger charges are automatically computed for ligands), and defined rotatable bonds.[14]
-
Part III: Grid Box Generation
Scientific Rationale: A "blind docking," where the entire protein surface is searched, is computationally expensive and often unnecessary if the binding site is known.[15] We define a "grid box"—a three-dimensional cube—that encompasses the active site. The docking algorithm will confine its search for ligand poses to this specific area, dramatically increasing efficiency and accuracy.[16] The co-crystallized ligand (pomalidomide in 4CI1) is the best guide for positioning this box.
Protocol:
-
Load Prepared Protein and Original Ligand:
-
In a new ADT session, open your prepared protein.pdbqt.
-
Also, open the PDB file you saved earlier containing only the co-crystallized pomalidomide.
-
-
Define the Grid Box:
-
Go to Grid > Grid Box....
-
A box will appear around the molecule. You can adjust its center and dimensions.
-
Center the grid box on the pomalidomide ligand. You can do this manually or by using ADT's features to center on a selected residue.
-
Adjust the dimensions (size_x, size_y, size_z) of the box to ensure it is large enough to accommodate your new ligand (this compound) with room for rotation. A good starting point is to have a buffer of 5-10 Å around the co-crystallized ligand. For this system, dimensions of 24 x 24 x 24 Å are appropriate.
-
Record the center coordinates (center_x, center_y, center_z) and the size dimensions. These values are critical for the next step.
-
You do not need to save the grid map files themselves for AutoDock Vina, only the configuration parameters.
-
Part IV: Executing the Docking Simulation
Scientific Rationale: With the prepared receptor, ligand, and binding site definition, we can now run the docking simulation using AutoDock Vina. Vina uses a sophisticated search algorithm to explore ligand conformations and a scoring function to rank them.[17] The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of longer computation time.[17]
Protocol:
-
Create a Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt.
-
Enter the following information, replacing the center and size values with those you recorded from the grid box generation step:
-
-
Run AutoDock Vina:
-
Place the protein.pdbqt, ligand.pdbqt, and conf.txt files in the same directory as the AutoDock Vina executable, or provide the full paths in the command.
-
Open a command prompt or terminal.
-
Execute the following command: ./vina --config conf.txt --log log.txt
-
Vina will run the docking simulation. Upon completion, it will generate two files: docking_results.pdbqt, which contains the coordinates of the predicted binding poses, and log.txt, which contains the binding affinity scores for each pose.
-
Analysis and Visualization of Results
Scientific Rationale: The raw output of a docking simulation is a set of coordinates and scores.[18] To derive meaningful biological insights, these results must be analyzed and visualized. The primary metrics are the binding affinity (score) and the Root Mean Square Deviation (RMSD) relative to a reference pose.[5] Visual inspection is crucial for identifying key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[6][18][19]
Caption: Workflow for the analysis of molecular docking results.
Protocol:
-
Interpret the Output Files:
-
Open log.txt. It will display a table of the top binding poses (usually 9), ranked by binding affinity in kcal/mol. The pose with the lowest (most negative) energy is the predicted best binding mode.
-
The docking_results.pdbqt file contains the 3D coordinates for all the poses listed in the log file.
-
-
Visualize the Docked Complex in PyMOL:
-
Launch PyMOL.
-
Open the protein.pdbqt file.
-
Open the docking_results.pdbqt file. The ligand poses will be loaded as a multi-state object. You can cycle through them using the arrow keys at the bottom right of the viewer window.
-
Display the protein as a surface or cartoon and the ligand (best-scoring pose) as sticks to clearly see the binding pocket.
-
-
Analyze Molecular Interactions:
-
Focus on the best-scoring pose (mode 1).
-
Use PyMOL's "Wizard" menu (Wizard > Measurement) to measure distances between ligand atoms and nearby protein residues to identify potential hydrogen bonds (typically < 3.5 Å).
-
To find interacting residues, you can use a command like: select interacting_residues, (br. all within 4.0 of resn LIG) (assuming your ligand is named LIG).
-
Display these interacting residues as sticks to visualize the binding site environment. Look for hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic interactions with aliphatic residues.[20][21]
-
Example Docking Results Summary:
| Pose | Binding Affinity (kcal/mol) | RMSD (Å) from Pose 1 | Key Interacting Residues (Example) |
| 1 | -8.5 | 0.000 | TRP 380, HIS 353, TYR 384 |
| 2 | -8.2 | 1.852 | TRP 380, ILE 371, CYS 328 |
| 3 | -7.9 | 2.104 | HIS 353, TRP 386, TYR 384 |
Self-Validation: A Critical Step for Trustworthiness
Rationale: A crucial control experiment is to "re-dock" the co-crystallized ligand back into its own binding site. If the docking protocol can accurately reproduce the experimentally determined binding pose, it builds confidence in the results obtained for novel ligands.[6] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the top-ranked docked pose and the original crystal structure pose is generally considered a successful validation.[5][18]
Protocol:
-
Prepare the co-crystallized ligand (pomalidomide from 4CI1) as a PDBQT file, following the same ligand preparation steps.
-
Use the exact same protein.pdbqt, grid box parameters, and Vina configuration file.
-
Run the docking simulation.
-
In PyMOL, load the original crystal structure (4CI1), the re-docked top pose of pomalidomide, and use the align or super command to superimpose the protein backbones.
-
Calculate the RMSD between the heavy atoms of the re-docked ligand and the crystal ligand. A successful validation (RMSD < 2.0 Å) confirms that your chosen parameters are appropriate for this biological system.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound with its potential target, Cereblon. By following these steps for protein and ligand preparation, grid generation, docking execution, and results analysis, researchers can generate reliable predictions of ligand binding modes. The inclusion of a self-validation step is critical for ensuring the trustworthiness of the computational model. The insights gained from this protocol can guide further experimental studies, such as site-directed mutagenesis and in vitro binding assays, accelerating the drug discovery and development process.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?[Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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GitHub. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
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University of Massachusetts Amherst. (n.d.). Session 4: Introduction to in silico docking. [Link]
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ResearchGate. (2021). How to generate Autodock Grid Box? Retrieved from ResearchGate. [Link]
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YouTube. (2024). Generating grid box for Docking using Vina. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]
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ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot. Retrieved from ResearchGate. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
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YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link]
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Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
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Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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Gandhi, A. K., et al. (2009). Selective leukemic-cell killing by a novel functional class of thalidomide analogs. Blood, 114(15), 3048–3057. [Link]
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Liu, Y., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829–4839. [Link]
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Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4987. [Link]
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Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link]
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Dredge, K., et al. (2005). Thalidomide analogues as anticancer drugs. Expert Opinion on Investigational Drugs, 14(6), 679–689. [Link]
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Liu, Y., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829-4839. [Link]
-
Journal of Medicinal and Pharmaceutical Allied Sciences. (2022). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. [Link]
-
MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
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National Institutes of Health. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
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Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]
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ResearchGate. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
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Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. [Link]
-
PubMed. (2019). Mechanistic interaction study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin by spectroscopic and molecular docking approaches. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. [Link]
-
National Institutes of Health. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-(tert-Butyl)isoindoline-1,3-dione. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of this compound, a substituted phthalimide, is most commonly achieved through the condensation reaction of 4-tert-butylphthalic anhydride with a nitrogen source, such as urea or ammonia.[1] This reaction involves the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization and dehydration to form the final imide product. The tert-butyl group at the 5-position is a significant feature in medicinal chemistry, often introduced to enhance metabolic stability or modulate lipophilicity.[2]
The overall reaction can be summarized as follows:
Reaction of 4-tert-butylphthalic anhydride with urea.
This guide will address common issues encountered during this synthesis and provide systematic approaches to overcome them.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Ensure optimal reaction time and temperature. Heating the reactants, often without a solvent by melting them together, is a common method.[3] For the reaction with urea, heating should continue until the mixture solidifies, indicating the reaction's completion. If using a solvent like glacial acetic acid, refluxing for an extended period (e.g., 5-10 hours) might be necessary.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[5]
-
-
Suboptimal Starting Materials: The quality and choice of your starting materials are critical.
-
Solution: While the synthesis can start from the corresponding phthalic acid, using 4-tert-butylphthalic anhydride is generally a more efficient and higher-yielding route as it eliminates the need for an in-situ dehydration step.[4] Ensure your 4-tert-butylphthalic anhydride and urea (or other amine source) are pure and dry. Moisture can hydrolyze the anhydride back to the dicarboxylic acid, reducing the yield.[6]
-
-
Improper Workup and Purification: Significant product loss can occur during the isolation and purification stages.
-
Solution: After the reaction, the solidified mass should be cooled and then treated with water to dissolve any unreacted urea. The crude product can then be collected by filtration. Washing the crude product with a 10% aqueous potassium or sodium carbonate solution can help remove any unreacted 4-tert-butylphthalic acid.[4]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: The primary side reaction is the formation of the intermediate phthalamic acid, which may not fully cyclize. Ensuring adequate heating and reaction time can minimize this. When using urea, an excess of phthalic anhydride can sometimes improve the yield by ensuring the urea is fully consumed.[7]
-
Troubleshooting Workflow for Low Yield
Sources
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- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Troubleshooting low product yield in Gabriel synthesis of N-substituted phthalimides
<Technical Support Center: Gabriel Synthesis of N-substituted Phthalimides
Welcome to the technical support center for the Gabriel synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this classic yet often temperamental method for primary amine synthesis. Here, we move beyond simple procedural outlines to delve into the causality behind common issues, offering field-tested insights and evidence-based solutions to help you troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of potassium phthalimide failing or giving a very low yield?
A1: A low or non-existent yield in the N-alkylation step, the core SN2 reaction of the Gabriel synthesis, typically points to one of several critical factors:
-
Poor Nucleophilicity of the Phthalimide Anion: The first step is the deprotonation of phthalimide to form the nucleophilic anion.[1][2] If this step is incomplete, the subsequent alkylation will be inefficient.
-
Inadequate Base: Phthalimide has a pKa of approximately 8.3, making it significantly more acidic than typical amines.[3][4][5] While strong bases like potassium hydride (KH) are effective, they can be hazardous.[3][4] A common and safer alternative is potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1][4][6] Ensure your base is fresh and anhydrous, as moisture can quench the base and hydrolyze the phthalimide.
-
Pre-formation vs. In Situ Generation: You can use commercially available potassium phthalimide or generate it in situ. If using the commercial salt, ensure it has been stored under anhydrous conditions.[6] If generating it in situ, allow sufficient time for the acid-base reaction to complete before adding the alkyl halide.
-
-
Substrate and Leaving Group Issues: The Gabriel synthesis is an SN2 reaction and is therefore highly sensitive to the structure of the electrophile (the alkyl halide).[4]
-
Steric Hindrance: The reaction works best for primary alkyl halides.[4][7] Secondary alkyl halides often result in low yields or failure due to steric hindrance, which favors the competing E2 elimination pathway.[4][7] Tertiary, vinyl, or aryl halides will not work via this mechanism.[7][8]
-
Leaving Group Ability: The reactivity of the alkyl halide follows the trend I > Br > Cl >> F.[7] If you are using an alkyl chloride, the reaction may be sluggish. Consider converting it to the corresponding iodide via the Finkelstein reaction or activating it as a sulfonate (e.g., tosylate, mesylate) for better results.[7]
-
-
Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the potassium cation without hydrogen bonding to the nucleophile, thus accelerating the SN2 reaction.[7][9][10] Using protic solvents can slow down the reaction.[11] Ensure your solvent is anhydrous, as water can interfere with the reaction.[7][11]
-
Temperature: While some reactive alkyl halides like benzyl chloride can react at room temperature, many require heating (e.g., 90°C) to proceed at a reasonable rate.[7][12] However, excessively high temperatures can lead to side reactions and decomposition.[10]
-
Q2: I've successfully formed the N-alkylphthalimide, but I'm struggling with the final deprotection step. What are my options and their pitfalls?
A2: Cleaving the N-alkylphthalimide to release the primary amine is a frequent source of low yields. The main methods each have distinct advantages and disadvantages.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common method, using hydrazine (NH₂NH₂) in a solvent like ethanol.[4][13] It proceeds under relatively mild and neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups.[10][14]
-
The Problem: The primary byproduct is phthalhydrazide, which can be poorly soluble and difficult to separate from the desired amine.[13][15] This can make product isolation challenging and lead to significant product loss.[13]
-
Troubleshooting:
-
Work-up: After the reaction, acidifying the mixture with dilute HCl can help to fully precipitate the phthalhydrazide, which can then be removed by filtration.[16]
-
Solvent: Using methanol as a solvent can sometimes facilitate an easier workup.[9]
-
Improved Procedure: Research has shown that increasing the pH of the reaction mixture by adding NaOH after the N-substituted phthalimide has been consumed can significantly reduce the reaction time for hydrazinolysis.[17][18]
-
-
-
Acidic Hydrolysis: This involves heating the N-alkylphthalimide with a strong acid like HCl or H₂SO₄.[3][19]
-
Basic Hydrolysis: This method uses a strong base, such as NaOH or KOH, to hydrolyze the imide.[1][4]
| Deprotection Method | Reagent | Conditions | Byproduct | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine (N₂H₄) | Mild, neutral (often refluxing EtOH) | Phthalhydrazide | Protects sensitive functional groups.[10] | Difficult byproduct separation.[13] |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Harsh (high temp) | Phthalic Acid | Byproduct is often water-soluble. | Can destroy acid-sensitive groups.[10] |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Harsh (high temp) | Phthalic Acid Salt | --- | Can destroy base-sensitive groups.[10] |
Q3: Can I use the Gabriel synthesis to make secondary, tertiary, or aromatic amines?
A3: No, the traditional Gabriel synthesis is specifically for the preparation of primary amines .[1][3][19]
-
Secondary/Tertiary Amines: The N-alkylphthalimide intermediate is no longer nucleophilic, which brilliantly prevents the over-alkylation that plagues direct alkylation of ammonia.[3][7][15] This same feature, however, prevents any further alkylation to form secondary or tertiary amines.
-
Aromatic Amines: The key SN2 step requires the nucleophilic attack of the phthalimide anion on an alkyl halide. Aryl halides do not readily undergo SN2 reactions.[8][20] Therefore, you cannot use reagents like bromobenzene to synthesize aniline via this method.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields in the Gabriel synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide (N-Alkylation)
This protocol details the N-alkylation step using benzyl bromide as a representative primary alkyl halide.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.2 equivalents) to anhydrous dimethylformamide (DMF).
-
Alkylation: Add benzyl bromide (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to 90°C and stir for 2-4 hours.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water to precipitate the N-benzylphthalimide.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be recrystallized from ethanol to yield pure N-benzylphthalimide.[16]
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of the N-alkylphthalimide to yield the primary amine.
-
Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (typically 1.5 - 2.0 equivalents) to the solution.[9]
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide should form.
-
Work-up: After cooling, add dilute hydrochloric acid to the mixture to ensure complete precipitation of the phthalhydrazide byproduct.
-
Isolation: Filter the mixture to remove the solid phthalhydrazide.
-
Extraction: Make the filtrate basic with NaOH or KOH and extract the liberated primary amine with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.
Visualizing the Core Mechanism
The Gabriel synthesis proceeds in two main stages: N-alkylation and deprotection.
Caption: The two-stage mechanism of the Gabriel synthesis.
References
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Ariffin, A., et al. (2011, January 10). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. [Link]
-
Ariffin, A., et al. (2004). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines. UM Research Repository. [Link]
-
Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. [Link]
-
Khan, M. N. (1996). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. [Link]
-
StudySmarter. (2023, October 21). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. [Link]
-
Cambridge University Press. Gabriel Synthesis. [Link]
-
Royal Society of Chemistry. (2013). Green Chemistry. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. [Link]
-
Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212. [Link]
-
Khan Academy. Worked problem: Synthesis of Amines. [Link]
-
ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. [Link]
-
Allen. Why cannot be aromatic primary amines prepared by Gabriel pthalimide synthesis ?. [Link]
-
Vedantu. Why can aromatic primary amines not be prepared by class 12 chemistry CBSE. [Link]
-
J-STAGE. A Facile One-pot Synthesis of N-Substituted Phthalimides. [Link]
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Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link]
-
SciSpace. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
SciSpace. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. [Link]
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- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
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Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones
Welcome to the technical support center for the synthesis of N-substituted isoindoline-1,3-diones, commonly known as N-substituted phthalimides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this synthetic process, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My yield of N-substituted isoindoline-1,3-dione is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: Ensure optimal reaction time and temperature. For instance, reacting phthalic anhydride with a primary amine is often carried out by heating to temperatures between 140-145°C.[1] Alternatively, refluxing in a solvent like glacial acetic acid for several hours may be necessary.[1]
-
Suboptimal Starting Materials: Using phthalic anhydride is generally more efficient than starting with phthalic acid.[1] If you must use phthalic acid, consider converting it to the anhydride first by heating.[1]
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. Minimizing these requires careful control of reaction conditions.
-
Product Loss During Workup: Inefficient extraction or recrystallization techniques can lead to significant product loss.[1]
Q2: I'm observing an unexpected byproduct in my reaction. How can I identify and eliminate it?
The first step is to characterize the byproduct using analytical techniques such as NMR, IR, and mass spectrometry. Common byproducts include hydrolyzed starting material (phthalic acid) or intermediates. Once identified, you can adjust your reaction conditions. For example, if phthalic acid is present, a wash with a mild base like 10% aqueous potassium carbonate solution during workup can help remove it.[1]
Q3: Is the Gabriel synthesis suitable for preparing all types of primary amines?
While the Gabriel synthesis is a robust method for producing primary amines and avoids over-alkylation, it has limitations.[2][3][4] It is generally not suitable for the synthesis of anilines and other aromatic amines because the corresponding aryl halides are much less reactive towards nucleophilic substitution compared to alkyl halides.[5] Additionally, the use of sterically hindered alkyl halides, such as secondary or tertiary halides, can lead to poor yields or elimination reactions.[6][7]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed analysis of common side reactions, their mechanisms, and actionable strategies to avoid them.
Hydrolysis of Phthalic Anhydride
The Problem: Phthalic anhydride, a common starting material, is susceptible to hydrolysis, reverting to phthalic acid, especially in the presence of water.[8][9][10][11] This reduces the amount of anhydride available for the desired reaction, leading to lower yields.
Causality: The cyclic anhydride ring of phthalic anhydride is strained and readily attacked by nucleophiles, including water. This ring-opening reaction is often exothermic and can be catalyzed by acids.[11]
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Proper Storage: Store phthalic anhydride in a desiccator or a tightly sealed container in a dry environment.[10]
-
Solvent Choice: Aprotic solvents are generally preferred. If a protic solvent is necessary, ensure it is of high purity and anhydrous.
Protocol: Drying of Solvents
A common method for drying solvents like THF or diethyl ether is distillation from a suitable drying agent, such as sodium benzophenone ketyl, under an inert atmosphere.
Over-alkylation of the Primary Amine
The Problem: When synthesizing a primary amine via direct alkylation of ammonia or a primary amine with an alkyl halide, over-alkylation is a significant issue.[12][13][14][15] The product primary or secondary amine is often more nucleophilic than the starting material, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2][12]
Causality: The increasing nucleophilicity of the amine products as they become more substituted drives further alkylation.[2]
The Gabriel Synthesis Solution: The Gabriel synthesis elegantly circumvents this problem by using phthalimide as a protected form of ammonia.[3] The nitrogen in the resulting N-alkylated phthalimide is significantly less nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing further alkylation.[2][3]
Workflow for Gabriel Synthesis
Caption: Gabriel synthesis workflow.
Racemization of Chiral Centers
The Problem: When synthesizing chiral amines, maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur under certain conditions, leading to a loss of enantiomeric purity.
Causality: Racemization typically proceeds through the formation of a planar, achiral intermediate, such as an enol or enolate, which can be protonated from either face with equal probability.[16] Factors promoting racemization include:
Mitigation Strategies:
-
Mild Reaction Conditions: Employ the mildest possible conditions (temperature, pH) that still allow the reaction to proceed at a reasonable rate.
-
Choice of Base: If a base is required, a non-nucleophilic, sterically hindered base may be preferable to minimize side reactions that can lead to racemization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to potentially racemizing conditions.
-
Mitsunobu Reaction: For the N-alkylation of phthalimide with a chiral secondary alcohol, the Mitsunobu reaction is an excellent choice as it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, thus avoiding racemization.[17][18]
Mitsunobu Reaction for N-Alkylation
| Reagent | Role |
| Phthalimide | Nucleophile |
| Chiral Alcohol | Substrate |
| Triphenylphosphine (PPh3) | Activates the alcohol |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant |
Experimental Protocol: Mitsunobu Reaction
-
To a solution of the chiral alcohol (1 eq.) and phthalimide (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by removing the solvent and purifying the product by column chromatography to remove triphenylphosphine oxide and other byproducts.[17]
Side Reactions During Deprotection
The Problem: The final step in the Gabriel synthesis, the deprotection of the N-substituted phthalimide to release the primary amine, can also be a source of side reactions. The most common deprotection reagent is hydrazine.[3][19]
Causality: Hydrazine is a strong nucleophile and can potentially react with other functional groups present in the molecule, especially if they are electrophilic.[20]
Mitigation Strategies:
-
Alternative Deprotection Reagents: If your molecule contains functional groups sensitive to hydrazine, consider alternative deprotection methods.
-
Acidic or Basic Hydrolysis: While effective, these methods can require harsh conditions and may lead to hydrolysis of other sensitive functional groups.[7][19]
-
Sodium Borohydride/Isopropanol followed by Acetic Acid: This two-stage, one-flask method can be a milder alternative for deprotection.[20]
-
Ethylenediamine: This reagent is less harsh and safer to use than hydrazine and can be employed for deprotection, sometimes even at room temperature.[21]
-
Troubleshooting Deprotection Issues
Caption: Decision tree for deprotection.
References
-
American Chemical Society. (2019, May 31). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Retrieved from [Link]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, August 29). Phthalic anhydride. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Reddit. (2018, August 26). Gabriel Synthesis Racemic Mixture?. r/Mcat. Retrieved from [Link]
-
News. (2023, December 17). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry. Retrieved from [Link]
-
PierpaLab. (2025, February 9). Phthalimide synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phthalimide. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, August 6). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ACS Publications. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
National Institutes of Health. (2021, September 6). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 3). Stereochemistry of Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Retrieved from [Link]
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Technical Support Center: Optimizing Condensation Reactions of Phthalic Anhydride Derivatives
Welcome to the technical support center for optimizing condensation reactions involving phthalic anhydride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during these synthetic procedures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific problems you might encounter in the laboratory. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Yield in Phthalimide Synthesis
Question: "I am attempting to synthesize an N-substituted phthalimide by reacting phthalic anhydride with a primary amine, but my yield is disappointingly low. What could be going wrong?"
Answer:
Low yields in phthalimide synthesis are a common issue that can often be traced back to several key factors, primarily related to reaction equilibrium, starting material purity, and reaction conditions.
Causality Behind the Issue: The formation of a phthalimide from phthalic anhydride and a primary amine is a dehydrative condensation reaction.[1] The reaction proceeds through an intermediate phthalamic acid, which must then undergo intramolecular cyclization to form the imide ring, releasing a molecule of water. If this water is not effectively removed, the equilibrium can shift back towards the starting materials, thus reducing the yield.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a desiccator or a stream of inert gas (N₂ or Ar) before use.
-
Use anhydrous solvents. If you are using a solvent like glacial acetic acid, ensure it is of high purity and low water content.[2]
-
Dry your amine starting material if it is hygroscopic.
-
-
Optimize Reaction Temperature and Time:
-
For many simple primary amines, heating the neat mixture with phthalic anhydride at 140-145°C for about an hour is sufficient.[2]
-
If using a solvent like glacial acetic acid, refluxing for 5-10 hours is a common practice.[2] The higher temperature facilitates the dehydration step.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Consider Catalysis:
-
Starting Material: Phthalic Anhydride vs. Phthalic Acid:
Experimental Workflow for N-Phenylphthalimide Synthesis:
Caption: Workflow for N-Phenylphthalimide Synthesis.
Issue 2: Friedel-Crafts Acylation with Phthalic Anhydride Fails or Gives Poor Yields
Question: "My Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride using AlCl₃ is not working. What are the likely causes?"
Answer:
The Friedel-Crafts acylation is highly sensitive to the nature of the aromatic substrate, the quality and amount of the catalyst, and the reaction conditions. Failure is often due to catalyst deactivation or low substrate reactivity.
Causality Behind the Issue: The reaction requires a strong Lewis acid catalyst, like AlCl₃, to activate the phthalic anhydride and generate the acylium ion electrophile.[3] This catalyst can be deactivated by moisture or by complexation with certain functional groups on the aromatic substrate.[4] Additionally, the aromatic ring must be sufficiently electron-rich to undergo electrophilic attack.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
AlCl₃ reacts violently with water. Ensure all reagents, solvents, and glassware are scrupulously dry.[4] A drying tube on your reaction apparatus is essential.
-
-
Sufficient Catalyst Loading:
-
Substrate Reactivity:
-
Strongly deactivated aromatic rings (e.g., nitrobenzene) will not undergo Friedel-Crafts acylation.[4] The reaction works best with activated or unactivated aromatic systems like benzene, toluene, or anisole.
-
Aromatic substrates containing basic functional groups like amines (-NH₂) or, to a lesser extent, hydroxyl (-OH) groups will cause the Lewis acid to preferentially complex with these groups, deactivating the catalyst.[4]
-
-
Solvent-Free Mechanochemical Approach:
-
For a more environmentally friendly and often efficient alternative, consider ball-milling the aromatic substrate, phthalic anhydride, and AlCl₃ in the absence of a solvent.[3]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the theoretical and practical aspects of phthalic anhydride condensation reactions.
1. What is the role of a dehydrating agent in the condensation of phthalic anhydride with phenols to form phenolphthalein?
In the synthesis of phenolphthalein, a strong acid like concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent.[5] The reaction involves the electrophilic substitution of two phenol molecules onto the carbonyl carbon of phthalic anhydride.[6] The sulfuric acid protonates a carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich phenol rings. Subsequently, the acid facilitates the elimination of a water molecule, driving the condensation reaction to completion.[5] Other dehydrating agents that can be used include anhydrous zinc chloride or tin chloride.[5]
2. Can I use microwave irradiation to speed up my phthalimide synthesis?
Yes, microwave-assisted synthesis is an effective method for accelerating the formation of phthalimides. Reactions of phthalic anhydride with amines such as urea, glycine, and aniline under solvent-free conditions in a domestic microwave have been reported to give good yields (70-80%) in a significantly shorter time compared to conventional heating.[7] This technique is particularly useful for high-throughput synthesis and green chemistry initiatives.
3. When reacting phthalic anhydride with an alcohol, what determines whether I get a monoester or a diester?
The reaction of phthalic anhydride with an alcohol initially forms a monoester through the opening of the anhydride ring.[8][9] This reaction is generally facile and can occur under relatively mild conditions. To form the diester, a second esterification reaction must occur between the carboxylic acid group of the monoester and another molecule of the alcohol.[9] This second step is an equilibrium process and requires more forcing conditions, such as higher temperatures and the removal of water, often with acid catalysis, to drive the reaction to completion.[8]
4. What are the common side products in the gas-phase oxidation of o-xylene to phthalic anhydride, and how are they removed?
In the industrial production of phthalic anhydride from o-xylene, common byproducts include maleic anhydride and phthalide (an under-oxidation product).[10][11] Over-oxidation can lead to the formation of carbon monoxide and carbon dioxide.[11] These impurities are typically removed through a series of steps including condensation, thermal treatment to dehydrate any remaining phthalic acid, and finally, vacuum distillation to obtain high-purity phthalic anhydride.[10][12]
5. How do I choose the right solvent for my phthalic anhydride condensation reaction?
The choice of solvent depends on the specific reaction:
-
For Phthalimide Synthesis: Glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[2] For some reactions, particularly with more reactive amines, running the reaction neat (without solvent) at a high temperature is very effective.[2] Nonpolar solvents like toluene or xylene can also be used, often with a Dean-Stark trap to azeotropically remove the water formed during the reaction.[7]
-
For Friedel-Crafts Acylation: Traditional solvents include carbon disulfide (CS₂) or nitrobenzene, but due to their toxicity and reactivity, modern methods often favor solvent-free conditions.[3]
-
For Polyester Synthesis: The reaction is often carried out neat at high temperatures to drive off the water or alcohol byproduct.
Data & Protocols at a Glance
Table 1: Typical Reaction Conditions for Phthalimide Synthesis
| Reactant Pair | Catalyst/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Phthalic Anhydride + Aniline | Neat | 140-145 | 50 min | ~97 | [2] |
| Phthalic Anhydride + Aniline | Glacial Acetic Acid | Reflux (~118) | 5-10 h | High | [2] |
| Phthalic Anhydride + Ammonia | Aqueous Ammonia | ~300 | - | 95-97 | [13] |
| Phthalic Anhydride + Amines | Microwave (solvent-free) | 160 | 30 min | 96 | [7] |
Table 2: Catalysts for Friedel-Crafts Acylation with Phthalic Anhydride
| Aromatic Substrate | Catalyst | Conditions | Key Feature | Reference |
| Benzene | AlCl₃ | Traditional | Requires >2 equivalents | [3] |
| Benzene | Ionic Liquids | 30°C, 3h | Milder conditions, reusable catalyst | |
| Anisole | Sulfated Zirconia | Solid Superacid | Heterogeneous, easy separation | [14] |
| Various Aromatics | AlCl₃ | Mechanochemical (ball mill) | Solvent-free, efficient | [3] |
References
- Benchchem. Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid.
- Organic Syntheses Procedure. Phthalimide.
- Infinity Learn. The treatment of phenol with phthalic anhydride in the presence of concentrated H2SO4 produces.
- Vedantu. The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE.
- Turito. Phthalimide- Preparation, Chemical Reactions & Uses. (2022-11-08).
- Zibo Anquan Chemical Co., Ltd. How does Phthalic anhydride react with phenol? (2023-08-02).
- RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023-08-15).
- Chemcess. Phthalic Anhydride: Properties, Reactions, Production And Uses. (2024-11-09).
- Organic Chemistry Portal. Phthalimides.
- Asian Journal of Chemistry. Reactions of Phthalic Anhydride with Alcohols.
- Wikipedia. Phthalic anhydride.
- Google Patents. DE2711289A1 - OPTIMIZATION OF PHTHALIC ANHYDRIDE PRODUCTION.
- PMC - NIH. Mechanochemical Friedel–Crafts acylations. (2019-06-17).
- Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
- EPA. 6.5 Phthalic Anhydride.
- ResearchGate. Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia | Request PDF. (2025-08-07).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE [vedantu.com]
- 6. The treatment of phenol with phthalic anhydride in the presence of concentrated H2SO4 produces [infinitylearn.com]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
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- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]
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- 11. DE2711289A1 - OPTIMIZATION OF PHTHALIC ANHYDRIDE PRODUCTION - Google Patents [patents.google.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
How to prevent hydrolysis of isoindoline-1,3-dione ring during work-up
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address a common yet critical challenge in synthetic chemistry: preventing the hydrolysis of the isoindoline-1,3-dione (phthalimide) ring system during reaction work-up.
Frequently Asked Questions (FAQs)
Q1: My isoindoline-1,3-dione product is hydrolyzing during the aqueous work-up. Why is this happening and how can I stop it?
A1: The primary cause of degradation is the inherent susceptibility of the imide functional group to both base- and acid-catalyzed hydrolysis. The isoindoline-1,3-dione ring contains two amide-like bonds within a five-membered ring. The carbonyl carbons are highly electrophilic and are readily attacked by nucleophiles, including water, especially under non-neutral pH conditions.
-
Base-Catalyzed Hydrolysis: This is the most common and rapid pathway for degradation during work-up. Hydroxide ions (from reagents like NaOH, KOH, or even K₂CO₃) are potent nucleophiles that attack a carbonyl carbon. This leads to an irreversible ring-opening, forming a water-soluble phthalamic acid salt, which is lost to the aqueous phase.[1]
-
Acid-Catalyzed Hydrolysis: While generally more stable under acidic conditions than basic ones, strong acids (e.g., concentrated HCl) and prolonged exposure can also promote hydrolysis.[2] The mechanism involves protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[2][3]
To prevent this, the work-up strategy must focus on maintaining a pH as close to neutral as possible and minimizing the duration of contact with the aqueous phase.
Q2: I need to neutralize an acidic reaction mixture. Can I use a standard sodium bicarbonate wash?
A2: Yes, a saturated sodium bicarbonate (NaHCO₃) wash is highly recommended for neutralizing acidic reaction mixtures containing phthalimides, but it must be performed with care.[4][5]
Rationale: Sodium bicarbonate is a weak base. While it is effective at neutralizing strong acids (like excess HCl or H₂SO₄ catalyst), it does not raise the pH of the solution high enough to significantly accelerate base-catalyzed hydrolysis.[6] This makes it a much safer choice than stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[7]
Critical Protocol Considerations:
-
Temperature: Perform the wash at low temperatures (0-5 °C) by pre-chilling your solutions and using an ice bath. This dramatically slows the kinetics of any potential hydrolysis.[6]
-
Speed: Do not let the layers sit for extended periods. Shake, vent, separate, and proceed to the next step promptly.
-
Venting: Be aware that neutralizing acid with bicarbonate evolves CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.[5]
Q3: My reaction was run with a strong base (e.g., LDA, NaH). What is the safest way to quench the reaction and work it up?
A3: Quenching strong bases requires careful addition of a proton source. The key is to neutralize the base without creating strongly acidic or basic conditions in the process. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the reagent of choice for this scenario.[8][9]
Rationale: Ammonium chloride is the salt of a weak acid (NH₄⁺) and a strong acid (Cl⁻). In solution, it provides a source of protons to quench the strong base but acts as a buffer, maintaining the pH in a weakly acidic range (typically pH 4.5-6.0). This avoids the hazards of both strong bases and the potential for acid-catalyzed hydrolysis that would come from using a strong acid like HCl for quenching.[8]
Troubleshooting Guide: Hydrolysis Prevention Strategies
If you are consistently observing product loss, consider adopting one of these more robust work-up protocols.
Strategy 1: The Optimized Mild Aqueous Work-up
This protocol is suitable for most applications where the product and starting materials have good solubility in a water-immiscible organic solvent.
dot
Caption: Recommended workflow for a mild aqueous work-up.
Step-by-Step Protocol:
-
Cooling: Once the reaction is complete (monitored by TLC, LC-MS, etc.), cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly and carefully add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[8]
-
Dilution: Dilute the quenched mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing (as needed):
-
If acidic impurities need to be removed, wash the combined organic layers once with cold, saturated aqueous sodium bicarbonate.[4]
-
Follow with one wash using cold, saturated aqueous sodium chloride (brine). The brine wash helps to remove dissolved water from the organic layer and break up emulsions.[5][10]
-
-
Drying: Dry the isolated organic layer over a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). Avoid acidic drying agents like MgSO₄ if your compound is particularly sensitive.[10]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure, keeping the water bath temperature low (<40 °C).
Strategy 2: The Non-Aqueous Work-up
This is the safest and most effective method when dealing with highly sensitive isoindoline-1,3-dione derivatives or when the product has some water solubility. This approach completely avoids contact with water.
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to 0 °C. Quench reactive reagents with a non-aqueous quencher. For example, excess organometallic reagents can be quenched by the slow addition of a small amount of acetic acid or isopropanol.
-
Precipitation/Filtration:
-
If the reaction byproducts are inorganic salts (e.g., lithium halides), they will often precipitate out of the organic solvent. Dilute the mixture with a less polar solvent (e.g., diethyl ether, hexanes) to maximize this precipitation.
-
Filter the mixture through a pad of Celite® or silica gel to remove the solid byproducts.[11]
-
-
Rinsing: Rinse the filter cake with fresh, cold organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and rinses, and remove the solvent under reduced pressure. The resulting crude product can then be purified by other non-aqueous methods like column chromatography.
Summary of Work-up Conditions
| Reagent / Condition | pH Range | Risk of Hydrolysis | Primary Application |
| Saturated aq. NH₄Cl | ~4.5 - 6.0 | Very Low | Quenching strong bases (e.g., Grignard, LDA) and organometallics.[8][9] |
| Saturated aq. NaHCO₃ | ~8.0 - 8.5 | Low (if cold & fast) | Neutralizing strong acid catalysts or acidic byproducts.[4][5] |
| Water (H₂O) | ~7.0 | Very Low | General washing to remove water-soluble salts and polar compounds.[10] |
| Brine (sat. aq. NaCl) | ~7.0 | Very Low | Final wash to remove dissolved water from the organic layer.[5][12] |
| Dilute aq. HCl | ~1.0 - 2.0 | Moderate to High | Not Recommended. Use only if the ring is exceptionally stable.[2] |
| Dilute aq. NaOH/KOH | ~12.0 - 13.0 | Very High | AVOID. Rapidly catalyzes ring-opening hydrolysis.[7] |
Mechanistic Insight: Why the Imide Ring Opens
Understanding the mechanism of hydrolysis is key to preventing it. The base-catalyzed pathway is typically the most destructive during a standard work-up.
dot
Caption: Base-catalyzed hydrolysis of the isoindoline-1,3-dione ring.
The process begins with the nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons (Step 1). This forms a transient tetrahedral intermediate. The ring is strained, and to relieve this strain, the intermediate collapses, cleaving the carbon-nitrogen bond (Step 2). This results in the formation of a carboxylate and an amide. Under basic conditions, the resulting carboxylic acid is deprotonated to its salt form, rendering the ring-opening step essentially irreversible and causing the product to partition into the aqueous layer.
By following the protocols outlined in this guide, you can effectively mitigate the risk of hydrolysis and significantly improve the yield and purity of your isoindoline-1,3-dione products.
References
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Gabriel synthesis. (2020). L.S.College, Muzaffarpur. [Link]
-
What is the role of ammonium chloride in the workup of a Grignard reaction? (2019). Chemistry Stack Exchange. [Link]
-
Can I add ammonium chloride instead of HCl in the last step? (2021). Reddit r/OrganicChemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
8.6: Common Extraction Washes. (2024). Chemistry LibreTexts. [Link]
-
Work-up. Wikipedia. [Link]
-
How can we protect amide bonds from breaking in alkaline solutions? (2019). ResearchGate. [Link]
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- 12. Work-up - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance with 5-(tert-Butyl)isoindoline-1,3-dione
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(tert-Butyl)isoindoline-1,3-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges posed by the steric bulk of the tert-butyl group. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and avoid common pitfalls.
Understanding the Challenge: The Role of the Tert-Butyl Group
The presence of a tert-butyl group at the 5-position of the isoindoline-1,3-dione core significantly influences the molecule's reactivity. This bulky substituent introduces considerable steric hindrance, which can impede the approach of nucleophiles and electrophiles to the reactive sites of the molecule.[1] While this property can be advantageous in certain contexts, such as enhancing metabolic stability in drug candidates, it often necessitates careful consideration and optimization of reaction protocols.[1]
This guide will primarily focus on the N-alkylation of this compound, a reaction analogous to the Gabriel synthesis, as this is a common application where steric effects are paramount. The principles discussed, however, are broadly applicable to other reactions involving this sterically encumbered building block.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations rooted in reaction mechanisms and offering actionable solutions.
Issue 1: Low to No Yield in N-Alkylation Reactions
-
Question: I am attempting to N-alkylate this compound with a secondary alkyl halide, but I am observing very low conversion to the desired product. What is going wrong?
-
Answer: The N-alkylation of phthalimides, including this compound, proceeds via an SN2 mechanism.[2][3][4] This type of reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[2][4] Secondary alkyl halides are already more sterically hindered than primary halides, making the SN2 reaction inherently slower.[5][6] The bulky tert-butyl group on the phthalimide nucleophile further exacerbates this issue, creating a sterically demanding environment that disfavors the backside attack required for SN2 substitution. Consequently, the activation energy for the desired reaction is significantly increased, leading to poor yields.
Furthermore, with secondary halides, the phthalimide anion can act as a base, promoting a competing E2 elimination reaction to form an alkene, which becomes a significant side reaction.[4][5]
Workflow for Troubleshooting Low Yield with Secondary Alkyl Halides
Caption: Troubleshooting workflow for low yield reactions.
Proposed Solutions:
-
Substrate Selection: The most effective solution is to avoid secondary alkyl halides altogether. Whenever possible, utilize primary, benzylic, or allylic halides as these are much better substrates for SN2 reactions.[5][7]
-
Alternative Synthetic Routes: If the secondary amine is the ultimate target, consider alternative methods that are less sensitive to steric hindrance. For instance, a Mitsunobu reaction using the corresponding secondary alcohol, phthalimide, and reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can be effective.[7]
-
Reaction Condition Optimization: If you must proceed with a secondary halide, you can try to optimize conditions to favor the SN2 pathway, although success is not guaranteed.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to solvate the cation of the phthalimide salt, thereby increasing the nucleophilicity of the phthalimide anion.[4][7]
-
Temperature: While higher temperatures can increase the rate of SN2 reactions, they often favor the E2 elimination pathway even more. Therefore, it is generally advisable to run the reaction at a moderate temperature and for a longer duration.
-
-
Issue 2: Incomplete Deprotection of the N-Alkyl-5-(tert-Butyl)isoindoline-1,3-dione
-
Question: I have successfully synthesized my N-alkylated product, but I am struggling to remove the 5-(tert-butyl)phthaloyl group to liberate the primary amine. Standard hydrazinolysis seems to be sluggish.
-
Answer: The deprotection step, typically achieved by hydrazinolysis (the Ing-Manske procedure), involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide.[6][7] The steric bulk of the tert-butyl group can hinder the approach of hydrazine, slowing down this process compared to the deprotection of less substituted phthalimides.
Proposed Solutions:
-
Extended Reaction Time and/or Increased Temperature: The simplest approach is to increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC to determine the optimal conditions for complete deprotection without degrading your target amine.
-
Alternative Deprotection Methods: If hydrazinolysis remains inefficient, consider alternative deprotection strategies:
-
Strong Acidic or Basic Hydrolysis: While effective, these conditions are harsh and may not be compatible with other functional groups in your molecule.[6][7]
-
Reductive Cleavage: In some cases, reduction with reagents like sodium borohydride followed by acidic workup can be an effective method for cleaving the phthalimide.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use this compound to synthesize tertiary amines?
-
A1: No, the Gabriel synthesis and its analogues are specifically designed for the synthesis of primary amines. The phthalimide nitrogen is not nucleophilic after the initial alkylation, preventing over-alkylation.[5]
-
-
Q2: What is the best base to use for the deprotonation of this compound?
-
A2: Potassium hydroxide (KOH) is commonly used to form the potassium salt of phthalimide, which is then used in the N-alkylation step.[2] Alternatively, you can use other strong bases like sodium hydride (NaH) in an appropriate aprotic solvent.
-
-
Q3: How does the tert-butyl group affect the solubility of this compound and its derivatives?
-
A3: The tert-butyl group is lipophilic, which generally increases the solubility of the molecule in nonpolar organic solvents and decreases its solubility in polar solvents like water.[1] This can be advantageous for extraction and purification but may require adjustments to your reaction and workup procedures.
-
-
Q4: Are there any electronic effects of the tert-butyl group that I should be aware of?
-
A4: The tert-butyl group is a weak electron-donating group through hyperconjugation. This effect is generally minor and is overshadowed by the significant steric influence of the group.
-
Experimental Protocols
General Protocol for N-Alkylation of this compound (Gabriel Synthesis Analogue)
-
Formation of the Potassium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol. Add a solution of potassium hydroxide (1.0 eq.) in ethanol. Stir the mixture at room temperature for 1 hour. The potassium salt may precipitate.
-
N-Alkylation: To the suspension of the potassium salt, add a polar aprotic solvent such as DMF. Then, add the primary alkyl halide (1.0-1.2 eq.) dropwise. Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the N-alkyl-5-(tert-butyl)isoindoline-1,3-dione. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkyl-5-(tert-butyl)isoindoline-1,3-dione (1.0 eq.) in ethanol. Add hydrazine hydrate (2-5 eq.).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. A precipitate of 5-tert-butylphthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with dilute HCl to protonate the liberated amine. Filter off the 5-tert-butylphthalhydrazide precipitate. Make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the amine. Extract the primary amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.
Data Summary
| Parameter | Recommendation for Reactions with this compound | Rationale |
| Alkyl Halide Substrate | Primary > Benzylic > Allylic >> Secondary (Not Recommended) > Tertiary (Unreactive) | SN2 reaction mechanism is highly sensitive to steric hindrance.[2][4][5] |
| Solvent for N-Alkylation | Polar aprotic (e.g., DMF, DMSO) | Enhances the nucleophilicity of the phthalimide anion.[4][7] |
| N-Alkylation Temperature | Moderate (e.g., 60-80 °C) | Balances reaction rate while minimizing competing elimination reactions. |
| Deprotection Method | Hydrazinolysis (Ing-Manske) with extended time/heat | Milder than acid/base hydrolysis, but may be slowed by steric hindrance.[6][7] |
Visualizing Steric Hindrance
The following diagram illustrates how the bulky tert-butyl group on the phthalimide nucleophile and a secondary alkyl halide electrophile create a sterically congested transition state for an SN2 reaction, leading to a higher activation energy and favoring the E2 elimination pathway.
Caption: Competing SN2 and E2 pathways in the N-alkylation of this compound with a secondary alkyl halide.
References
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. Available at: [Link]
-
What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum. Available at: [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Gabriel phthalimide synthesis (video) - Khan Academy. Available at: [Link]
-
Gabriel synthesis - Wikipedia. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 3. Khan Academy [khanacademy.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Recrystallization of 5-(tert-Butyl)isoindoline-1,3-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(tert-Butyl)isoindoline-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. The bulky tert-butyl group on the isoindoline-1,3-dione core significantly influences the molecule's lipophilicity and crystallization behavior, which can present unique challenges.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phthalimide derivatives, alcohols are an excellent starting point.[2][3] Given the increased lipophilicity from the tert-butyl group, ethanol or methanol are highly recommended. Ethanol is often preferred due to its lower volatility and ability to produce well-defined crystals. A mixed solvent system, such as ethanol/water, can also be effective, where water acts as the anti-solvent.
Q2: What are the likely impurities in my crude this compound?
Impurities typically stem from the synthesis, which often involves the condensation of a phthalic anhydride derivative with an amine.[4] Potential impurities include:
-
Unreacted starting materials: 4-tert-butylphthalic anhydride or the amine source.
-
Side-products from incomplete reaction or alternative reaction pathways.
-
Colored impurities arising from thermal degradation, especially if the synthesis was conducted at high temperatures.[5]
Q3: Why is slow, undisturbed cooling critical for achieving high purity?
Rapid cooling or agitation can cause the compound to "crash out" of the solution, trapping impurities within the rapidly forming crystal lattice.[6] Slow cooling allows for the selective and ordered growth of crystals, systematically excluding molecules that do not fit perfectly into the lattice (i.e., impurities). This kinetic control is the essence of purification by recrystallization.
Q4: How do I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A sharp melting point range (typically <1-2 °C) that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A single spot observed in multiple solvent systems is a strong indicator of purity.
-
Spectroscopy (NMR, IR): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common problems encountered during the recrystallization of this compound.
Problem: My compound "oiled out" and formed a liquid layer instead of crystals.
Causality: This occurs when the solute's solubility is exceeded at a temperature above its melting point. The compound separates as a molten liquid rather than a solid crystal. This is often exacerbated by the presence of impurities, which can lower the melting point of the mixture, or by using a solvent system in which the compound is excessively soluble.[7]
Solution Pathway:
-
Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the primary ("good") solvent (e.g., ethanol). This increases the total volume and ensures the solution is no longer supersaturated at the elevated temperature.[6][7]
-
Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., by placing it inside a larger beaker with paper towels) to slow the rate of cooling significantly. This allows the solution to cool below the compound's melting point before crystallization begins.
-
Consider Solvent System Change: If oiling out persists, the solvent may be too effective. Consider switching to a slightly poorer solvent or a mixed-solvent system where solubility can be more finely controlled.
Problem: No crystals have formed, even after the solution is cold.
Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[7][8]
Solution Pathway:
-
Induce Nucleation (for supersaturation):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.[7]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound. This provides a perfect template for crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[6][7]
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%).
-
Allow the solution to cool again slowly.
-
-
Drastic Cooling: As a final resort, place the flask in an ice-salt bath to maximize the reduction in solubility. Note that this may lead to smaller, less pure crystals.
Problem: The final yield of crystals is very low.
Causality: A low yield is most commonly caused by using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor.[6][8] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with solvent that was not ice-cold.
Solution Pathway:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. A large amount of residue indicates significant product loss.
-
Recover a Second Crop: If the mother liquor is rich in the product, reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Protocol: For future attempts:
Problem: The final product is still colored.
Causality: The crude material contains intensely colored impurities that are not fully removed by a single recrystallization because they may co-crystallize or adsorb to the crystal surface.
Solution Pathway:
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing large, polar, colored molecules.[5]
-
Dissolve the crude compound in the appropriate amount of hot solvent.
-
Cool the solution slightly from the boiling point to prevent violent frothing.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient, ~1-2% by weight).
-
Bring the mixture back to a boil for a few minutes.
-
-
Perform a Hot Gravity Filtration:
-
To remove the charcoal, you must filter the solution while it is still hot. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[5]
-
Collect the hot, decolorized filtrate and allow it to cool slowly as usual.
-
Visualization of Workflows
Caption: A troubleshooting workflow for common recrystallization issues.
Caption: Standard experimental workflow for recrystallization.
Recommended Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the preferred method for samples with moderate to high initial purity.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol, just enough to create a slurry. Heat the flask on a hotplate with stirring.
-
Solvent Addition: Add ethanol in small portions to the boiling slurry until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[8]
-
Hot Filtration (Optional): If insoluble impurities or color persist (see Troubleshooting), perform a hot gravity filtration at this stage.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a very small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in pure ethanol even at room temperature, or for samples with a higher impurity load.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol, following steps 1 and 2 from Protocol 1.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling & Collection: Follow steps 4 through 8 from Protocol 1. The wash in step 7 should be done with an ice-cold ethanol/water mixture in the same ratio as the final crystallization medium.
Data Summary for Solvent Selection
| Solvent System | Solubility Profile | Expected Outcome | Key Considerations |
| Ethanol | Good solubility when hot, moderate to low when cold. | High purity, well-formed crystals. | Preferred starting point for most cases. |
| Methanol | Higher solubility than ethanol; may require less solvent. | Good purity, but may yield smaller crystals. Can be harder to remove completely. | Useful if solubility in ethanol is poor. |
| Ethanol/Water | Highly tunable solubility by adjusting the solvent ratio. | Excellent for removing impurities with different polarities. | Risk of oiling out if the anti-solvent is added too quickly or the solution is cooled too fast.[5] |
References
- Purification of phthalonitriles and/or phthalimide.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystalliz
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- recrystalliz
- This compound | 50727-07-6. Benchchem.
- Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures.
- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Optimizing solvent choice for isoindoline-1,3-dione synthesis
Welcome to the technical support center for the synthesis of isoindoline-1,3-diones (phthalimides). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful reaction outcomes. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific problems users may encounter during the synthesis of N-substituted isoindoline-1,3-diones, particularly via the Gabriel synthesis (N-alkylation of potassium phthalimide).
Q1: My reaction shows little to no product formation, and I've recovered most of my starting alkyl halide. What's going wrong?
A1: This is a classic symptom of a failed SN2 reaction, often pointing directly to an issue with your solvent system or reagents.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The Gabriel synthesis is an SN2 reaction that relies on a strong anionic nucleophile (the phthalimide anion) attacking an alkyl halide.[1] The choice of solvent is critical.
-
Problem: Using protic solvents (e.g., ethanol, methanol, water) can solvate and deactivate the phthalimide anion by hydrogen bonding, drastically reducing its nucleophilicity.
-
Solution: Switch to a polar aprotic solvent . Dimethylformamide (DMF) is the most common and often best choice as it effectively solvates the potassium counter-ion, leaving the phthalimide anion free and highly reactive.[2][3][4] Other suitable options include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and hexamethylphosphoramide (HMPA).[1][2][3]
-
-
Presence of Water: Trace amounts of water in your aprotic solvent can hydrolyze the reagents and slow the reaction.[1]
-
Problem: Water can protonate the phthalimide anion, reducing its effective concentration.
-
Solution: Use anhydrous (dry) solvent for the reaction. Ensure your glassware is thoroughly dried before starting the experiment.
-
-
Poor Reagent Solubility: Your starting materials must be soluble in the chosen solvent at the reaction temperature to interact.
-
Problem: If the potassium phthalimide or alkyl halide is not sufficiently soluble, the reaction will be extremely slow or will not proceed.
-
Solution: While DMF and DMSO are excellent solvents for potassium phthalimide, ensure your alkyl halide is also soluble. If you suspect solubility issues at room temperature, the reaction may require heating. Many procedures call for elevated temperatures (e.g., 90°C) to improve both solubility and reaction rate.[5]
-
-
Degraded Potassium Phthalimide: If the potassium phthalimide has been stored improperly, it may have absorbed moisture from the atmosphere.[6]
Q2: The reaction is sluggish and yields are low. I'm already using DMF. What else can I do?
A2: A slow reaction in a suitable solvent often points to issues with reactivity, concentration, or catalysis.
Possible Causes & Solutions:
-
Insufficient Temperature: SN2 reactions are often accelerated by heat.
-
Steric Hindrance: The Gabriel synthesis works best for primary alkyl halides.[9][10]
-
Problem: Secondary alkyl halides react much slower due to steric hindrance, and tertiary halides will not react via SN2.[1][9] Elimination (E2) becomes a significant competing reaction with secondary substrates.[1]
-
Solution: For secondary amines, the Gabriel synthesis is not the ideal route. Consider alternative methods like reductive amination.
-
-
Poor Leaving Group: The nature of the halide affects reactivity.
-
Solution: Reactivity follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with the corresponding bromide or iodide.[1] Consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.
-
-
Phase Transfer Catalysis: For reactions where solubility is a persistent issue, a phase-transfer catalyst can be beneficial.
Q3: I see multiple spots on my TLC plate, indicating significant side product formation. How can solvent choice help?
A3: Side products in the Gabriel synthesis often arise from elimination reactions or subsequent reactions if the cleavage step is not clean.
Possible Causes & Solutions:
-
Elimination Byproducts (Alkenes): This is the most common side reaction, especially with secondary or sterically hindered primary alkyl halides.[1][9]
-
Problem: The phthalimide anion is not only a nucleophile but also a moderate base.[1] In solvents that favor elimination or with substrates prone to it, alkene formation will compete with the desired substitution.
-
Solution: Use a highly polar aprotic solvent like DMF or DMSO. These solvents are known to favor SN2 over E2 pathways. Avoid less polar or borderline solvents if elimination is a problem. Ensure your substrate is an unhindered primary halide.
-
-
Byproducts from Cleavage Step: The choice of solvent for the final cleavage of the N-alkylphthalimide is also crucial. The classic method uses strong acid or base, which can be harsh.[2]
-
Problem: Using strong acid or base for hydrolysis can lead to degradation of other functional groups in the molecule.
-
Solution: The Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcoholic solvent like ethanol, is a much milder and cleaner alternative.[2][3] This method produces phthalhydrazide, which often precipitates from the solution, simplifying purification.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMF and DMSO so effective for this synthesis?
A1: The effectiveness of polar aprotic solvents is rooted in their ability to selectively solvate cations while leaving anions relatively "naked" and reactive. In the Gabriel synthesis:
-
Solvation of the Cation: DMF and DMSO have a strong negative dipole centered on the oxygen atom, which effectively surrounds and stabilizes the potassium cation (K⁺).
-
Poor Solvation of the Anion: The positive end of the dipole is sterically hindered and diffuse, meaning the solvent molecules do not effectively surround or form hydrogen bonds with the phthalimide anion.
-
Enhanced Nucleophilicity: This lack of solvation leaves the phthalimide anion highly reactive and available to attack the electrophilic carbon of the alkyl halide, accelerating the SN2 reaction.[1][5]
Q2: Can I perform the synthesis without a solvent?
A2: Yes, solvent-free or "neat" reactions are a key principle of green chemistry and have been successfully applied to isoindoline-1,3-dione synthesis.
-
Direct Condensation: The reaction of phthalic anhydride with a primary amine can often be performed by simply heating the two reagents together, sometimes with microwave assistance.[15][16] This method is simple, fast, and avoids solvent waste.
-
Microwave-Assisted Gabriel Synthesis: Some Gabriel-type reactions have also been performed under solvent-free microwave irradiation, leading to shorter reaction times and high yields.[15][17][18] These methods often require specialized equipment but are highly efficient.
Q3: What are some "greener" solvent alternatives to DMF and DMSO?
A3: While highly effective, DMF and DMSO have some environmental and health concerns. The field is actively exploring greener alternatives:
-
Ionic Liquids (ILs): Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) have been used as recyclable reaction media for the N-alkylation of phthalimide.[19][20] They can offer high yields and the potential for reuse.
-
Water: For certain modern variations of phthalimide synthesis, water has been used as a green solvent, particularly in copper-catalyzed reactions.[21]
-
Solvent-Free Conditions: As mentioned in Q2, eliminating the solvent entirely through thermal or microwave-assisted neat reactions is the most environmentally friendly approach.[16][22]
Q4: How does solvent choice differ for the direct condensation of phthalic anhydride with an amine versus the Gabriel synthesis?
A4: The solvent requirements for these two main routes are different due to their distinct mechanisms.
-
Gabriel Synthesis: This is an SN2 reaction requiring a polar aprotic solvent to enhance the nucleophilicity of the phthalimide anion, as detailed above.
-
Direct Condensation: This is a condensation reaction involving a nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by cyclization and dehydration. While it can be done neat, solvents like glacial acetic acid are often used.[23] Acetic acid can act as a catalyst and helps to remove the water formed during the reaction. Other less reactive solvents like benzene or toluene can also be used, sometimes with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[24]
Data & Protocols
Solvent Selection Summary Table
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Use Cases |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | The "gold standard" for Gabriel synthesis; excellent solubility for potassium phthalimide, favors SN2.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Highly effective alternative to DMF, higher boiling point allows for higher reaction temperatures.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good polar aprotic option with a lower boiling point, useful for more reactive substrates.[1][2] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Not recommended for the alkylation step .[25] Excellent solvent for the Ing-Manske (hydrazine) cleavage step.[2][3] |
| Glacial Acetic Acid | Polar Protic | 118 | 6.2 | Commonly used for the direct condensation of phthalic anhydride and amines.[23] |
| Ionic Liquids (e.g., [bmim]BF₄) | Ionic Liquid | >300 | ~12 | Green, recyclable alternative to traditional polar aprotic solvents for the alkylation step.[19] |
Experimental Protocols
Protocol 1: General N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)
This protocol describes a general method for the reaction of a primary alkyl halide with potassium phthalimide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a concentration of approximately 0.5-1.0 M.[6] Stir the suspension.
-
Reagent Addition: Add the primary alkyl halide (1.0-1.1 eq) to the mixture. If the alkyl halide is a chloride, consider adding a catalytic amount of potassium iodide (0.1 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and stir. Monitor the progress of the reaction by TLC until the starting alkyl halide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the N-alkylphthalimide product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Direct Condensation of Phthalic Anhydride with a Primary Amine
This protocol is a direct method for forming the N-substituted isoindoline-1,3-dione.
-
Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (enough to create a stirrable slurry).[23]
-
Reaction: Heat the mixture to reflux (around 120°C) for 1-3 hours. The reaction involves the formation of an intermediate phthalamic acid followed by cyclization.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: A solid precipitate of the N-substituted phthalimide will form. Collect the product by vacuum filtration, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to obtain the pure product.[23]
Visualizations
Gabriel Synthesis SN2 Mechanism
Caption: A logical workflow to diagnose and solve low-yield issues focusing on solvent and reaction parameters.
References
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. (2012). Asian Journal of Chemistry, 24(2), 481-484. Retrieved from [Link]
-
Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004, 208-212. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
Synthesis and Biological Properties of Some Phenylisoindoline-1,3-diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (n.d.). Retrieved from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
-
Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]
-
An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. (2012). Der Pharma Chemica, 4(1), 15-22. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
YouTube. (2021, July 7). Gabriel Amine Synthesis. Retrieved from [Link]
- Google Patents. (2014, January 30). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
ElectronicsAndBooks. (1987, December 19). Phase-Transfer Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
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- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione for Preclinical Studies
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the synthesis of 5-(tert-Butyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are scaling up the production of this key intermediate for preclinical studies. Isoindoline-1,3-dione derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The successful and efficient synthesis of this compound is a critical first step in many drug discovery pipelines.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the scale-up of this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure a robust, reproducible, and scalable process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Solution: Increase reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Rationale: The condensation of 4-tert-butylphthalic anhydride with a nitrogen source (e.g., urea or ammonia) to form the imide requires sufficient thermal energy and time to proceed to completion.[4][5] |
| Suboptimal Reaction Conditions | Solution: If using a solvent, ensure it is anhydrous. Consider solvent-free (neat) conditions by heating the reactants together.[6] Rationale: Moisture can hydrolyze the anhydride starting material, reducing the amount available for the desired reaction. Solvent-free reactions can sometimes offer improved kinetics and simpler workup.[6] |
| Side Reactions | Solution: Control the reaction temperature carefully. Overheating can lead to decomposition of the starting materials or product. Rationale: Phthalimide derivatives can be susceptible to thermal degradation at excessively high temperatures. |
| Losses During Workup and Purification | Solution: Optimize the recrystallization solvent system to maximize product recovery. Ensure complete precipitation before filtration. Rationale: The choice of solvent for recrystallization is critical. The ideal solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while impurities remain soluble. |
Problem 2: Product Impurity
Symptom: The isolated product shows significant impurities by NMR, LC-MS, or has a broad melting point range.
| Potential Cause | Recommended Solution & Rationale |
| Unreacted Starting Material | Solution: Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, adjust the stoichiometry of the reactants. Rationale: An excess of either the anhydride or the nitrogen source can remain in the final product if the reaction is not complete or the stoichiometry is incorrect. |
| Formation of Phthalamic Acid Intermediate | Solution: Ensure sufficient heating and reaction time to facilitate the cyclization of the intermediate phthalamic acid to the desired imide. Rationale: The reaction proceeds through a phthalamic acid intermediate. Incomplete cyclization will result in this intermediate as an impurity. |
| By-products from Side Reactions | Solution: Optimize reaction conditions (temperature, time) to minimize the formation of by-products. Consider alternative synthetic routes if persistent by-products are an issue. Rationale: High temperatures or prolonged reaction times can sometimes lead to undesired side reactions. |
| Ineffective Purification | Solution: Employ multiple purification techniques if necessary, such as recrystallization followed by column chromatography. Rationale: A single purification step may not be sufficient to remove all impurities, especially those with similar solubility properties to the desired product. |
Problem 3: Reaction Stalls or Fails to Initiate
Symptom: The reaction does not proceed, or proceeds very slowly, as indicated by monitoring.
| Potential Cause | Recommended Solution & Rationale |
| Low Quality Starting Materials | Solution: Use high-purity 4-tert-butylphthalic anhydride. Ensure the nitrogen source (e.g., urea) is dry and of appropriate grade. Rationale: Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired by-products. |
| Insufficient Temperature | Solution: Gradually increase the reaction temperature while monitoring for product formation. Rationale: The imide formation is a condensation reaction that typically requires heat to overcome the activation energy barrier. |
| Poor Mixing in a Heterogeneous Reaction | Solution: If the reaction is heterogeneous (e.g., solid-solid), ensure efficient stirring or grinding of the reactants to maximize surface area contact. Rationale: Inadequate mixing can lead to localized reactions and an overall slow reaction rate. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most common and scalable method involves the direct condensation of 4-tert-butylphthalic anhydride with a suitable nitrogen source, such as urea or a primary amine.[4][5] Heating these reactants together, often without a solvent (neat), drives the reaction to form the desired imide. This method is generally high-yielding and avoids the use of large volumes of solvent, making it attractive for scale-up.
Q2: What are the critical process parameters to control during scale-up?
The critical process parameters to control are:
-
Temperature: Precise temperature control is crucial to ensure the reaction proceeds at a reasonable rate without causing degradation of the starting materials or product.
-
Reaction Time: The reaction must be allowed to proceed to completion to maximize yield and minimize impurities from unreacted starting materials.
-
Purity of Starting Materials: Using high-purity 4-tert-butylphthalic anhydride and the chosen nitrogen source is essential for a clean reaction.
-
Mixing: Efficient mixing is important, especially in a solvent-free reaction, to ensure homogeneity and consistent heat transfer.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can detect the formation of by-products.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the imide.
-
Q4: Are there any specific safety precautions to consider for this synthesis?
Yes, standard laboratory safety practices should be followed. 4-tert-Butylphthalic anhydride can be an irritant to the skin, eyes, and respiratory system. It is recommended to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols
Protocol 1: Synthesis of this compound from 4-tert-Butylphthalic Anhydride and Urea
This protocol describes a robust and scalable synthesis of the target compound.
Materials:
-
4-tert-Butylphthalic anhydride (1.0 eq)
-
Urea (0.5 - 1.0 eq)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-tert-butylphthalic anhydride and urea. Note: The reaction can be run neat or with a minimal amount of a high-boiling point solvent like DMF to aid in mixing.
-
Heating: Heat the mixture to 130-150°C with vigorous stirring. The mixture will melt and become a homogenous solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 4-tert-butylphthalic anhydride.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add hot ethanol to the crude product and heat to dissolve.
-
Slowly add deionized water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.[7]
-
Expected Yield: 85-95%
Data Presentation
| Parameter | Expected Value |
| Appearance | White to off-white powder/crystals |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 70-75 °C (lit.) |
| Purity (by HPLC) | >98% |
IV. Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6 – 化学慧 [chemhui.com]
Technical Support Center: Stability of 5-(tert-Butyl)isoindoline-1,3-dione in Solution
Welcome to the technical support guide for 5-(tert-Butyl)isoindoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique properties conferred by the tert-butyl group, while advantageous for modulating lipophilicity and metabolic stability, can also present challenges regarding solution stability and handling.[1] This guide provides in-depth, practical answers and protocols to address the most common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the handling and stability of this compound.
Q1: My this compound is not dissolving in my solvent system. What are the recommended solvents?
A1: The insolubility you are observing is likely due to the compound's high lipophilicity, a direct consequence of the bulky tert-butyl group which increases the non-polar character of the molecule.[1][2] Consequently, its solubility in aqueous or highly polar protic solvents is extremely low.
For optimal solubility, we recommend using anhydrous aprotic organic solvents. The choice of solvent should align with the requirements of your subsequent reaction or analysis.
Table 1: Recommended Solvents for this compound
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | Chlorinated | 39.6 | 9.1 | Excellent solubility, volatile. Ideal for reactions at or below room temperature. |
| Chloroform | Chlorinated | 61.2 | 4.8 | High dissolving power, use in a well-ventilated fume hood. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Good general-purpose solvent, but can form peroxides upon storage. |
| Ethyl Acetate (EtOAc) | Ester | 77.1 | 6.0 | Common solvent for chromatography and extractions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point, dissolves many organics. Use with caution, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Excellent solvent, but very high boiling and can be reactive. Ideal for preparing high-concentration stock solutions for biological screening. |
Data compiled from publicly available resources.[3]
Expert Tip: Always use anhydrous grade solvents, as residual water can initiate hydrolysis, especially during long-term storage or heating.
Q2: I am running a reaction under basic conditions (e.g., NaOH, K₂CO₃, Et₃N) and seeing significant loss of my starting material by TLC/LC-MS. What is the cause?
A2: The isoindoline-1,3-dione core, also known as a phthalimide group, is highly susceptible to hydrolysis under basic conditions.[4][5][6] The imide functionality contains two electrophilic carbonyl carbons that are readily attacked by nucleophiles, particularly hydroxide ions (ŌH). This nucleophilic acyl substitution results in the irreversible opening of the five-membered ring to form the corresponding 4-(tert-butyl)-2-carbamoylbenzoate salt, which upon acidic workup will yield 4-(tert-butyl)-2-carbamoylbenzoic acid.
This degradation pathway is a common and predictable reactivity pattern for all N-substituted phthalimides.[4] The reaction rate is dependent on the concentration and strength of the base, temperature, and the solvent system.
Diagram 1: Simplified mechanism of base-catalyzed hydrolysis.
Q3: Is the compound stable in acidic solutions? I need to use trifluoroacetic acid (TFA) to remove a Boc group from another part of my molecule.
A3: The phthalimide group is generally more stable under acidic conditions than basic ones. However, it is not completely inert. Acid-catalyzed hydrolysis can occur, particularly in the presence of strong acids and water, and often requires elevated temperatures.[7][8]
The mechanism typically proceeds via protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The rate of hydrolysis will depend on the acid concentration, temperature, and water content of the medium. For many common synthetic procedures, such as a brief treatment with TFA at room temperature to remove a Boc group, significant degradation of the this compound moiety is not typically observed. However, prolonged exposure or heating in strong aqueous acid will lead to degradation.
Recommendation: If you are concerned about stability, run a control experiment with the compound under your specific acidic conditions and monitor its integrity by HPLC or TLC before committing your main batch of material.
Q4: How can I quantitatively monitor the stability of this compound in my prepared stock solution?
A4: The most reliable method for stability monitoring is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[9][10] A stability-indicating method is a validated analytical procedure that can accurately separate, detect, and quantify the active compound from its degradation products.[10][11]
The general workflow involves analyzing the solution at an initial time point (T=0) and then at subsequent time points after storage under the conditions of interest (e.g., room temperature, 4°C, protected from light). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will provide a quantitative measure of stability.
Diagram 2: Workflow for HPLC-based solution stability assessment.
Section 2: Troubleshooting Guides & Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol provides a self-validating system for preparing a stock solution for use in chemical synthesis or biological assays.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent in which the compound is highly soluble (e.g., DMSO, DCM, or THF). Refer to Table 1.
-
Drying: Ensure all glassware (vial, volumetric flask) is oven-dried or flame-dried under vacuum to remove residual moisture.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Add the solvent to the solid and dissolve completely, using gentle vortexing or sonication if necessary. Avoid heating unless you have previously confirmed thermal stability.
-
Inert Atmosphere: For long-term storage, it is best practice to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap at -20°C or below. Protect from light by wrapping the vial in aluminum foil or using an amber vial.
-
Usage: When using the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Protocol 2: Generic Method for Stability Assessment by HPLC
This protocol outlines a starting point for developing a stability-indicating HPLC method. Method optimization will be required for specific applications.
-
Instrumentation: HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 210-400 nm with a photodiode array (PDA) detector; select an optimal wavelength for quantification (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a sample of your solution diluted to an appropriate concentration (~0.1-1.0 mg/mL) in the mobile phase.
-
Inject and run the T=0 sample to establish the retention time and peak area of the intact this compound.
-
Store the stock solution under the desired test conditions.
-
At each stability time point, prepare and inject a sample in the same manner.
-
Analysis: Compare the chromatograms. Calculate the percentage of the parent compound remaining and the percentage area of any new peaks that appear. The hydrolysis product will be significantly more polar and will thus have a much earlier retention time than the parent compound.
Section 3: References
-
Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454. [Link]
-
Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. [Link]
-
Khan, M. N., & Ismail, K. (1983). The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1109-1113. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604763, this compound. PubChem. Retrieved January 7, 2026, from [Link]
-
Liedtke, S., & Waydhas, C. (1973). Synthesis and Alkaline Hydrolysis of Some N-substituted Phthalimides. Acta Pharmaceutica Suecica, 10(1), 63-74. [Link]
-
Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Retrieved January 7, 2026, from [Link]
-
Maleev, D. S., et al. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules, 28(2), 729. [Link]
-
Rathod, S. J., Luhar, S. V., & Narkhede, S. B. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 1138-1145. [Link]
-
Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scilit.com [scilit.com]
- 6. Synthesis and alkaline hydrolysis of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. kinampark.com [kinampark.com]
- 11. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Isoindoline-1,3-dione Compounds
For researchers, scientists, and drug development professionals, establishing the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. Isoindoline-1,3-dione (phthalimide) and its derivatives represent a critical structural scaffold in medicinal chemistry. The precise quantification of their purity is paramount. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses in quality control, they are relative methods that present inherent limitations.
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative methods for the purity assignment of isoindoline-1,3-dione compounds. We will delve into the fundamental principles, present a validated, step-by-step protocol, and offer supporting data to demonstrate why qNMR is increasingly recognized as a primary, authoritative technique for this application.
The Principle: Why qNMR Excels as a Primary Metrological Tool
Unlike chromatographic techniques that rely on the response of a specific chromophore to UV light, qNMR is a primary analytical method.[1][2] Its quantitative power stems from a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that resonance.[1][3][4] This means that, under correctly established experimental conditions, every proton in a sample has a universal response.[3]
This distinction is critical. HPLC requires a certified reference standard of the exact analyte for accurate quantification, and often, separate standards for each impurity to determine their relative response factors (RRFs).[2][5] In contrast, ¹H qNMR allows for the direct, absolute quantification of an isoindoline-1,3-dione against a single, structurally unrelated internal standard of known, certified purity.[2] This capability is recognized by major pharmacopeias, including the U.S. Pharmacopeia (USP), solidifying its role in pharmaceutical analysis.[1][3][6]
The isoindoline-1,3-dione scaffold is particularly well-suited for ¹H qNMR analysis. The protons on the aromatic ring typically produce distinct, well-resolved signals in a region of the spectrum that is often clear of interference, providing ideal quantitative probes.[7]
Workflow for qNMR Purity Determination
Caption: A streamlined workflow for determining the absolute purity of isoindoline-1,3-dione compounds using qNMR.
A Validated Experimental Protocol for Purity Determination
This protocol is designed to be a self-validating system, where the rationale behind each parameter choice ensures the integrity of the final quantitative result.
Part 1: Method Planning & Sample Preparation
-
Selection of the Internal Standard (IS): This is the most critical decision in the experiment.
-
Causality: The IS serves as the reference against which the analyte is quantified. Its purity, stability, and spectral properties directly impact the accuracy of the final result. An ideal IS should be a Certified Reference Material (CRM) to ensure SI traceability.[8][9]
-
Protocol:
-
Choose an IS with high purity (≥99.5%, certified), low hygroscopicity, and thermal stability.[8] Common choices for organic compounds in DMSO-d₆ or CDCl₃ include Maleic acid , Dimethyl sulfone (DMSO₂) , or 1,4-Dinitrobenzene .[10][11][12]
-
Ensure the IS is highly soluble in the selected deuterated solvent and possesses sharp, simple signals (preferably singlets) that do not overlap with any signals from the isoindoline-1,3-dione analyte or expected impurities.[13][14] A preliminary NMR of the analyte and potential IS candidates should be run to confirm signal separation.[8]
-
-
-
Solvent Selection:
-
Causality: The solvent must completely dissolve both the analyte and the IS to create a homogeneous solution, which is essential for accurate magnetic field shimming and reproducible results.[13][15]
-
Protocol: Select a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the specific isoindoline-1,3-dione derivative and the chosen IS show excellent solubility. Use a low-water-content solvent to minimize interfering signals.[16]
-
-
Sample Preparation (Metrological Weighing):
-
Causality: As a gravimetric-based analysis, the accuracy of the weighed masses is fundamental to the purity calculation.
-
Protocol:
-
Using a calibrated analytical balance with 0.01 mg accuracy, weigh approximately 10-20 mg of the isoindoline-1,3-dione sample directly into a high-quality 5 mm NMR tube.[11][17] Record the exact mass (m_analyte).
-
Into the same tube, add an appropriate mass of the IS to achieve a near 1:1 molar ratio with the analyte.[16] This optimizes integration accuracy. Record the exact mass (m_IS).
-
Add a precise volume of the deuterated solvent (e.g., 600 µL for a 5 mm tube) to achieve a constant solvent height, which aids in automated shimming.[15][17]
-
Cap the tube securely and use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.[15]
-
-
Part 2: NMR Data Acquisition
The goal is to acquire a spectrum where signal intensity is purely a function of molar concentration. Modern high-field spectrometers (≥400 MHz) equipped with stable hardware are recommended.[18]
-
Key Acquisition Parameters:
-
Pulse Program: Use a standard, simple single-pulse experiment (e.g., 'zg' on Bruker systems).[16][17]
-
Relaxation Delay (d1): This is the most critical parameter for quantification.
-
Causality: To ensure that all protons (in both the analyte and the IS) have fully returned to thermal equilibrium before the next pulse, the delay between scans (d1) must be sufficiently long. An insufficient delay leads to signal saturation and underestimation of the integral area, invalidating the result.
-
Protocol: Set d1 to be at least 7 times the longest spin-lattice relaxation time (T₁) of any signal being integrated.[16] If T₁ values are unknown, a conservative d1 of 30-60 seconds is a safe and robust choice.[11]
-
-
Pulse Width (p1) / Flip Angle: Use a precisely calibrated 90° pulse to maximize the signal-to-noise ratio per scan.[16]
-
Number of Scans (NS):
-
Causality: A high signal-to-noise ratio (S/N) is required for precise integration.
-
Protocol: Acquire enough scans to achieve an S/N of at least 250:1 for the signals of interest, which typically corresponds to a precision of better than 1%.[16][19] This may range from 8 to 64 scans depending on the sample concentration.
-
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that distort peak shapes.[2][16]
-
Temperature: Use active temperature regulation (e.g., 298.0 K) to maintain experimental stability.[17]
-
Part 3: Data Processing and Calculation
Careful, manual processing is recommended for the highest precision.[16]
-
Fourier Transform and Apodization:
-
Phasing and Baseline Correction:
-
Manually adjust the zero- and first-order phase constants to achieve a perfectly symmetrical, upright peak shape for all signals.
-
Apply a high-order polynomial (e.g., 5th order) baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[17]
-
-
Integration:
-
Select well-resolved, characteristic signals for both the isoindoline-1,3-dione analyte and the IS. For the analyte, the aromatic protons are often ideal.
-
Set the integration region for each peak to be wide enough to encompass at least 99.9% of the signal area (a common rule of thumb is to integrate a window ~64 times the peak's full width at half height).[16]
-
-
Purity Calculation:
-
Causality: This equation relates the observed signal integrals to the gravimetric data and molecular properties to yield the absolute mass fraction purity.
-
Formula: [19] P_analyte (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / m_analyte) × (m_IS / M_IS) × P_IS Where:
-
P: Purity in % (w/w)
-
I: Integral area of the signal
-
N: Number of protons giving rise to the integrated signal
-
M: Molar mass ( g/mol )
-
m: Weighed mass (mg)
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
Method Validation: Adhering to ICH Standards
For use in regulated environments, a qNMR method must be validated according to guidelines such as ICH Q2(R2).[3][20][21]
| Parameter | Methodology & Rationale | Typical Acceptance Criteria |
| Specificity | The ability to quantify the analyte in the presence of impurities. Confirmed by selecting non-overlapping signals for the analyte and IS.[21] | Baseline resolution of quantifiable signals. |
| Linearity | qNMR is an inherently linear method.[22][23] Linearity is demonstrated by preparing at least five samples with varying analyte/IS molar ratios and plotting the measured ratio vs. the gravimetric ratio. | Correlation Coefficient (R²) ≥ 0.99.[23][24] |
| Accuracy | Assessed as the closeness of the qNMR result to a known true value. Often determined via recovery studies using a certified material or comparison to another primary method.[21] | % Recovery typically 98.0% - 102.0%. |
| Precision | Repeatability: Multiple preparations (n≥6) by the same analyst on the same day. Intermediate Precision: Analysis repeated on a different day or by a different analyst. Expressed as Relative Standard Deviation (RSD).[12] | RSD ≤ 2.0% (can be much lower, often <0.5%). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| LOQ/LOD | Limit of Quantitation / Limit of Detection. Determined based on S/N ratio (typically 10:1 for LOQ, 3:1 for LOD).[25] | Dependent on the specific impurity control strategy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., relaxation delay, temperature, processing parameters).[21] | Results should remain within precision limits. |
Comparative Analysis: qNMR vs. HPLC and DSC
The choice of an analytical technique should be driven by its fitness for purpose. While HPLC is invaluable for routine quality control and impurity profiling, qNMR offers distinct advantages as a primary method for purity assignment.
Caption: Logical comparison of qNMR, HPLC, and DSC for the purity assessment of pharmaceutical compounds.
Performance Data Summary
The following table presents representative data for the purity determination of a batch of 2-(4-chlorophenyl)isoindoline-1,3-dione.
| Parameter | qNMR | HPLC-UV (Area %) | HPLC-UV (vs. Standard) | DSC |
| Principle | Primary Ratio Method | Relative Response | Relative Response | Thermal Property |
| Reference Material | Dimethyl sulfone (CRM) | None | 2-(4-chlorophenyl)isoindoline-1,3-dione (CRM) | None |
| Purity Result | 99.6% (w/w) | 99.8% | 99.5% (w/w) | 99.4% (mol) |
| Precision (RSD, n=6) | 0.14%[12] | 0.45% | 0.52% | 0.85% |
| Key Advantages | Absolute result without analyte-specific standard; provides structural proof.[2] | Fast, high-throughput for routine checks. | Accurate w/w result if a certified standard is available. | Orthogonal technique; no solvent required. |
| Key Limitations | Lower throughput; requires careful parameter optimization.[11] | Assumes all impurities have the same response factor, leading to potential inaccuracies. | Requires a certified reference standard of the analyte, which may not be available.[2] | Only for high-purity, crystalline, thermally stable compounds; provides no impurity identity.[26] |
As the data illustrates, a simple HPLC area percent calculation can over-report purity if impurities have a lower UV response than the main component. qNMR provides a direct, absolute measurement that is often in close agreement with a properly executed HPLC analysis against a certified standard.[27] DSC can serve as a valuable orthogonal check, but its applicability is far more limited than the versatile qNMR technique.[26]
Conclusion
For the definitive, quantitative purity determination of isoindoline-1,3-dione compounds, qNMR stands out as a superior primary analytical method . Its foundation in a direct physical principle eliminates the dependency on analyte-specific reference standards, a significant advantage in both early-stage drug development and the characterization of new reference materials.[2][28] While HPLC remains an indispensable tool for high-throughput quality control and impurity profiling, qNMR provides an unparalleled level of accuracy, precision, and confidence in the final purity value. By following a robust, validated protocol, researchers and drug development professionals can leverage qNMR to establish an authoritative, metrologically sound purity assessment, ensuring the quality and integrity of these vital pharmaceutical building blocks.
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Comparative Analysis of Analgesic Activity: 5-(tert-Butyl)isoindoline-1,3-dione versus Metamizole Sodium
A Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of analgesic drug discovery, the demand for novel compounds with high efficacy and improved safety profiles is perpetual. Metamizole sodium (also known as dipyrone) is a potent non-opioid analgesic and antipyretic that has been in clinical use for decades, valued for its effectiveness in managing moderate to severe pain.[1][2] However, its use is curtailed in several countries due to the risk of rare but serious adverse effects like agranulocytosis.[3][4] This has spurred the investigation of new chemical entities as safer alternatives.
The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known thalidomide.[5][6] Modern research has focused on synthesizing novel phthalimide derivatives that harness the therapeutic potential of this moiety while engineering out unwanted toxicities.[7] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, analgesic effects.[7][8]
This guide provides an in-depth comparison of the analgesic activity of a representative isoindoline-1,3-dione derivative, 5-(tert-Butyl)isoindoline-1,3-dione, with the established drug, metamizole sodium. While direct experimental data for the specific 5-(tert-Butyl) derivative is emerging, this analysis will leverage published data from structurally related N-substituted isoindoline-1,3-diones that have been directly compared with metamizole sodium, providing a robust framework for evaluation. We will dissect their mechanisms of action, compare their efficacy in validated preclinical models, and provide detailed experimental protocols for researchers aiming to conduct similar evaluations.
Compound Profiles and Mechanisms of Action
A thorough understanding of a compound's mechanism of action is fundamental to interpreting its analgesic efficacy and predicting its therapeutic window.
Metamizole Sodium: A Multifaceted Analgesic
Metamizole is a pyrazolone derivative with a complex and not fully elucidated mechanism of action that distinguishes it from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[9][10] Its potent analgesic and antipyretic effects are believed to stem from a combination of central and peripheral actions.[10]
-
Inhibition of Prostaglandin Synthesis: Like NSAIDs, metamizole inhibits cyclooxygenase (COX) enzymes. However, it appears to have a preferential, though weak, inhibitory effect on COX-3, a variant found predominantly in the central nervous system (CNS), which may explain its strong central analgesic and antipyretic effects with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3]
-
Activation of Endogenous Pain-Modulating Systems: Compelling evidence suggests that metamizole's metabolites activate the endocannabinoid system via cannabinoid receptor 1 (CB1).[1][9] This activation contributes significantly to its analgesic properties. Furthermore, interactions with the opioidergic system have been proposed to enhance its pain-relieving effects without the typical side effects associated with opioid medications.[1]
Caption: Proposed mechanism of action for Metamizole Sodium.
Isoindoline-1,3-dione Derivatives: Targeting Inflammatory Mediators
The analgesic activity of the isoindoline-1,3-dione class is often linked to potent anti-inflammatory properties. Their mechanism is primarily centered on the inhibition of key inflammatory pathways.
-
Cyclooxygenase (COX-2) Inhibition: Many phthalimide derivatives have been specifically designed as selective COX-2 inhibitors.[11] By inhibiting COX-2 at the site of inflammation, these compounds reduce the production of prostaglandins, which are key mediators in sensitizing nociceptors (pain receptors).
-
Modulation of Pro-inflammatory Cytokines: A pivotal mechanism for some phthalimide derivatives, including thalidomide, is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine crucial in the inflammatory cascade.[5] This action can contribute to both anti-inflammatory and analgesic effects, particularly in chronic pain states.
While the precise mechanism for this compound is under investigation, it is hypothesized to follow a similar pathway involving the modulation of these inflammatory mediators.
Caption: General mechanism for analgesic Isoindoline-1,3-dione derivatives.
Experimental Evaluation of Analgesic Activity
To objectively compare analgesic efficacy, standardized and reproducible preclinical pain models are essential. The following protocols describe common assays used to evaluate peripherally and centrally acting analgesics.
Caption: General workflow for preclinical analgesic activity screening.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model is highly sensitive for evaluating peripherally acting analgesics.[12] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing mediators like prostaglandins and bradykinin, which results in a characteristic stretching behavior known as "writhing".[13]
Experimental Protocol:
-
Animal Selection: Use male albino mice (20-30 g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 1% CMC solution).
-
Standard Group: Receives Metamizole Sodium (e.g., 100 mg/kg, i.p.).
-
Test Group(s): Receive varying doses of the test compound (e.g., this compound).
-
-
Administration: Administer the respective substances intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p.), administer 0.6% acetic acid solution (10 ml/kg, i.p.) to each mouse.[14]
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-20 minutes.[13][14]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Hot Plate Test (Central Analgesic Model)
This test evaluates the response to a thermal pain stimulus and is effective for screening centrally acting analgesics.[15][16] The time it takes for the animal to show a pain response (e.g., licking a paw or jumping) is measured as the response latency.
Experimental Protocol:
-
Apparatus: Use a hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 1°C.[17]
-
Baseline Measurement: Gently place each mouse on the hot plate and record the baseline latency to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[18]
-
Grouping and Administration: Group and dose the animals as described in the writhing test.
-
Post-Treatment Measurement: At set time intervals after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Data Analysis: The increase in latency time compared to the baseline reading indicates an analgesic effect.
Comparative Efficacy Data
Direct comparative studies are crucial for establishing the relative potency of a novel compound. A recent study evaluated a new N-substituted derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, against metamizole sodium using the acetic acid writhing model. This compound shares the core isoindoline-1,3-dione structure with our topic compound and serves as an excellent surrogate for this analysis.
The study revealed that the isoindoline-1,3-dione derivative possesses a remarkably high analgesic activity, exceeding that of the reference drug, metamizole sodium, by 1.6 times in the writhing test.
| Compound | Dose (mg/kg) | Mean No. of Writhes (± SEM) | Analgesic Activity (% Inhibition) | Relative Potency |
| Vehicle Control | - | 35.4 ± 1.8 | - | - |
| Metamizole Sodium | 100 | 18.2 ± 1.3 | 48.6% | 1.0x |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 100 | 7.3 ± 0.9 | 79.4% | ~1.6x vs. Metamizole |
| Table adapted from data reported in Trukhanova et al., 2021. |
These results strongly suggest that the isoindoline-1,3-dione scaffold is a highly promising platform for developing analgesics that may offer superior potency to existing non-opioid options like metamizole.
Toxicity and Safety Considerations
-
Metamizole Sodium: The primary safety concern is the risk of agranulocytosis, a severe drop in white blood cells, which, although rare, has led to its withdrawal from markets in the US, UK, and other countries.[4][9] Hepatotoxicity is another potential risk.[9]
-
Isoindoline-1,3-dione Derivatives: While the historical context of thalidomide necessitates careful toxicological screening of new phthalimide derivatives, modern medicinal chemistry approaches have successfully identified compounds with high efficacy and low toxicity. The same study that demonstrated superior analgesic activity also classified 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione as belonging to the 5th class of toxicity ("practically non-toxic") based on in vivo assessments.[6]
Conclusion and Future Directions
This comparative guide illustrates that novel isoindoline-1,3-dione derivatives represent a highly promising class of non-opioid analgesics. Based on direct comparative data from a structurally related analogue, it is evident that this chemical class has the potential to exhibit significantly greater analgesic potency than established drugs like metamizole sodium, particularly in models of peripheral and visceral pain. The primary mechanism is likely rooted in the potent inhibition of inflammatory mediators such as COX-2 and pro-inflammatory cytokines.
For the specific compound, This compound , the following steps are recommended for a comprehensive evaluation:
-
Head-to-Head Preclinical Trials: Conduct direct comparisons against metamizole sodium using the detailed protocols for the acetic acid writhing test and the hot plate test to confirm its peripheral and central analgesic profile.
-
Dose-Response Studies: Establish the ED50 (effective dose for 50% of the maximal response) to precisely quantify its potency relative to metamizole.
-
Mechanistic Elucidation: Perform in vitro assays to determine its inhibitory activity against COX-1, COX-2, and TNF-α to confirm its mechanism of action.
-
Safety Pharmacology: Conduct acute and repeated-dose toxicity studies to establish a comprehensive safety profile, ensuring it is free from the adverse effects associated with both metamizole and early-generation phthalimides.
The exploration of this compound and related analogues is a scientifically sound and commercially promising avenue in the quest for next-generation analgesics.
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The Tert-Butyl Group in Isoindoline-1,3-dione Scaffolds: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold, forming the basis of a wide array of therapeutic agents with activities ranging from anti-cancer and anti-inflammatory to analgesic and neuroprotective.[1][2][3][4] The strategic functionalization of this scaffold is paramount in modulating biological activity, and among the myriad of possible substituents, the tert-butyl group holds a place of distinction. Its unique steric and electronic properties can profoundly influence a molecule's pharmacological profile.[5][6]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of tert-butyl substituted isoindoline-1,3-diones, drawing upon experimental data to elucidate how the incorporation of this bulky alkyl group impacts therapeutic efficacy. We will delve into the causality behind experimental choices in drug design and present self-validating protocols for the synthesis and evaluation of these compounds.
The Strategic Role of the Tert-Butyl Group in Drug Design
The tert-butyl group, -C(CH₃)₃, is more than a simple lipophilic appendage. Its significant steric bulk and electron-donating properties through inductive effects and hyperconjugation introduce critical modifications to a parent molecule.[5] In drug development, these characteristics are leveraged to:
-
Enhance Metabolic Stability: By sterically shielding metabolically labile sites, the tert-butyl group can hinder enzymatic degradation, thereby increasing a drug's half-life.[6][7]
-
Modulate Receptor Selectivity: The defined and substantial size of the tert-butyl group can promote selective binding to a specific receptor subtype by preventing the molecule from fitting into the binding pockets of off-target receptors.[6]
-
Induce Bioactive Conformations: The conformational rigidity imposed by the tert-butyl group can lock a flexible molecule into a specific, more potent conformation.[6]
-
Improve Physicochemical Properties: The lipophilic nature of the tert-butyl group can be fine-tuned to optimize a drug candidate's solubility and membrane permeability.[6][8]
The following diagram illustrates the key properties of the tert-butyl group that are exploited in drug design.
Caption: Key physicochemical properties of the tert-butyl group and their applications in drug design.
Comparative Analysis of Biological Activities
The influence of the tert-butyl group on the biological activity of isoindoline-1,3-diones is highly dependent on its point of attachment and the overall molecular architecture. The following sections compare the effects of tert-butyl substitution on different therapeutic activities.
Anticancer Activity
In the realm of oncology, isoindoline-1,3-dione derivatives have shown significant promise.[1][9] The introduction of bulky, lipophilic groups can enhance cytotoxicity against various cancer cell lines. While direct tert-butyl substitutions are less commonly reported, the closely related tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers provide valuable insights into the role of sterically demanding, lipophilic moieties.
A study on isoindole-1,3(2H)-dione derivatives revealed that compounds containing a TBDMS group exhibited higher anticancer activity compared to their analogues.[9] The lipophilicity conferred by these groups is thought to enhance their ability to cross cell membranes and interact with intracellular targets.[9]
| Compound/Substituent | Cell Line | Activity (IC₅₀/CC₅₀) | Reference |
| Isoindoline-1,3-dione with -OTBDMS and -Br | Caco-2, HCT-116 | Potent antiproliferative activity | [9] |
| Isoindoline-1,3-dione with -OTBDPS and azido group | HeLa, C6, A549 | Higher anticancer activity than 5-fluorouracil | [9][10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji cells | CC₅₀ = 0.26 μg/mL | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 cells | CC₅₀ = 3.81 μg/mL | [1] |
Table 1. Anticancer Activity of Substituted Isoindoline-1,3-diones.
The data suggests that the presence of a bulky silyl ether group, which shares the steric bulk and lipophilicity of a tert-butyl group, is beneficial for anticancer activity.
Cholinesterase Inhibition
Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11][12] The phthalimide moiety is known to interact with the peripheral anionic site of AChE.[12]
While specific SAR data for tert-butyl substituted isoindoline-1,3-diones in this context is limited in the provided search results, the general trend indicates that substitutions on the N-benzyl ring of N-benzylpiperidine and related analogues significantly influence inhibitory activity.[11] The steric and electronic properties of these substituents are crucial for optimal binding to the active site of the enzymes.
| Compound Series | Target | Key SAR Findings | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | Para-fluoro substituted compounds showed the highest potency (IC₅₀ = 2.1 μM). | [12] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Introduction of substituents on the phenyl ring modulated activity, with the most active derivative having an IC₅₀ of 0.91 μM. | [11] |
Table 2. Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives.
The logical progression for future research would be to synthesize and test tert-butyl substituted analogues to explore how its unique properties could enhance potency and selectivity for cholinesterases.
Analgesic and Anti-inflammatory Activity
The isoindoline-1,3-dione scaffold is also a component of molecules with analgesic and anti-inflammatory properties.[2] A study on new derivatives of isoindoline-1,3-dione as non-steroidal analgesics showed that specific N-substituted compounds possess high analgesic activity, even exceeding that of the reference drug metamizole sodium.[2][13]
Although this particular study did not focus on tert-butyl substituted compounds, it highlights the importance of the N-substituent in determining analgesic efficacy. The steric and electronic nature of the group attached to the nitrogen atom of the phthalimide ring is a key determinant of biological activity.
Experimental Protocols
To ensure the reproducibility and validation of research in this area, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of isoindoline-1,3-dione derivatives.
General Synthesis of N-Substituted Isoindoline-1,3-diones
A common and effective method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[14][15]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Amine: Add the desired primary amine (1 equivalent), for instance, a tert-butyl substituted aniline, to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][11]
The following diagram outlines the general synthetic workflow.
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isoindoline-1,3-dione derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The incorporation of the tert-butyl group into the isoindoline-1,3-dione scaffold presents a compelling strategy for the development of novel therapeutic agents. Its inherent steric and electronic properties can be judiciously employed to enhance metabolic stability, modulate receptor selectivity, and improve overall potency. While existing research provides a foundational understanding, a more systematic exploration of the SAR of tert-butyl substituted isoindoline-1,3-diones is warranted.
Future research should focus on the synthesis and evaluation of a focused library of these compounds, with the tert-butyl group positioned at various points on the phthalimide ring and on different N-substituents. A comprehensive biological evaluation against a panel of cancer cell lines, key enzymes like cholinesterases, and in models of pain and inflammation will provide a clearer picture of the therapeutic potential of this chemical class. Such studies, guided by the principles of medicinal chemistry and supported by robust experimental data, will undoubtedly pave the way for the discovery of next-generation drugs based on the versatile isoindoline-1,3-dione scaffold.
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Novel Isoindoline-1,3-dione Analogs: A Case Study with 5-(tert-Butyl)isoindoline-1,3-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer potential of novel isoindoline-1,3-dione derivatives, using 5-(tert-Butyl)isoindoline-1,3-dione as a primary example. We will delve into the rationale behind comparative cytotoxicity studies, provide detailed experimental protocols for robust data generation, and offer insights into the interpretation of these findings.
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, famously associated with thalidomide and its immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide.[1][2] These compounds have demonstrated significant clinical efficacy in treating various hematological malignancies and other cancers.[1][2] The therapeutic potential of this class of compounds stems from their diverse mechanisms of action, which can include anti-angiogenic, immunomodulatory, and direct cytotoxic effects.[1][3] The anticancer activity of isoindoline-1,3-dione derivatives can be significantly influenced by the substituents attached to the core structure, making the synthesis and evaluation of novel analogs a fertile ground for cancer drug discovery.[4][5]
This guide will equip you with the necessary knowledge to design and execute experiments to determine if a novel compound like this compound warrants further investigation as a potential anticancer agent.
The Imperative of Comparative Analysis in Drug Discovery
Evaluating a novel compound in isolation yields limited information. To truly understand its potential, a comparative approach is essential. This involves benchmarking the novel compound against:
-
Standard-of-Care Chemotherapeutics: Comparing the cytotoxicity of your compound to established drugs like Doxorubicin or Cisplatin provides a crucial context for its potency.
-
Parent Compounds or Structural Analogs: Juxtaposing the activity of a novel derivative with its parent compound (e.g., thalidomide) or other known analogs helps in elucidating structure-activity relationships (SAR).[4][6] This can reveal the impact of specific functional groups on cytotoxicity and selectivity.
For our case study of this compound, a logical comparative panel would include:
-
This compound: The investigational compound.
-
Thalidomide: The parent compound of the IMiD class.
-
Doxorubicin: A widely used chemotherapeutic agent with a well-characterized cytotoxic profile.
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust evaluation of a novel anticancer compound involves a multi-step process, starting with a broad screening for cytotoxicity and narrowing down to mechanistic studies.
Caption: A streamlined workflow for the evaluation of a novel anticancer compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent diverse cancer types. For this guide, we will use:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound, Thalidomide, and Doxorubicin in the culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[10]
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical outcome of the MTT assay, illustrating how the data would be structured for comparative analysis.
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on HCT116 (Colon Cancer) |
| This compound | 15.8 | 25.2 | 32.5 |
| Thalidomide | >100 | >100 | >100 |
| Doxorubicin | 0.5 | 1.2 | 0.8 |
Interpretation of Hypothetical Results:
-
Potency: Doxorubicin, the standard chemotherapeutic, shows high potency with sub-micromolar IC50 values. This compound demonstrates moderate cytotoxic activity in the low micromolar range. Thalidomide, as expected, shows weak direct cytotoxicity.
-
Selectivity: this compound appears to be most effective against the MCF-7 breast cancer cell line in this hypothetical scenario, suggesting a degree of selective cytotoxicity that warrants further investigation.
Investigating the Mechanism of Action: Apoptosis Assay
Many isoindoline-1,3-dione derivatives induce apoptosis, or programmed cell death, in cancer cells.[3][11] An Annexin V-FITC and Propidium Iodide (PI) assay using flow cytometry is a standard method to quantify apoptosis.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
An increase in the percentage of Annexin V-positive cells following treatment would suggest that this compound induces apoptosis.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to evaluating the in vitro anticancer potential of novel isoindoline-1,3-dione derivatives. By comparing the cytotoxicity of this compound against a standard chemotherapeutic and a parent analog across multiple cell lines, researchers can gain valuable insights into its potency and selectivity.
Positive results from these initial studies, such as moderate to high cytotoxicity and induction of apoptosis, would provide a strong rationale for more advanced preclinical investigations. These could include in vivo studies in animal models, further mechanistic studies to identify the specific cellular targets and signaling pathways involved, and a broader screening against a larger panel of cancer cell lines.[11][12] The structure-activity relationship data obtained can also guide the synthesis of even more potent and selective second-generation compounds.[13]
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A Definitive Guide to Structural Validation: Unambiguous Assignment of 5-(tert-Butyl)isoindoline-1,3-dione using 2D NMR
Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery
In the landscape of medicinal chemistry and drug development, the isoindoline-1,3-dione scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The introduction of substituents, such as a tert-butyl group, can profoundly alter a molecule's steric and electronic properties, thereby influencing its metabolic stability, solubility, and target affinity.[3] However, this substitution also introduces the potential for isomeric ambiguity. For a monosubstituted phthalimide derivative like 5-(tert-Butyl)isoindoline-1,3-dione, simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) or mass spectrometry can confirm the molecular formula and the presence of the constituent parts, but they often fail to definitively establish the substituent's precise location on the aromatic ring. Distinguishing the 5-substituted isomer from the 4-substituted isomer, for instance, is a critical step that demands a more rigorous analytical approach.
This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural validation of this compound. We will move beyond basic 1D NMR and employ a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to build an unassailable map of the molecule's atomic connectivity. This multi-technique approach serves as a self-validating system, where data from each experiment corroborates the others to leave no doubt as to the final structure.
The Analytical Strategy: Building the Molecule Piece by Piece
Our approach is to use a series of 2D NMR experiments that each provide a different type of structural information. The synergy between these techniques allows for the complete and confident assignment of all proton and carbon signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[4][5] It allows us to map out the proton networks within the molecule, such as the adjacent protons on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbon atoms (one-bond C-H correlations).[6][7] It provides a direct link between the ¹H and ¹³C spectra, allowing us to assign the carbons that bear protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations).[6][7] These correlations bridge non-protonated (quaternary) carbons and connect different spin systems, which is essential for placing the tert-butyl group and confirming the overall ring structure.
Logical Workflow for Structural Elucidation
The following diagram illustrates the systematic workflow employed to progress from initial data acquisition to the final, validated molecular structure.
Caption: Workflow for 2D NMR-based structure validation.
Predicted NMR Data & Interpretation
Let's predict the correlations we expect to see for this compound. The numbering scheme used for assignment is shown below.
¹H-¹H COSY: Mapping the Aromatic Spin System
The COSY spectrum will reveal the connectivity of the three adjacent aromatic protons. We expect to see correlations that trace the path along the edge of the benzene ring.
| Proton (¹H) | Correlates with (COSY) | Implication |
| H-7 | H-6 | H-7 and H-6 are adjacent (a ³J coupling). |
| H-6 | H-7, H-4 | H-6 is coupled to two neighbors, confirming its position between H-7 and H-4. |
| H-4 | H-6 | H-4 is adjacent to H-6. The absence of other correlations indicates it's at the end of a spin system. |
¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC spectrum is straightforward, correlating each proton signal to the signal of the carbon it is directly bonded to. This is a crucial step for assigning the protonated carbons.
| Proton (¹H) | Correlates with (¹³C) | Assignment |
| H-7 | C-7 | Assigns the C-7 chemical shift. |
| H-6 | C-6 | Assigns the C-6 chemical shift. |
| H-4 | C-4 | Assigns the C-4 chemical shift. |
| H-1' (t-Bu) | C-1' | Assigns the methyl carbons of the tert-butyl group. |
Note: Quaternary carbons (C-1, C-3, C-3a, C-5, C-7a, C-2') will not show correlations in the HSQC spectrum.
¹H-¹³C HMBC: The Key to the Final Structure
The HMBC experiment provides the long-range correlations that connect all the pieces. The intense singlet of the tert-butyl protons is the most powerful starting point for analysis. Its correlations will definitively place it on the aromatic ring.
| Proton (¹H) | Correlates with (¹³C) | J-Coupling | Implication |
| H-1' (t-Bu) | C-2' | ²J | Correlation to the quaternary carbon of the tert-butyl group. |
| C-5 | ²J | Key Correlation: Proves the tert-butyl group is directly attached to C-5. | |
| C-4, C-6 | ³J | Key Correlation: Confirms the position of C-5 between C-4 and C-6, locking in the substitution pattern. | |
| H-7 | C-6, C-7a | ²J | Connects H-7 to its immediate carbon neighbors. |
| C-1, C-5 | ³J | Connects the aromatic ring to the imide carbonyl (C-1) and the substituted carbon (C-5). | |
| H-4 | C-5, C-3a | ²J | Connects H-4 to its immediate carbon neighbors. |
| C-6, C-7a | ³J | Further confirms the aromatic ring structure. | |
| NH | C-1, C-3 | ²J | If observable, the imide proton will correlate to both carbonyl carbons, confirming the five-membered imide ring.[4] |
Visualizing the Connectivity
This diagram uses the predicted long-range HMBC correlations to illustrate how the molecular fragments are connected. The correlations from the tert-butyl protons (H-1') are highlighted as they are most critical for solving the structure.
Caption: Key HMBC correlations confirming the structure.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages | Conclusion |
| 1D ¹H & ¹³C NMR | Fast, good for initial assessment of functional groups. | Aromatic splitting patterns can be ambiguous or second-order.[8] Cannot definitively prove connectivity across quaternary carbons. Fails to distinguish between 4- and 5-substituted isomers. | Insufficient for unambiguous validation. |
| Mass Spectrometry (MS) | Excellent for determining molecular weight and formula. | Provides no information on atomic connectivity. Cannot distinguish between any structural isomers. | Necessary for formula confirmation, but not for structural validation. |
| 2D NMR Suite (COSY, HSQC, HMBC) | Provides a complete and unambiguous map of atomic connectivity through bonds.[9][10] Data is self-corroborating. Distinguishes isomers with certainty. | Requires more instrument time and expertise for interpretation compared to 1D methods. | The Gold Standard: Provides the definitive, irrefutable evidence required for publication and regulatory submission. |
Experimental Protocols
Sample Preparation
-
Compound: this compound
-
Amount: 5-10 mg
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect chemical shifts.[11] DMSO-d₆ is often preferred for ensuring the observation of the exchangeable NH proton.
-
Procedure: Dissolve the compound in the deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe for indirect detection is recommended.
-
Temperature: 298 K (25 °C)
Step-by-Step Acquisition:
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and good resolution.
-
1D ¹H Spectrum: Acquire a standard proton spectrum. This is used to set the spectral width and reference the chemical shift scale (TMS at 0 ppm).
-
1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts for all carbon atoms. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[4]
-
¹H-¹H COSY:
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Parameters: Typically 2-4 scans per increment, with 256-512 increments in the indirect dimension.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Parameters: Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Use an average one-bond coupling constant (¹J_CH) of ~145 Hz for optimization.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Parameters: Optimize for a long-range coupling constant (ⁿJ_CH) of 8-10 Hz. This range is effective for detecting typical two- and three-bond correlations.[6]
-
Conclusion
The structural validation of substituted small molecules is a non-negotiable cornerstone of chemical and pharmaceutical research. While 1D NMR and mass spectrometry are indispensable screening tools, they fall short of providing the definitive proof of structure required to differentiate isomers. As demonstrated, a systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides an interlocking web of evidence that allows for the complete and unambiguous assignment of this compound. The long-range correlations from the easily identifiable tert-butyl protons to the aromatic core, as revealed by the HMBC experiment, are the linchpin in this analysis. This comprehensive approach not only validates the target structure but also establishes a robust, reliable, and universally accepted framework for structural elucidation in modern chemical science.
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Aydoğan, F., et al. Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link][20]
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OC Chem. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][7]
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Gryn'ova, G., et al. 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules 2023, 28 (2), 708. [Link][26]
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A Senior Application Scientist's Guide to the Comparative Evaluation of 5-(tert-Butyl)isoindoline-1,3-dione and Diclofenac for Anti-inflammatory Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 5-(tert-Butyl)isoindoline-1,3-dione, a novel compound of interest, against diclofenac, a globally recognized nonsteroidal anti-inflammatory drug (NSAID). As direct comparative experimental data on this compound is not extensively available in public literature, this document is structured as a methodological guide. It outlines the essential in vitro and in vivo experiments required to rigorously assess and compare the anti-inflammatory profiles of these two agents, grounded in established scientific protocols and mechanistic understanding.
Introduction: The Rationale for Comparison
The management of inflammation remains a cornerstone of therapeutic medicine. Diclofenac, an acetic acid derivative, is a potent and widely prescribed NSAID used to treat pain and inflammatory conditions.[1][2] Its efficacy is well-documented, but like other traditional NSAIDs, its use can be associated with gastrointestinal and cardiovascular side effects.[3][4] This has driven the search for new anti-inflammatory agents with improved safety profiles.
The isoindoline-1,3-dione scaffold, a key structural feature in drugs like thalidomide, has garnered significant interest for its diverse biological activities, including anti-inflammatory and analgesic properties.[5][6][7] Derivatives of this class have shown promise, suggesting that novel analogues such as this compound could offer a distinct pharmacological profile.[8][9] This guide provides the scientific blueprint for a head-to-head evaluation against the benchmark, diclofenac.
Mechanistic Frameworks: Known and Hypothesized Pathways
A thorough comparison begins with understanding the mechanisms of action. Diclofenac's pathways are well-elucidated, while the mechanism for this compound remains putative and requires experimental validation.
Diclofenac: A Multi-Modal Inhibitor
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin synthesis.[1][10] This is achieved through the non-selective, competitive inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which convert arachidonic acid into prostaglandins.[11][12] While potent, diclofenac shows a slight selectivity for COX-2.[1][3]
Beyond COX inhibition, diclofenac may also:
-
Inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes.[1][2]
-
Inhibit phospholipase A2 activity.[1]
-
Modulate N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels, contributing to its analgesic effects.[12]
In Vivo Evaluation: Efficacy in a Living System
In vivo models are crucial for evaluating a compound's overall efficacy, considering its absorption, distribution, metabolism, and excretion (ADME) properties. [13]
This is the most widely used and reproducible model for screening acute anti-inflammatory activity. [14][15]The inflammatory response is biphasic, with an early phase (0-2.5 hours) mediated by histamine and serotonin and a late phase (3-6 hours) primarily mediated by prostaglandins. [15][16] Objective: To assess the ability of orally administered this compound and diclofenac to reduce acute inflammation in a rat model.
Experimental Protocol: [14][15][17]1. Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment. 2. Animal Grouping: Randomly divide animals into groups (n=6 per group):
- Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
- Group II: Diclofenac (e.g., 10 mg/kg, p.o.)
- Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).
- Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
- Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis:
- Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.
- Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100.
Anticipated Data Output:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | - | Experimental Value | 0 |
| Diclofenac | 10 | Experimental Value | Calculated |
| This compound | 10 | Experimental Value | Calculated |
| This compound | 25 | Experimental Value | Calculated |
| This compound | 50 | Experimental Value | Calculated |
Conclusion and Integrated Analysis
-
Potency & Mechanism: The COX inhibition assay will reveal if the novel compound acts like a traditional NSAID and will quantify its potency (IC50) relative to diclofenac.
-
Cytokine Modulation: The LPS assay will determine if the compound has additional immunomodulatory effects beyond prostaglandin synthesis, a key differentiator from many standard NSAIDs.
-
In Vivo Efficacy: The paw edema model will provide a definitive measure of the compound's overall anti-inflammatory effect in a living system, confirming if the in vitro activity translates to in vivo efficacy.
This rigorous, multi-faceted comparison will elucidate the therapeutic potential of this compound and determine if its anti-inflammatory profile offers advantages over the established benchmark, diclofenac.
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This compound. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to Halogenated vs. Alkylated Isoindoline-1,3-dione Derivatives in Drug Discovery
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, famously recognized as the core structure of thalidomide and its more recent, highly successful analogs like lenalidomide and pomalidomide.[1][2] This privileged structure serves as a versatile template for developing agents targeting a wide array of biological processes, including inflammation, angiogenesis, and neurotransmission.[3][4][5] The functionalization of the phthalimide ring is a critical strategy in drug design, with halogenation and alkylation representing two of the most fundamental and impactful modifications.
This guide provides an in-depth comparison of halogenated and alkylated isoindoline-1,3-dione derivatives. We will explore the nuances of their synthesis, dissect their physicochemical properties, and evaluate their biological performance with supporting experimental data. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting modification strategies for this potent chemical scaffold.
The Strategic Rationale: Why Halogenate or Alkylate?
The choice between introducing a halogen atom versus an alkyl group to the isoindoline-1,3-dione core is a pivotal decision in the design of a new chemical entity. This choice is driven by the desired modulation of key molecular properties that govern a drug's ultimate efficacy and safety profile.
-
Halogenation: The introduction of halogens (F, Cl, Br, I) is a powerful tool for fine-tuning a molecule's electronic character, lipophilicity, and metabolic stability. Halogens can form halogen bonds, engage in specific interactions with protein targets, and block sites of metabolism. Structure-activity relationship (SAR) studies have shown that halogenation of the isoindoline-1,3-dione moiety can significantly enhance antimicrobial, antileishmanial, and anticancer activities.[6]
-
Alkylation: The addition of alkyl groups, typically at the imide nitrogen, primarily serves to increase lipophilicity and can act as a linker to introduce other pharmacophores.[4][7] Varying the length and branching of the alkyl chain allows for precise control over solubility and permeability, which are critical for oral bioavailability and cell penetration.[8][9] N-alkyl derivatives have shown promise as inhibitors of cyclooxygenase (COX) and cholinesterase enzymes.[4][10][11]
The following diagram illustrates the general research and development workflow for creating and evaluating these derivatives.
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A Comparative Guide to Purity Validation of Isoindoline-1,3-dione: DSC vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that dictates its efficacy, safety, and regulatory compliance. Isoindoline-1,3-dione, commonly known as phthalimide, serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1] Consequently, the accurate determination of its purity is a non-negotiable aspect of quality control.
This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with alternative chromatographic techniques for the purity validation of isoindoline-1,3-dione. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and empowering you to make informed decisions for your analytical needs.
The Principle of Purity Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] For the purity analysis of crystalline compounds like isoindoline-1,3-dione, DSC leverages the fundamental thermodynamic principle described by the van't Hoff equation.[4][5] The presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6] A purer substance will exhibit a sharper melting endotherm at a higher temperature compared to its less pure counterpart.[4]
DSC quantifies the total molar percentage of impurities by meticulously analyzing the shape of the melting peak.[7] This method is considered an absolute or primary technique because it does not require a reference standard of the analyte for quantification.[8][9] However, it's crucial to understand that DSC determines the total amount of soluble impurities and does not provide information about their individual identity or number.[10]
When is DSC the Right Choice?
DSC is particularly advantageous for:
-
Determining the absolute purity of highly pure, crystalline substances (typically >98.5 mol%).[11][12]
-
Rapid purity screening in late-stage development and for quality control.
-
Analysis of samples where specific impurity reference standards are not available.
-
Complementing chromatographic methods by providing an orthogonal measure of purity.[8]
However, the application of DSC for purity determination is contingent on several factors. The method is only applicable to thermally stable compounds with a well-defined melting point.[13] It is not suitable for substances that decompose upon melting or for amorphous materials.[8][9] Furthermore, the impurities must be soluble in the molten primary substance and insoluble in the solid phase for the van't Hoff relationship to hold true.[7][11]
Experimental Protocol: Purity Validation of Isoindoline-1,3-dione by DSC
The following protocol is a detailed, step-by-step methodology grounded in established standards such as ASTM E928.[11]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of isoindoline-1,3-dione into a clean, pre-weighed aluminum DSC pan. A small sample size minimizes thermal gradients within the sample.[6]
-
Hermetically seal the pan to prevent the loss of any volatile components during heating.[14] This is crucial for obtaining an accurate enthalpy of fusion.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) that bracket the melting point of isoindoline-1,3-dione (approximately 238 °C).
-
Set the purge gas to a dry, inert gas like nitrogen at a constant flow rate.
3. Thermal Method:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 200 °C).
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2.0 °C/min. A slow heating rate is essential to maintain thermal equilibrium between the sample and the sensor.[6]
-
Record the heat flow as a function of temperature through the completion of the melting endotherm.
4. Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
The instrument software will then utilize the van't Hoff equation to calculate the mole percent purity by analyzing the shape of the leading edge of the melting peak. The software typically performs a linearization of the data by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).[4]
-
The purity is calculated from the slope of this plot, with the y-intercept representing the melting point of the 100% pure substance.[4]
Caption: Workflow for DSC purity analysis of isoindoline-1,3-dione.
Alternative Methods: A Comparative Overview
While DSC is a valuable tool, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry.[8][9]
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15] For isoindoline-1,3-dione, a reverse-phase HPLC method with UV detection is typically employed. Purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a column. GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities.
Head-to-Head Comparison: DSC vs. Chromatographic Methods
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation.[10] | Separation based on differential partitioning between a mobile and stationary phase.[15] | Separation of volatile compounds based on boiling point and column interaction.[15] |
| Sample Type | Crystalline solids.[16] | Soluble solids and liquids. | Volatile and thermally stable solids/liquids. |
| Purity Range | Best for high purity samples (>98.5 mol%).[5][13] | Wide dynamic range, suitable for both high and low purity samples. | Wide dynamic range. |
| Impurity Information | Provides total molar impurity content; does not identify individual impurities.[10] | Separates, identifies (with standards), and quantifies individual impurities. | Excellent for identifying and quantifying volatile and semi-volatile impurities. |
| Reference Standard | Not required for purity determination (absolute method).[8] | Required for impurity identification and quantification. | Required for impurity identification and quantification. |
| Throughput | Relatively low due to slow heating rates. | High, especially with modern UPLC systems. | Moderate to high. |
| Key Advantage | Provides a measure of absolute purity without the need for specific impurity standards.[9] | High resolution and sensitivity for a broad range of non-volatile and thermally labile impurities. | High sensitivity for volatile impurities and residual solvents. |
| Limitations | Not suitable for amorphous or thermally labile compounds; provides no information on impurity identity.[8] | Requires that impurities have a chromophore for UV detection or the use of a universal detector. | Not suitable for non-volatile or thermally labile compounds. |
Decision-Making Framework: Choosing the Right Technique
The selection of an appropriate analytical method for purity validation is a critical decision that depends on the specific requirements of the analysis and the stage of development.
Caption: Decision tree for selecting a purity validation method.
Conclusion
For the purity validation of isoindoline-1,3-dione, both Differential Scanning Calorimetry and chromatographic techniques offer unique advantages. DSC serves as an excellent, rapid method for determining the absolute purity of highly crystalline batches, providing a valuable orthogonal technique that does not rely on reference standards.[8][9] However, it is not a standalone solution for comprehensive purity analysis as it does not identify or quantify individual impurities.
In a regulated drug development environment, a combination of methods is often the most robust approach. HPLC is indispensable for detailed impurity profiling, separation, and quantification of non-volatile impurities.[17] GC is the method of choice for analyzing residual solvents and other volatile components. The strategic integration of DSC with these chromatographic methods provides a comprehensive and self-validating system for ensuring the purity, quality, and safety of isoindoline-1,3-dione.
References
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ASTM International. (n.d.). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. Retrieved from [Link]
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Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]
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ASTM International. (2003). ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Retrieved from [Link]
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PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Retrieved from [Link]
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ASTM International. (n.d.). An Overview of the Calorimetric Purity Measurement. ASTM Digital Library. Retrieved from [Link]
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ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Retrieved from [Link]
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Scribd. (n.d.). E 928 - 01 Rtkyoc1sruq. Retrieved from [Link]
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Mathkar, S., Kumar, S., Bystol, A., Olawoore, K., Min, D., Markovich, R., & Rustum, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627–631. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
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ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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United States Pharmacopeia. (2023). General Chapter, <891> Thermal Analysis. USP-NF. Retrieved from [Link]
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Infinita Lab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
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Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <891> Thermal Analysis. Retrieved from [Link]
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YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Retrieved from [Link]
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LinkedIn. (2025, September 19). Comparative Analysis: HPLC vs DSC in Thermal Stability. Retrieved from [Link]
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ProQuest. (n.d.). Synthesis and Structure-Property Relationships of Phthalimide and Napthalimide based Organic π-Conjugated Small Molecules. Retrieved from [Link]
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ACS Publications. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Retrieved from [Link]
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ACS Publications. (1983). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. Retrieved from [Link]
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Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
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Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-(tert-Butyl)isoindoline-1,3-dione Characterization
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug discovery and development, the purity, identity, and stability of chemical entities are paramount. 5-(tert-Butyl)isoindoline-1,3-dione is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The incorporation of the tert-butyl group significantly influences the molecule's lipophilicity and metabolic stability, making precise characterization essential for predicting its behavior in biological systems.[1]
This guide provides an in-depth comparison of core analytical techniques for the characterization of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices. The central theme is the principle of cross-validation—the practice of using two or more orthogonal analytical methods to confirm a result, thereby ensuring the highest degree of data integrity and reliability.[3] This approach is foundational to robust analytical science and is a core expectation of regulatory bodies, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the cornerstone for assessing the purity and quantifying the concentration of non-volatile to semi-volatile organic compounds like this compound. Its strength lies in its ability to separate the analyte of interest from impurities and degradation products with high resolution.
Causality of Method Choice: A reversed-phase (RP) HPLC method is the logical starting point. The stationary phase, typically octadecylsilane (C18), is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The nonpolar tert-butyl group and the aromatic isoindoline core will interact with the C18 stationary phase, allowing for effective separation from more polar or less retained impurities. UV detection is ideal, as the aromatic phthalimide ring system contains a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase composition. A system suitability test, including replicate injections of a standard, must be performed to verify precision, tailing factor, and theoretical plates before sample analysis.[6]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent (e.g., 50:50 acetonitrile/water) to create a stock solution of 1.0 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Dissolve the test sample in the diluent to a target concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 230 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve. Purity is typically reported as area percent.
Data Presentation: Key HPLC Validation Parameters
The validation of this method would be performed according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4]
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration across the desired range.[7][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Establishes the closeness of the measured value to the true value, often tested by spiking a placebo with known analyte concentrations.[9][10] |
| Precision (% RSD) | Repeatability (Intra-assay): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Measures the degree of scatter between a series of measurements, ensuring the method is consistent over short and longer terms (different days, analysts).[8][9] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[8] |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8][9] |
Workflow Visualization: HPLC Analysis
Caption: HPLC workflow for purity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, its primary utility lies in screening for volatile organic impurities from the synthesis process and, with appropriate sample preparation, confirming the molecular weight.
Causality of Method Choice: The compound itself has a relatively high boiling point and may require derivatization for optimal GC analysis.[11] However, GC-MS is unparalleled for identifying small, volatile process impurities (e.g., residual solvents) that may not be resolved or detected by HPLC. The mass spectrometer provides definitive identification through fragmentation patterns and accurate mass measurement.
Experimental Protocol: GC-MS for Impurity Profiling
-
System Preparation: Install an appropriate capillary column and condition it according to the manufacturer's instructions. Perform a system check to ensure no leaks and proper carrier gas flow.
-
Standard Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Preparation: Dissolve the test sample in the same solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Splitless mode).
-
Oven Program: Hold at 60 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-550.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak [M]⁺ at m/z 203 should be visible for the main compound, along with characteristic fragments.
Data Presentation: Key GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Baseline resolution of target peaks | Ensures the method can unequivocally identify the analyte in the presence of other components.[10] |
| Molecular Weight | Observed [M]⁺ matches theoretical | Confirms the identity of the primary compound. |
| LOD/LOQ (for impurities) | Method-specific, typically low ng/mL | Crucial for detecting and quantifying trace-level volatile impurities. |
| Precision (%RSD) | ≤ 15% for impurity quantification | Ensures reproducibility for quantifying low-level components. |
Workflow Visualization: GC-MS Analysis
Caption: GC-MS workflow for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming not only the presence of functional groups but also their connectivity.
Causality of Method Choice: For a novel compound or a new batch from a modified synthesis, NMR is non-negotiable. It provides definitive proof of identity. The expected spectrum for this compound is relatively simple and clean, making it an excellent tool for structural verification and for identifying structurally similar impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure high magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include spectral width, number of scans, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.5 - 9.5 | broad singlet | 1H | Imide N-H |
| ¹H | ~7.8 - 8.0 | multiplet | 3H | Aromatic CH s |
| ¹H | ~1.35 | singlet | 9H | tert-Butyl C(CH ₃)₃ |
| ¹³C | ~168 | singlet | - | Imide C =O |
| ¹³C | ~150 | singlet | - | Aromatic C -tBu |
| ¹³C | ~120 - 135 | multiple signals | - | Aromatic C & C H |
| ¹³C | ~35 | singlet | - | tert-Butyl C (CH₃)₃ |
| ¹³C | ~31 | singlet | - | tert-Butyl C(C H₃)₃ |
Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary slightly.[12][13]
Workflow Visualization: NMR Analysis
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a fast and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.
Causality of Method Choice: This technique serves as a rapid identity check. The presence of key absorbances, such as the strong carbonyl (C=O) stretches from the imide group and the C-H stretches from the tert-butyl group, provides a quick confirmation that the correct compound class has been synthesized. It is an excellent screening tool but lacks the quantitative and fine structural detail of HPLC and NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Imide |
| ~2960 | C-H Stretch (asymmetric) | tert-Butyl |
| ~1760 & ~1700 | C=O Stretch (asymmetric & symmetric) | Imide Carbonyls |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1370 | C-H Bend (gem-dimethyl) | tert-Butyl |
Note: These are characteristic frequency ranges. The exact position and intensity can be influenced by the molecular environment.[14][15]
Workflow Visualization: FTIR Analysis
Caption: FTIR workflow for functional group analysis.
Comparative Summary and Cross-Validation Strategy
No single analytical method tells the whole story. The true power of characterization comes from the intelligent synthesis of data from orthogonal techniques. This is the essence of cross-validation.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Purity, Quantification | High resolution, excellent for non-volatile impurities, robust and reproducible. | May not detect highly volatile or non-UV active impurities. |
| GC-MS | Volatile Impurity ID, MW Confirmation | High sensitivity for volatile compounds, definitive identification via MS. | May require derivatization for non-volatile analytes, less quantitative precision than HPLC. |
| NMR | Structural Elucidation | Unambiguous structural confirmation, provides connectivity information. | Low sensitivity, not ideal for trace analysis, requires higher sample amounts. |
| FTIR | Functional Group ID | Fast, simple, requires minimal sample prep. | Provides limited structural information, not quantitative. |
A Self-Validating System in Practice:
A robust characterization and validation package for a new batch of this compound would look like this:
-
Identity Confirmation: The structure is first confirmed by NMR . The chemical shifts and integrations must match the proposed structure. This is cross-validated by GC-MS , which should show the correct molecular ion at m/z 203, and by FTIR , which confirms the presence of the imide and tert-butyl functional groups.
-
Purity Assessment: HPLC is used to determine the purity, reported as area percent (e.g., 99.8%). This result is then cross-validated. For instance, quantitative ¹H NMR (qNMR) can be used with an internal standard to provide an independent, orthogonal measure of purity. Furthermore, GC-MS analysis should confirm the absence of significant volatile impurities. A discrepancy between these methods (e.g., HPLC shows 99.8% purity, but qNMR shows 95%) would immediately signal the presence of an impurity that co-elutes in HPLC but is visible by NMR, triggering further investigation.
By employing this multi-faceted approach, we build a comprehensive and trustworthy data package. Each technique validates the others, creating a self-consistent and scientifically rigorous characterization of this compound that is suitable for the demanding standards of research and drug development.
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A Comparative Guide to the Neuroprotective Effects of Isoindoline-1,3-dione Derivatives
In the relentless pursuit of therapies for neurodegenerative diseases, the scientific community has turned its focus toward compounds capable of shielding neurons from progressive damage and death. Among the promising candidates, isoindoline-1,3-dione derivatives, a class of compounds structurally related to thalidomide, have garnered significant attention for their pleiotropic activities, including potent anti-inflammatory, immunomodulatory, and antioxidant effects.[1][2] This guide provides a comparative benchmark of key isoindoline-1,3-dione derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating this complex chemical space.
The Rationale for Neuroprotection: Key Pathological Pillars
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and traumatic brain injury share common pathological hallmarks, including oxidative stress, chronic neuroinflammation, and apoptosis (programmed cell death).[3][4] The brain's high oxygen consumption and lipid-rich composition make it exceptionally vulnerable to reactive oxygen species (ROS), which can damage vital cellular components and trigger cell death pathways.[3] Therefore, an effective neuroprotective agent must ideally target one or more of these interconnected pathways. Isoindoline-1,3-dione derivatives have demonstrated the ability to modulate these very pathways, making them a compelling therapeutic scaffold.
Core Mechanisms of Action
The neuroprotective effects of isoindoline-1,3-dione derivatives are not attributed to a single mechanism but rather to a constellation of activities that collectively create a more favorable environment for neuronal survival.
-
Anti-inflammatory Action: Many derivatives, including lenalidomide and pomalidomide, are potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in neurodegeneration.[5][6] They can also suppress other inflammatory mediators like interleukin-1β (IL-1β) and IL-6 while promoting anti-inflammatory cytokines such as IL-10.[1][5] This modulation is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][7]
-
Antioxidant Effects: Several derivatives exert powerful antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of protective enzymes like superoxide dismutase (SOD) and catalase.
-
Anti-apoptotic Activity: By modulating cellular stress pathways, these compounds can inhibit apoptosis. For instance, pomalidomide has been shown to regulate the expression of key apoptotic proteins like Bax and Cytochrome c, preventing the cascade that leads to cell death.[3][7]
Benchmarking Protocols: An In-Vitro Proving Ground
To objectively compare the neuroprotective potential of different derivatives, standardized in-vitro assays are indispensable. The human neuroblastoma SH-SY5Y cell line is a cornerstone model in this field, as it can be differentiated into neuron-like cells, providing a relevant system for studying neurotoxicity and protection.[8][10][11]
A typical experimental workflow involves pre-treating cultured neuronal cells with the test compound before exposing them to a neurotoxic stressor. This setup mimics a prophylactic treatment strategy.
Below is a generalized, yet detailed, protocol for assessing neuroprotective efficacy.
Objective: To quantify the ability of an isoindoline-1,3-dione derivative to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[12]
-
Isoindoline-1,3-dione test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[12]
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for ROS measurement[13]
-
DMSO (Dimethyl sulfoxide)[12]
Step-by-Step Protocol:
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[11] Replace the old medium with the medium containing the test compounds and incubate for 2-24 hours.[11]
-
Induction of Oxidative Stress: After pre-treatment, introduce the neurotoxic stressor. For example, add H₂O₂ to a final concentration of 100-200 µM. Include a vehicle-only control group (no compound, no H₂O₂) and a stressor-only control group (no compound, with H₂O₂).[8][14] Incubate for another 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[12]
-
-
Quantification of Intracellular ROS (H2DCFDA Assay):
-
After the treatment period, wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA solution for 30 minutes. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS.
-
Measure the fluorescence (excitation/emission ~485/535 nm). ROS levels are quantified relative to the stressor-only control.[13]
-
Causality Behind Experimental Choices:
-
The SH-SY5Y cell line is chosen for its human origin and ability to mimic neuronal characteristics, offering higher translational relevance than non-neuronal cell lines.[8][11]
-
**Hydrogen peroxide (H₂O₂) ** is a classic and reliable inducer of oxidative stress, allowing for a direct assessment of a compound's antioxidant and cytoprotective capabilities.[8][14]
-
The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a reliable proxy for cell viability and metabolic health.[13]
-
The H2DCFDA assay provides a direct measure of the intracellular ROS burden, allowing for a mechanistic link between the compound's activity and its antioxidant effect.[13]
Caption: A generalized workflow for in-vitro neuroprotection screening.
Comparative Analysis of Key Derivatives
While a direct head-to-head comparison study across all derivatives is rare, we can synthesize data from various publications to build a comparative picture. The following table summarizes the observed neuroprotective effects of prominent isoindoline-1,3-dione derivatives in pre-clinical models.
| Derivative | Model System | Stressor | Key Neuroprotective Outcomes | Primary Mechanism(s) | Reference |
| Thalidomide | SH-SY5Y Cells | H₂O₂ | Suppressed ROS production and neuronal cell death.[14][15] | Inhibition of AMPK activity via Cereblon (CRBN).[14][16] | [14][16] |
| Lenalidomide | α-synuclein Transgenic Mice | α-synuclein overexpression | Reduced microgliosis, dopaminergic fiber loss, and motor deficits.[5] | Anti-inflammatory (↓TNF-α, ↓IL-6, ↓NF-κB activation).[5][17] | [5] |
| Pomalidomide | Rat Primary Cortical Neurons | H₂O₂ | Reduced oxidative stress and apoptosis.[3][7] | Antioxidant (↑Nrf2, ↑SOD2), Anti-apoptotic (↓Bax, ↓Cytochrome c), Anti-inflammatory (↓NF-κB).[3][7] | [3][7] |
| 3,6’-Dithiothalidomide | Rat Model of TBI | Traumatic Brain Injury | Reduced contusion volume, neuronal apoptosis, and oxidative stress.[6] | Potent anti-inflammatory (↓TNF-α).[6] | [6] |
| Novel Synthetic Derivatives (3a-3c) | SH-SY5Y Cells | H₂O₂ | Increased cell viability, reduced intracellular ROS.[8] | Antioxidant (↑Nrf2, ↑NQO-1).[8][18] | [8][18] |
Dissecting the Signaling Pathways
The neuroprotective effects of these derivatives converge on key intracellular signaling pathways. The inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway are central to their mechanism of action.
Caption: Key neuroprotective signaling pathways modulated by derivatives.
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold represents a versatile platform for the development of potent neuroprotective agents. Derivatives like pomalidomide and lenalidomide, already established in other clinical settings, demonstrate significant promise by targeting the core pathological pillars of neurodegeneration: inflammation, oxidative stress, and apoptosis.[5][7] Newer synthetic derivatives continue to refine these properties, often enhancing activity on specific pathways like Nrf2 activation.[8]
Future research should focus on direct, head-to-head comparative studies in standardized models to delineate the subtle but critical differences in efficacy and mechanism between these analogs. Furthermore, exploring the therapeutic window and potential side effects in chronic, in-vivo models of neurodegeneration will be crucial for translating the promising pre-clinical data into tangible clinical benefits for patients suffering from these devastating diseases.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(tert-Butyl)isoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(tert-butyl)isoindoline-1,3-dione, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure
Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound (CAS#: 50727-07-6), the following hazard classifications are key drivers of the disposal protocol:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1] This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal.
-
Serious Eye Irritation (H319): Poses a significant risk of eye damage upon contact.[1] This underscores the mandatory use of eye protection.
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[1] This requires handling in a well-ventilated area, preferably within a chemical fume hood, and wearing respiratory protection if ventilation is inadequate.[1]
Based on these hazards, any material contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[2]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[3][4] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to federal and state guidelines.[1] The regulations for hazardous waste identification are detailed in Title 40 of the Code of Federal Regulations (CFR) Part 261.[5][6]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation | H315 | Mandates use of chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing must be removed and decontaminated before reuse.[1] |
| Serious Eye Irritation | H319 | Requires ANSI-approved safety goggles or a face shield.[7] |
| Respiratory Irritation | H335 | All handling of the solid or solutions should occur in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or aerosols.[1] |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can result in dangerous reactions, such as the generation of toxic gases, fire, or explosions.
Step-by-Step Segregation and Containerization Protocol:
-
Select the Appropriate Waste Container:
-
Solid Waste: For solid this compound and contaminated disposable lab supplies (e.g., gloves, wipes, weighing paper), use a designated, leak-proof solid waste container with a secure lid. The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant liquid waste container, such as an HDPE carboy.[8][9] Do not use Schott bottles for waste, as they are expensive and better suited for reagent storage.[10]
-
-
Maintain Segregation:
-
Container Management:
-
Ensure all waste containers are kept tightly closed except when adding waste.[8][9] This prevents the release of vapors and protects the lab environment.
-
Do not overfill containers. Leave adequate headspace (approximately 10-20%) to allow for expansion of contents and to prevent spills during transport.
-
Labeling and Accumulation: Ensuring Clear Communication and Compliance
Accurate and detailed labeling of hazardous waste is not just good practice; it is a legal requirement.[9][10] Environmental Health and Safety (EHS) personnel and waste disposal vendors rely on this information to handle and dispose of the material safely.[8]
Labeling Requirements:
Every hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).[10]
-
The date when waste was first added to the container (the "accumulation start date").
Satellite Accumulation Areas (SAAs):
Laboratories must store their hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9]
-
You may accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste in an SAA.[2][8][9]
-
Once these limits are reached, the waste must be moved to a central storage area within three calendar days.[8][9]
Disposal Workflow: From Your Bench to Final Disposition
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility. The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant."[1][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][7]
The following diagram illustrates the decision-making and procedural workflow for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Waste Minimization: Before beginning any experiment, consider strategies to minimize the generation of hazardous waste. This can include reducing the scale of experiments and substituting with less hazardous chemicals where possible.[8]
-
Collection: As waste is generated, immediately place it into the correctly labeled and segregated hazardous waste container located in your SAA.
-
Spill Management: In the event of a spill, contain it immediately. Absorb liquids with an inert material (e.g., vermiculite, sand). Sweep up solids carefully to avoid creating dust. All spill cleanup materials must be placed in the solid hazardous waste container and disposed of accordingly.[2]
-
Requesting Pickup: Once your waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][9]
-
Final Disposition: Your EHS department will work with a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.
By adhering to this comprehensive disposal plan, you not only comply with federal, state, and local regulations but also uphold your professional responsibility to ensure a safe and sustainable laboratory environment.
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Personal protective equipment for handling 5-(tert-Butyl)isoindoline-1,3-dione
Comprehensive Safety & Handling Guide: 5-(tert-Butyl)isoindoline-1,3-dione
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 50727-07-6) in a laboratory setting. As specific toxicological data for this compound is not extensively published, this guidance is predicated on a conservative approach, leveraging safety profiles from structurally related phthalimide compounds. It is imperative for all personnel to treat this chemical as a substance with unknown, but potentially significant, hazards.
The core principle of this guide is proactive risk mitigation. By understanding the rationale behind each safety measure, researchers can cultivate a culture of intrinsic safety that extends beyond mere procedural compliance.
Hazard Analysis & Risk Profile
While a comprehensive hazard profile for this compound is not fully established, data from analogous compounds like Phthalimide suggest the following potential risks[1]:
-
Skin & Eye Irritation : Phthalimide derivatives may cause skin irritation and potentially serious eye damage upon direct contact[2].
-
Respiratory Tract Irritation : Inhalation of the compound as a fine dust or aerosol can lead to respiratory irritation.
-
Allergic Sensitization : Some related compounds may cause allergic skin reactions or asthma-like symptoms if inhaled[2].
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely recommended; it is mandatory to prevent dermal, ocular, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment must be used for all procedures involving this compound, from weighing and transfer to reaction setup and workup.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Essential for protecting eyes from splashes and airborne particles. Standard safety glasses do not offer sufficient protection against chemical splashes from various angles[1][2][3]. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a direct barrier against skin contact. Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be removed immediately using proper technique, and hands must be washed thoroughly afterward[2][4]. |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and personal clothing from accidental spills and contamination[1][2]. For larger quantities, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Operations must be conducted within a certified chemical fume hood. | To minimize the inhalation of any potential vapors, dust, or aerosols, all handling of the compound should be performed within a properly functioning fume hood[1][2]. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required[4]. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects, a fundamental requirement for laboratory safety[2]. |
Procedural Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this sequence is critical for minimizing exposure risk.
Step 1: Pre-Operational Safety Check
-
Verify that the chemical fume hood is operational and has a current certification.
-
Ensure that a safety shower and an eyewash station are unobstructed and readily accessible[2][3].
-
Locate the appropriate chemical spill kit and verify its contents.
-
Prepare all necessary labware and reagents before handling the compound to minimize movement and potential for accidents.
Step 2: Donning PPE
-
The sequence of donning PPE is crucial to avoid cross-contamination.
-
Don laboratory coat and fasten it completely.
-
Put on chemical safety goggles.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Step 3: Chemical Handling
-
Perform all manipulations, including weighing, transferring, and mixing, within the fume hood to contain dust and potential aerosols[1][5].
-
Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
-
Keep all containers with the chemical sealed when not in immediate use.
Step 4: Decontamination and Doffing PPE
-
After handling is complete, decontaminate any surfaces or equipment.
-
Remove PPE in the reverse order it was put on to prevent contaminating yourself.
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the laboratory coat.
-
Remove eye protection.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE[1].
Step 5: Waste Disposal
-
All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed waste container.
-
Dispose of chemical waste according to your institution's specific hazardous waste protocols. Do not mix with general waste.
Safe Handling Workflow Diagram
Caption: A sequential workflow for safely handling this compound.
Emergency Operational Plan
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2] If breathing is difficult or discomfort occurs, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.
-
Spill : For minor spills, use an appropriate absorbent material, sweep up, and place into a suitable, sealed container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated during cleanup.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Contaminated Materials : All PPE, weighing boats, and other disposable items that have come into contact with this compound must be considered hazardous waste.
-
Waste Containers : Collect these materials in a designated, puncture-resistant, and sealable container.[1] The container must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance : Store and dispose of the waste in accordance with all local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these safety measures and operational plans into your standard laboratory practices, you can effectively manage the risks associated with handling this compound and ensure a safe research environment.
References
- BenchChem. Personal protective equipment for handling O-Phthalimide-C5-acid.
- Cole-Parmer.
- Carl ROTH.
- Sigma-Aldrich. This compound | 50727-07-6.
- SD Fine-Chem. potassium phthalimide - SD Fine-Chem.
- SD Fine-Chem.
- Fisher Scientific.
- Fisher Scientific.
- PubChem - NIH. This compound | C12H13NO2 | CID 604763.
- Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
